molecular formula C8H9N B072439 4-Vinylaniline CAS No. 1520-21-4

4-Vinylaniline

Cat. No.: B072439
CAS No.: 1520-21-4
M. Wt: 119.16 g/mol
InChI Key: LBSXSAXOLABXMF-UHFFFAOYSA-N
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Description

4-Vinylaniline is a versatile bifunctional organic compound that serves as a critical building block in advanced materials science and polymer chemistry research. This compound features both a reactive aniline group, which can be readily diazotized or serve as a nucleophile, and a polymerizable vinyl group. Its primary research value lies in its ability to act as a functional monomer for creating aniline-terminated polymers or as a cross-linking agent in the synthesis of conductive polymers, molecularly imprinted polymers (MIPs), and smart hydrogels. Researchers utilize this compound to introduce aromatic amine functionalities into polymer backbones, which can subsequently be exploited for further chemical modification, covalent immobilization of biomolecules, or to enhance the electronic properties of the resulting material. Its mechanism of action involves participation in free-radical vinyl polymerization through its terminal alkene, while the aniline moiety allows for post-polymerization functionalization or contributes to the material's redox activity. This makes it an indispensable reagent for developing novel biosensors, functionalized surfaces, advanced composites, and stimuli-responsive drug delivery systems. The compound is provided with guaranteed high purity and consistency to ensure reproducible results in experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylaniline
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InChI

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2
Source PubChem
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InChI Key

LBSXSAXOLABXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9N
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Related CAS

25086-42-4
Record name Poly(4-aminostyrene)
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DSSTOX Substance ID

DTXSID4061751
Record name 4-Vinylaniline
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Molecular Weight

119.16 g/mol
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CAS No.

1520-21-4, 25086-42-4
Record name 4-Aminostyrene
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Record name Aniline, polymers
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Record name Benzenamine, 4-ethenyl-
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Record name 4-Vinylaniline
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Record name 4-vinylaniline
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Record name 4-AMINOSTYRENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylaniline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of significant interest in the fields of polymer chemistry, materials science, and drug development.[1] Its unique structure, featuring a reactive vinyl group and a nucleophilic aniline moiety, allows it to serve as a versatile monomer and a building block for a wide array of functional materials.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is an aromatic amine with a vinyl substituent at the para position of the benzene ring. The presence of the electron-donating amino group activates the aromatic ring, while the vinyl group provides a site for polymerization.[2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-ethenylaniline[3]
Synonyms 4-Aminostyrene, p-vinylaniline[3][4]
CAS Number 1520-21-4[3]
Molecular Formula C₈H₉N[4]
Molecular Weight 119.16 g/mol [3]
Appearance Yellow to red liquid or low melting solid[5]
Melting Point 21-24 °C[6]
Boiling Point 213-214 °C
Density 1.017 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.626
Solubility Soluble in benzene, acetone, and methanol[5]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.28 – 7.19 (m, 2H), 6.67 – 6.60 (m, 3H), 5.56 (d, J = 17.7 Hz, 1H), 5.05 (d, J = 10.9 Hz, 1H), 3.69 (s, 2H)[7]
¹³C NMR (101 MHz, CDCl₃) δ 146.14, 136.48, 128.28, 127.30, 114.95, 109.96[7]
Infrared (IR) Spectrum available in NIST WebBook[4][8]
Mass Spectrometry (MS) Spectrum available in NIST WebBook[4]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Method 1: Chemoselective Reduction of 4-Nitrostyrene

This is a common and efficient method that involves the selective reduction of the nitro group in 4-nitrostyrene to an amine, while preserving the vinyl group.[2] Various catalytic systems can be employed for this transformation.[9]

Experimental Protocol:

  • Catalyst Preparation (Example: CD/Cu/Cu₃P): A copper-based nanocatalyst can be prepared as described in the literature for the photocatalytic hydrogenation of 4-nitrostyrene.[9]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-nitrostyrene (1 equivalent) in an appropriate solvent.

  • Addition of Catalyst and Hydrogen Source: Add the prepared catalyst and a hydrogen source, such as ammonia borane.[9]

  • Reaction Conditions: The reaction is typically carried out at ambient temperature under solar or visible light irradiation.[9]

  • Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Nitrostyrene 4-Nitrostyrene Reaction_Vessel Reaction Vessel (Solvent, Ambient Temp, Light Irradiation) 4-Nitrostyrene->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Hydrogen_Source Hydrogen Source (e.g., Ammonia Borane) Hydrogen_Source->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Completion Solvent_Removal Solvent Removal Filtration->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Workflow for the synthesis of this compound via reduction of 4-nitrostyrene.

Method 2: Palladium-Catalyzed Heck Coupling

The Heck reaction provides a powerful method for carbon-carbon bond formation and can be used to synthesize this compound from 4-iodoaniline and ethylene gas.[2]

Experimental Protocol:

  • Reagents and Catalyst: To a pressure-rated reaction vessel, add 4-iodoaniline (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a suitable base (e.g., triethylamine), and a solvent like dimethylformamide (DMF).[2][10]

  • Reaction Setup: Seal the vessel and purge with an inert gas, such as argon or nitrogen.

  • Introduction of Ethylene: Pressurize the vessel with ethylene gas (typically 1-2 atm).[2]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain with stirring for 12-24 hours.[2]

  • Monitoring and Work-up: After cooling to room temperature, vent the excess ethylene. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to an aqueous work-up.

  • Purification: The crude product is extracted with an organic solvent, dried, and concentrated. Purification is achieved through column chromatography or distillation under reduced pressure.

G cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction Reaction cluster_purification Work-up & Purification 4-Iodoaniline 4-Iodoaniline Pressure_Vessel Pressure Vessel (DMF, 80-100 °C) 4-Iodoaniline->Pressure_Vessel Ethylene Ethylene Ethylene->Pressure_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pressure_Vessel Base Base (e.g., Et3N) Base->Pressure_Vessel Aqueous_Workup Aqueous Work-up Pressure_Vessel->Aqueous_Workup Reaction Completion Purification Purification (Chromatography/Distillation) Aqueous_Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Heck coupling.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable monomer for the synthesis of functional polymers with applications in the biomedical field.

  • Conductive Polymers for Biosensors: this compound can be polymerized to form poly(this compound) (PVAN). This polymer can be used to create electrically conductive materials, for instance, by forming a bilayer with polyaniline (PANI). Such materials are being investigated for use in flexible electrochemical biosensors, including those for nerve regenerative medicine.[11]

  • Drug Delivery Systems: The aniline group in the polymer backbone can be functionalized, allowing for the attachment of drugs or targeting moieties. The polymer can be designed to be stimuli-responsive, releasing its payload in response to changes in the local environment, such as pH.[2]

  • Biocompatible Hydrogels: As a precursor, this compound can be used to prepare conductive and biocompatible hydrogels which have shown potential in wound healing applications.

G cluster_applications Applications This compound This compound Polymerization Polymerization This compound->Polymerization Monomer Poly_4_vinylaniline Poly(this compound) Polymerization->Poly_4_vinylaniline Biosensors Conductive Polymers for Biosensors Poly_4_vinylaniline->Biosensors Drug_Delivery Functionalized Polymers for Drug Delivery Poly_4_vinylaniline->Drug_Delivery Post-polymerization functionalization Hydrogels Biocompatible Hydrogels for Wound Healing Poly_4_vinylaniline->Hydrogels

Caption: Polymerization of this compound and its biomedical applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. It is also suspected of causing genetic defects and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with a unique combination of reactive functional groups. Its synthesis can be achieved through various established methods, and its primary utility lies in its role as a monomer for the creation of advanced functional polymers. For professionals in drug development and materials science, polymers derived from this compound offer exciting opportunities for the creation of novel biosensors, targeted drug delivery systems, and biocompatible materials for tissue engineering and wound healing applications. As research in these areas continues to advance, the importance of this compound as a versatile building block is likely to grow.

References

Synthesis of 4-Vinylaniline from 4-Nitrostyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 4-vinylaniline (also known as 4-aminostyrene) from 4-nitrostyrene is a critical transformation in organic chemistry, providing a valuable monomer for the production of functional polymers and a key building block for pharmaceuticals and other advanced materials. The primary challenge lies in the chemoselective reduction of the nitro group to an amine while preserving the reactive vinyl group. This technical guide provides an in-depth overview of various methodologies to achieve this selective reduction, complete with detailed experimental protocols, a comparative data summary, and a visual representation of the synthetic pathway.

Introduction

This compound is a bifunctional molecule containing both a polymerizable vinyl group and a versatile amino group. This unique structure makes it an important precursor in materials science for the synthesis of conductive polymers, resins, and coatings. In the pharmaceutical industry, the aniline moiety serves as a scaffold for the development of various bioactive compounds. The selective synthesis from its nitro precursor, 4-nitrostyrene, is a preferred route; however, the potential for simultaneous reduction of the vinyl group necessitates carefully controlled reaction conditions and catalyst selection. This guide explores several effective methods for this transformation.

Reaction Pathway

The core chemical transformation is the reduction of the nitro group (-NO₂) of 4-nitrostyrene to an amino group (-NH₂), yielding this compound.

Caption: Chemical transformation from 4-nitrostyrene to this compound.

Methodologies and Experimental Protocols

Several catalytic systems and reducing agents have been developed for the selective reduction of 4-nitrostyrene. Key to success is the choice of catalyst that favors the reduction of the nitro group over the hydrogenation of the vinyl double bond.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method. The choice of catalyst and support is crucial for achieving high selectivity.

A Ni₃Sn₂ alloy catalyst has demonstrated high efficiency and selectivity for this reaction.[1]

Experimental Protocol:

  • A stainless-steel autoclave is charged with 4-nitrostyrene, the Ni₃Sn₂/TiO₂ catalyst, and a suitable solvent such as ethanol.

  • The autoclave is sealed and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen to 3.0 MPa and heated to 423 K.[1]

  • The reaction mixture is stirred vigorously for the specified duration (e.g., up to 11 hours for full conversion with bulk Ni₃Sn₂).[1]

  • After cooling to room temperature, the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield pure this compound.

A copper-based nanocatalyst (CD/Cu/Cu₃P) can be used for the solar-accelerated chemoselective hydrogenation of 4-nitrostyrene using ammonia borane as a hydrogen source.[2][3]

Experimental Protocol:

  • In a quartz reactor, the CD/Cu/Cu₃P nanocatalyst is dispersed in an aqueous solution of 4-nitrostyrene.[3]

  • Ammonia borane is added to the mixture.

  • The reactor is placed under visible light irradiation (e.g., one sun irradiation) at room temperature and stirred.[3]

  • The reaction progress is monitored by UV-Vis spectrophotometry or TLC.

  • Upon completion, the catalyst is separated by centrifugation.

  • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Electrocatalytic Hydrogenation

Electrocatalytic methods offer an alternative approach, often with high selectivity.

Mo₂C@MoS₂ heteronanorods have been shown to be effective for the electrocatalytic hydrogenation of 4-nitrostyrene.[2]

Experimental Protocol: A detailed experimental protocol for this specific method requires access to specialized electrochemical equipment.

  • The Mo₂C@MoS₂ catalyst is deposited onto a suitable electrode (e.g., carbon paper).

  • The electrochemical cell is set up with the catalyst-coated electrode as the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in an appropriate electrolyte solution containing 4-nitrostyrene.

  • A specific potential is applied to the working electrode to initiate the reduction.

  • The reaction is monitored by analyzing aliquots of the electrolyte.

  • After the reaction, the product is extracted from the electrolyte and purified.

Chemical Reduction

Classical chemical reduction methods using stoichiometric reducing agents are also applicable.

A combination of sodium borohydride and a catalytic amount of copper(II) chloride can reduce both the nitro group and the double bond of nitrostyrenes to yield phenethylamines.[4][5] However, by carefully controlling the reaction conditions, it is possible to achieve selective reduction of the nitro group. For selective nitro reduction without affecting other functional groups, a NaBH₄-FeCl₂ system has also been reported.

Experimental Protocol (for Phenethylamine Synthesis):

  • 4-Nitrostyrene is added in portions to a stirred suspension of sodium borohydride in a mixture of isopropanol and water.[4][5]

  • A solution of copper(II) chloride is added dropwise.[4][5]

  • The reaction mixture is heated to reflux (around 80°C) for a short period (e.g., 30 minutes).[4][5]

  • After cooling, a sodium hydroxide solution is added.

  • The product is extracted with isopropanol, and the combined organic extracts are dried and filtered.[5]

  • The solvent is evaporated, and the product can be further purified, for instance, by precipitation as a hydrochloride salt.[5]

Data Summary

The following table summarizes the performance of various methods for the synthesis of this compound from 4-nitrostyrene.

Catalyst/ReagentReducing AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Reference
Ni₃Sn₂ (bulk)H₂ (3.0 MPa)Ethanol1501110087[1]
Ni₃Sn₂/TiO₂H₂ (3.0 MPa)Ethanol150-100100[1]
CD/Cu/Cu₃PAmmonia BoraneWaterRoom Temp< 0.5>99100[3][6]
CDs@CuNPsAmmonia BoraneWater25-100>99[7][8]
Ni@CH₂Toluene---99[9]
Pd@NC-2H₂Cyclohexane----[9]
Mo₂C@MoS₂Electrocatalytic----High[2]
Fe in HCl------[10]
SnCl₂·2H₂O-EthanolReflux--85-95[11]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 4-Nitrostyrene Catalyst Solvent Reducing Agent ReactionVessel Reaction Vessel (e.g., Autoclave, Flask) Reactants->ReactionVessel Conditions Set Temperature, Pressure, and Stirring ReactionVessel->Conditions Monitoring Monitor Reaction (TLC, GC, etc.) Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Filtration Catalyst Removal (Filtration/Centrifugation) Quenching->Filtration Extraction Product Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-nitrostyrene can be achieved with high selectivity and yield through various methods. The choice of methodology depends on the available equipment, desired scale, and cost considerations. Catalytic hydrogenation using bimetallic or supported catalysts offers excellent performance, while photocatalytic and electrocatalytic methods represent greener alternatives. Careful selection of the catalyst and optimization of reaction conditions are paramount to prevent the undesired reduction of the vinyl group. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

4-vinylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-vinylaniline, a versatile bifunctional organic compound. It serves as a crucial building block in polymer chemistry and materials science. This document outlines its fundamental properties, detailed experimental protocols for its synthesis and polymerization, and a visualization of a key experimental workflow.

Core Properties of this compound

This compound, also known as 4-aminostyrene, is characterized by the presence of both a reactive vinyl group and an amino group attached to a benzene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer in the synthesis of functional polymers.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1520-21-4[1][2][3]
Molecular Weight 119.16 g/mol [1][2][3][4]
Molecular Formula C₈H₉N[1][2]
Density 1.017 g/mL at 25 °C[1]
Boiling Point 213-214 °C[1]
Melting Point 23 °C[1]
Refractive Index n20/D 1.626[1]

Experimental Protocols

This section details methodologies for the synthesis of this compound and its subsequent polymerization, providing a foundation for laboratory application.

Synthesis of this compound via Dehydration

A common laboratory-scale synthesis of this compound involves the dehydration of p-aminophenylethanol.[3]

Materials:

  • p-Aminophenylethanol

  • Potassium hydroxide (KOH)

  • Ether

  • Dry ice-acetone bath

  • Nitrogen gas supply

Procedure:

  • Combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide in a flask suitable for heating under reduced pressure.

  • Heat the mixture using a Bunsen burner flame under a nitrogen atmosphere at approximately 6 mm pressure.

  • Collect the product by cooling the receiving flask with a dry ice-acetone bath.

  • Extract the collected distillate with ether.

  • Dry the ether extract over potassium hydroxide and then filter.

  • Evaporate the ether to yield this compound. The product can be characterized by IR and NMR spectroscopy.

Free-Radical Polymerization of this compound

This compound can be polymerized through various methods, including radical, cationic, and oxidative polymerization, to form poly(this compound) (P4VA).[4] The following is a representative protocol for free-radical polymerization, adapted from general methods for styrenic monomers.

Materials:

  • This compound (monomer), purified

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line for inert atmosphere operations

Procedure:

  • In a dried Schlenk flask under an inert nitrogen or argon atmosphere, dissolve a known quantity of this compound in anhydrous toluene.

  • In a separate vial, dissolve the AIBN initiator in a small amount of toluene (a typical molar ratio of monomer to initiator is 100:1).

  • Add the initiator solution to the monomer solution in the Schlenk flask.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

  • After the reaction period, cool the mixture to room temperature. The solution will likely be viscous.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker containing vigorously stirring methanol.

  • Filter the precipitated white polymer using suction filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved.

  • Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR for structural confirmation.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the free-radical polymerization of this compound, from reaction setup to polymer recovery.

FreeRadicalPolymerization cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Polymer Recovery Monomer This compound in Toluene Setup Combine in Schlenk Flask (Inert Atmosphere) Monomer->Setup Initiator AIBN in Toluene Initiator->Setup Heating Heat at 70°C for 24h Setup->Heating Stirring Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying FinalProduct Poly(this compound) Drying->FinalProduct

Caption: Workflow for the free-radical polymerization of this compound.

References

Spectroscopic Analysis of 4-Vinylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-vinylaniline, a versatile monomer used in the synthesis of various polymers and functional materials. The following sections detail the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic, vinylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)7.28 – 7.19multiplet-
Aromatic (2H)6.67 – 6.60multiplet-
Vinylic (-CH=)6.67 – 6.60multiplet-
Vinylic (=CH₂)5.56doublet17.7
Vinylic (=CH₂)5.05doublet10.9
Amine (-NH₂)3.69singlet-
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ provides insights into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic (C-NH₂)146.14
Vinylic (-CH=)136.48
Aromatic (CH)128.28
Aromatic (C-CH=)127.30
Aromatic (CH)114.95
Vinylic (=CH₂)109.96
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Acquisition Time: 3.4 s

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 101 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh this compound s2 Dissolve in CDCl3 with TMS s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Insert Sample into Spectrometer s3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Acquire ¹H and ¹³C Spectra a2->a3 p1 Fourier Transform a3->p1 p2 Phase and Baseline Correction p1->p2 p3 Reference to TMS p2->p3 Final Spectrum Final Spectrum p3->Final Spectrum

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is typically recorded as a neat liquid.

FTIR Spectral Data

The following table summarizes the characteristic absorption bands observed in the FTIR spectrum of this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3350N-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)
3080 - 3010C-H StretchingAromatic & Vinylic
1630 - 1610C=C StretchingVinylic
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C StretchingAromatic Ring
990 and 910=C-H Bending (Out-of-plane)Monosubstituted Alkene
830C-H Bending (Out-of-plane)p-Disubstituted Benzene
Experimental Protocol for FTIR Analysis (Neat Liquid)

Sample Preparation:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft cloth soaked in isopropanol.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Instrumental Parameters:

  • Spectrometer: FTIR Spectrometer with a Diamond ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Clean ATR Crystal s2 Acquire Background Spectrum s1->s2 s3 Apply Neat Liquid Sample s2->s3 a1 Lower ATR Press s3->a1 a2 Acquire Sample Spectrum a1->a2 p1 Background Subtraction a2->p1 p2 Peak Picking and Analysis p1->p2 Final IR Spectrum Final IR Spectrum p2->Final IR Spectrum

FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound, particularly those associated with its conjugated π-system.

UV-Vis Spectral Data
Parameter Expected Value (in Ethanol)
λmax~290 - 310 nm
Molar Absorptivity (ε)Data not available
Experimental Protocol for UV-Vis Analysis

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.

  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5. A typical starting concentration for analysis is in the range of 1-10 µg/mL.

Instrumental Parameters:

  • Spectrophotometer: Dual-beam UV-Vis Spectrophotometer

  • Wavelength Range: 200 - 400 nm

  • Blank: The solvent used for sample preparation (e.g., ethanol).

  • Cuvette: 1 cm path length quartz cuvette.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis s1 Prepare Stock Solution s2 Perform Serial Dilutions s1->s2 s3 Fill Quartz Cuvette s2->s3 a1 Set Wavelength Range s3->a1 a2 Run Blank (Solvent) a1->a2 a3 Measure Sample Absorbance a2->a3 p1 Identify λmax a3->p1 p2 Calculate Molar Absorptivity (ε) p1->p2 Final UV-Vis Data Final UV-Vis Data p2->Final UV-Vis Data

UV-Vis Experimental Workflow

An In-depth Technical Guide to the Solubility and Stability of 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-vinylaniline (also known as 4-aminostyrene), a versatile bifunctional molecule with applications in polymer chemistry, materials science, and drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine these crucial parameters.

Solubility of this compound

Qualitative Solubility Data

As a substituted aniline, this compound's solubility is governed by the interplay between its polar amino group and its nonpolar vinyl and phenyl groups. This dual nature results in solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
BenzeneSoluble[1][2]
AcetoneSoluble[1][2]
MethanolSoluble[1][2]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol, adapted from general methods for determining the solubility of organic compounds, can be employed.

Objective: To determine the quantitative solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., methanol, acetone, benzene, water)

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid or liquid indicates a saturated solution.

    • Equilibrate the vials at a constant temperature (e.g., 25°C) using a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

    • Quantitatively dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

      Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sample1 Withdraw supernatant through filter prep2->sample1 sample2 Dilute sample quantitatively sample1->sample2 quant1 Analyze by HPLC-UV or UV-Vis sample2->quant1 quant2 Determine concentration from calibration curve quant1->quant2 calc1 Calculate solubility (g/100 mL) quant2->calc1

Caption: Workflow for determining the quantitative solubility of this compound.

Stability of this compound

The stability of this compound is a critical consideration due to its reactive vinyl and amino groups. The primary stability concern is its propensity to polymerize, which can be initiated by heat, light, or air. It is also incompatible with strong oxidizing agents.[1][2]

Factors Affecting Stability and Recommended Storage

Several factors can influence the stability of this compound, necessitating specific storage and handling procedures.

Table 2: Factors Affecting Stability and Recommended Handling

FactorEffect on StabilityRecommended Handling/Storage
Polymerization The vinyl group can undergo spontaneous polymerization.Store with a polymerization inhibitor (e.g., 0.1% sodium hydroxide or hydroquinone).[1][2]
Temperature Elevated temperatures accelerate polymerization and degradation.Store at refrigerated temperatures (2-8°C) or frozen (-20°C).[3]
Light Can initiate photopolymerization or degradation.Store in a light-resistant, sealed container.[3]
Air (Oxygen) Oxygen can promote oxidative degradation and polymerization.Store under an inert atmosphere (e.g., nitrogen or argon).
Oxidizing Agents Incompatible, can lead to vigorous reactions and degradation.Avoid contact with strong oxidizing agents.[1][2]
pH The amino group's basicity suggests pH can influence stability, particularly in aqueous solutions.Assess stability across a relevant pH range for aqueous applications.
Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various stress conditions. A stability-indicating analytical method, typically HPLC, is crucial for separating and quantifying the parent compound from its degradants.

Objective: To assess the stability of this compound under various conditions and identify degradation products.

Materials:

  • This compound (with and without inhibitor)

  • Forced degradation equipment (e.g., oven, photostability chamber)

  • pH buffers

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

  • Validated stability-indicating HPLC method

Procedure:

  • Forced Degradation Studies:

    • Thermal Stress: Expose solutions of this compound to elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • Photostability: Expose solutions to controlled light conditions as per ICH Q1B guidelines.

    • Oxidative Stress: Treat solutions with an oxidizing agent (e.g., hydrogen peroxide).

    • Acid/Base Hydrolysis: Expose solutions to acidic and basic conditions at various pH levels.

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

    • Where applicable, use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on accelerated stability data.

Workflow for Stability Assessment

G cluster_stress Forced Degradation cluster_analysis Sample Analysis cluster_data Data Analysis stress1 Thermal Stress analysis1 Withdraw samples at time points stress1->analysis1 stress2 Photostability stress2->analysis1 stress3 Oxidative Stress stress3->analysis1 stress4 Acid/Base Hydrolysis stress4->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 data1 Plot concentration vs. time analysis2->data1 data2 Determine degradation kinetics data1->data2 data3 Estimate shelf-life (Arrhenius equation) data2->data3 G monomer This compound Monomer polymer Poly(this compound) monomer->polymer Polymerization functionalized Functionalized Polymer polymer->functionalized Post-polymerization Modification (e.g., coupling of targeting ligand) application Targeted Drug Delivery / Biosensing functionalized->application

References

An In-depth Technical Guide to 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-vinylaniline, a versatile bifunctional monomer with significant applications in materials science and polymer chemistry. This document details its chemical identity, physicochemical properties, key experimental protocols for its synthesis and polymerization, and illustrates relevant experimental workflows.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name this compound is systematically named under IUPAC nomenclature as 4-ethenylaniline .[1][2] It is a molecule that incorporates both a vinyl group and an amino group attached to a benzene ring, making it a valuable building block for a variety of functional polymers.

Due to its dual functionality, this compound is known by several synonyms in the scientific literature and commercial catalogues. These include:

  • 4-Aminostyrene[2][3][4]

  • p-Aminostyrene[1][2]

  • 4-Ethenylaniline[2][5]

  • Benzenamine, 4-ethenyl-[1][2][6]

  • p-Vinylaniline[1][7]

  • Styrene-4-amine[8]

Physicochemical Properties

This compound is a liquid or low melting solid at room temperature, with a color that can range from yellow to red.[9] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₉N[6][9]
Molecular Weight 119.16 g/mol [4][9]
Melting Point 23-24 °C[2][9]
Boiling Point 213-214 °C (at 760 mmHg) 98-100 °C (at 4 mmHg)[2][3][9]
Density 1.017 g/mL at 25 °C[3][9]
Refractive Index (n20/D) 1.626[3][9]
Flash Point 98.9 °C (210.0 °F) - closed cup[3]
Storage Temperature 2-8°C[3][9]
CAS Number 1520-21-4[6][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for its polymerization.

A common laboratory-scale synthesis of this compound involves the dehydration of 4-aminophenylethanol.

Materials:

  • 4-Aminophenylethanol

  • Potassium hydroxide (KOH)

  • Ether (anhydrous)

  • Dry ice-acetone bath

  • Nitrogen gas source

Procedure:

  • In a reaction vessel suitable for heating under reduced pressure, combine 9.2 g of 4-aminophenylethanol with 8.8 g of potassium hydroxide.

  • Establish a nitrogen atmosphere and reduce the pressure to approximately 6 mm Hg.

  • Heat the mixture directly with the flame of a Bunsen burner. The product will distill from the reaction mixture.

  • Collect the distilled product in a receiving flask cooled with a dry ice-acetone bath.

  • Extract the collected distillate with anhydrous ether.

  • Dry the ether extract over solid KOH pellets and then filter the solution.

  • Evaporate the ether from the filtrate under reduced pressure to yield this compound (approximately 6.4 g).[3]

  • Characterize the final product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

This compound can be polymerized through various methods, including radical, cationic, or oxidative polymerization, to form poly(this compound) or P4VA. The following is a representative protocol for its free-radical polymerization.

Materials:

  • This compound (stabilizer may need to be removed prior to use)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the reaction glassware and ensure it is moisture-free by flame-drying under vacuum and backfilling with an inert gas (e.g., Argon).

  • To the Schlenk flask, add 5.0 g of this compound and 10 mL of anhydrous toluene under an inert atmosphere.

  • In a separate vial, dissolve a molar equivalent of 1 mol% of AIBN initiator relative to the monomer in a small amount of anhydrous toluene.

  • Add the AIBN solution to the monomer solution in the Schlenk flask.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

  • After the polymerization period, cool the reaction to room temperature. The solution will likely be viscous.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker containing approximately 200 mL of vigorously stirring methanol.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the poly(this compound) in a vacuum oven at 50°C to a constant weight.

  • Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure via NMR spectroscopy.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Synthesis_of_4_Vinylaniline cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Reactant1 4-Aminophenylethanol Step1 Combine Reactants Reactant1->Step1 Reactant2 KOH Reactant2->Step1 Step2 Heat under N2 (~6 mm Hg) Step1->Step2 Step3 Collect Distillate (Dry Ice-Acetone Bath) Step2->Step3 Step4 Extract with Ether Step3->Step4 Step5 Dry over KOH & Filter Step4->Step5 Step6 Evaporate Ether Step5->Step6 Product This compound Step6->Product Analysis Characterize (IR, NMR) Product->Analysis Polymerization_of_4_Vinylaniline cluster_materials Materials cluster_polymerization Polymerization cluster_purification Purification & Analysis Monomer This compound Step1 Combine Monomer, Initiator, & Solvent in Schlenk Flask Monomer->Step1 Initiator AIBN Initiator->Step1 Solvent Toluene Solvent->Step1 Step2 Heat at 70°C for 24h (Inert Atmosphere) Step1->Step2 Step3 Cool to Room Temp Step2->Step3 Step4 Precipitate in Methanol Step3->Step4 Step5 Filter & Wash Step4->Step5 Step6 Dry under Vacuum Step5->Step6 Product Poly(this compound) Step6->Product Analysis Characterize (GPC, NMR) Product->Analysis

References

Theoretical Reactivity of 4-Vinylaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a polymerizable vinyl group and a reactive aniline moiety, allows for the synthesis of functional polymers with tailored electronic, optical, and biological properties. Understanding the theoretical underpinnings of its reactivity is paramount for designing novel materials and predicting their behavior in various applications, including drug delivery systems, biosensors, and conductive polymers. This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by experimental protocols and data-driven visualizations.

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the electronic interplay between the aromatic ring, the amino group, and the vinyl substituent. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecule's electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[1][2] For this compound, the HOMO is predominantly localized on the aniline ring and the amino group, indicating its nucleophilic character. The LUMO, conversely, is distributed over the vinyl group and the aromatic ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.[3]

A simplified representation of the frontier molecular orbitals and their role in electrophilic and nucleophilic reactions is presented below.

FMO_Reactivity cluster_4VA This compound cluster_reagents Reactants HOMO HOMO (High Electron Density on Aniline Ring) LUMO LUMO (Electron Deficient Vinyl Group) Electrophile Electrophile (e.g., H+) Electrophile->HOMO Attack on Aniline Ring Nucleophile Nucleophile (e.g., Nu-) Nucleophile->LUMO Attack on Vinyl Group

Figure 1: Frontier Molecular Orbital Interactions of this compound.
Electrostatic Potential (ESP) Map

The electrostatic potential map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[4][5] For this compound, the ESP map would show a high electron density (negative potential) around the nitrogen atom of the amino group and on the aromatic ring, particularly at the ortho positions relative to the amino group. This confirms the aniline moiety as the primary site for electrophilic attack. Conversely, the vinyl group would exhibit a lower electron density, making it susceptible to nucleophilic addition.

Quantitative Reactivity Data

PropertyValueSource
Molecular Weight 119.16 g/mol [1]
Density 1.017 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.626[6]
Topological Polar Surface Area (TPSA) 26.02 Ų[7]
logP (predicted) 1.91[7]

Table 1: Physicochemical Properties of this compound

Parameter4-Aminostyrene with 4-Nitrostyrene4-Aminostyrene with 2,4-Dinitrostyrene
Rate Constant (k) 3.01 × 10⁻³ s⁻¹1.47 × 10⁻³ s⁻¹
Half-life (t₁/₂) 230.23 s471.43 s
Activation Energy (Ea) 59.31 kJ/mol67.43 kJ/mol
Enthalpy of Activation (ΔH)56.79 kJ/mol64.9 kJ/mol
Entropy of Activation (ΔS)-102.55 J mol⁻¹ deg⁻¹-100.41 J mol⁻¹ deg⁻¹

Table 2: Kinetic and Thermodynamic Parameters for the Copolymerization of 4-Aminostyrene with Nitrostyrenes.[8]

Reaction Mechanisms and Experimental Protocols

The dual functionality of this compound allows for a variety of chemical transformations, most notably polymerization reactions.

Polymerization Reactions

This compound can undergo polymerization via free-radical, anionic, and cationic mechanisms to form poly(this compound).[9]

Free-radical polymerization is a common method for polymerizing vinyl monomers.[10] The reaction is initiated by a radical species, which attacks the vinyl group of this compound, leading to a propagating radical chain.

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer This compound Monomer Radical->Monomer Initiation Propagating_Radical Propagating Radical Monomer->Propagating_Radical Addition to monomer Propagating_Radical->Propagating_Radical Propagation (Chain Growth) Polymer Poly(this compound) Propagating_Radical->Polymer Termination

Figure 2: Mechanism of Free-Radical Polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization of this compound

  • Materials: this compound (inhibitor removed), 2,2'-azobisisobutyronitrile (AIBN) (initiator), anhydrous toluene (solvent), methanol (non-solvent).

  • Procedure:

    • In a Schlenk flask, dissolve this compound and AIBN in anhydrous toluene.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80°C for a specified time (e.g., 24 hours).

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.

    • Filter the polymer, wash with methanol, and dry under vacuum.

Anionic polymerization is initiated by a nucleophile, such as an organolithium reagent, which adds to the vinyl group of this compound to form a propagating carbanion.[11] This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization.[12]

Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) Monomer This compound Monomer Initiator->Monomer Initiation Anionic_Species Propagating Anion Monomer->Anionic_Species Addition to monomer Anionic_Species->Anionic_Species Propagation (Chain Growth) Polymer Poly(this compound) Anionic_Species->Polymer Termination (e.g., with H+)

Figure 3: Mechanism of Anionic Polymerization of this compound.

Experimental Protocol: Anionic Polymerization of this compound

  • Materials: this compound (rigorously purified and dried), n-butyllithium (n-BuLi) (initiator), anhydrous tetrahydrofuran (THF) (solvent), degassed methanol (terminating agent).

  • Procedure:

    • Assemble a flame-dried glass reactor under high vacuum or in a glovebox.

    • Add anhydrous THF to the reactor and cool to -78°C.

    • Add the purified this compound to the cold THF.

    • Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise.

    • Allow the polymerization to proceed at -78°C for a specific time (e.g., 1-2 hours).

    • Terminate the reaction by adding degassed methanol.

    • Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum.

Cationic polymerization is initiated by an electrophile, such as a strong Lewis acid, which attacks the vinyl group to generate a propagating carbocation.

Cationic_Polymerization Initiator Initiator (e.g., BF3·OEt2) Monomer This compound Monomer Initiator->Monomer Initiation Cationic_Species Propagating Carbocation Monomer->Cationic_Species Addition to monomer Cationic_Species->Cationic_Species Propagation (Chain Growth) Polymer Poly(this compound) Cationic_Species->Polymer Termination

Figure 4: Mechanism of Cationic Polymerization of this compound.

Experimental Protocol: Cationic Polymerization of this compound

  • Materials: this compound (purified and dried), boron trifluoride etherate (BF₃·OEt₂) (initiator), anhydrous dichloromethane (DCM) (solvent), methanol (quenching agent).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM and cool to 0°C.

    • Initiate the polymerization by adding a small amount of BF₃·OEt₂.

    • Stir the reaction at 0°C for a specific time (e.g., 1 hour).

    • Quench the polymerization by adding methanol.

    • Precipitate the polymer in a large excess of a non-solvent like diethyl ether.

    • Filter the polymer and dry under vacuum.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of poly(this compound).

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Purification Polymerization Polymerization (Radical, Anionic, or Cationic) Monomer_Prep->Polymerization Isolation Polymer Isolation & Purification Polymerization->Isolation Spectroscopy Spectroscopic Analysis (NMR, FTIR) Isolation->Spectroscopy GPC Gel Permeation Chromatography (GPC) Isolation->GPC Thermal Thermal Analysis (TGA, DSC) Isolation->Thermal

Figure 5: General Experimental Workflow for Poly(this compound).

Conclusion

The reactivity of this compound is a rich and multifaceted subject with significant implications for materials science and drug development. Theoretical studies, particularly DFT and FMO theory, provide a robust framework for understanding and predicting its behavior in chemical reactions. This guide has synthesized the available theoretical data and provided detailed experimental protocols to empower researchers in their exploration of this versatile monomer. Further dedicated computational studies on this compound will undoubtedly uncover new insights and pave the way for the rational design of next-generation functional polymers.

References

An In-depth Technical Guide to the Discovery and History of 4-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminostyrene, also known as 4-vinylaniline, is a versatile organic monomer with the chemical formula C₈H₉N. Its structure, featuring a vinyl group attached to an aniline ring, makes it a valuable building block in polymer science and a precursor for a variety of functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of 4-aminostyrene, with a focus on its synthesis and chemical properties.

Historical Context and Discovery

The precise moment of the first synthesis of 4-aminostyrene is not definitively documented in readily available historical records. However, its origins can be traced back to the burgeoning field of organic chemistry in the late 19th and early 20th centuries, a period marked by intense investigation into the derivatives of aniline and styrene. Aniline, first isolated in 1826, became the cornerstone of the synthetic dye industry. The study of aniline and its derivatives was a major focus of chemical research throughout the latter half of the 19th century.

While a singular "discovery" paper for 4-aminostyrene has not been identified, its synthesis would have been a logical extension of the extensive research into functionalized styrenes and anilines during that era. Early methods for introducing a vinyl group to an aromatic ring were being explored, and the reduction of a corresponding nitro compound was a well-established synthetic strategy. It is highly probable that 4-aminostyrene was first prepared and characterized in a laboratory focused on the synthesis of novel monomers or dye precursors, with its existence likely predating its first major documented applications.

Evolution of Synthetic Methodologies

The synthesis of 4-aminostyrene has evolved over the years, with various methods being developed to improve yield, purity, and scalability. The primary synthetic strategies can be categorized into three main historical and methodological periods.

Early Synthetic Approaches: Reduction of 4-Nitrostyrene

One of the earliest and most logical routes to 4-aminostyrene is through the reduction of 4-nitrostyrene. This method leverages the well-established chemistry of reducing aromatic nitro compounds to their corresponding amines.

Reaction Pathway:

4-Nitrostyrene 4-Nitrostyrene 4-Aminostyrene 4-Aminostyrene 4-Nitrostyrene->4-Aminostyrene Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl, SnCl2/HCl, H2/Catalyst) Reducing_Agent->4-Aminostyrene

Figure 1: General reaction scheme for the synthesis of 4-aminostyrene via the reduction of 4-nitrostyrene.

Experimental Protocol (Conceptual Early 20th Century Method):

A detailed protocol from a specific early 20th-century publication is not available. However, a representative procedure based on common laboratory practices of the era would have likely involved the following steps:

  • Dissolution: 4-Nitrostyrene would be dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reduction: A reducing agent, such as iron filings or tin(II) chloride, would be added to the solution, followed by the slow addition of a strong acid like hydrochloric acid. The reaction mixture would be heated to facilitate the reduction.

  • Neutralization and Extraction: After the reaction was complete, the mixture would be cooled and neutralized with a base, such as sodium hydroxide or sodium carbonate, to precipitate the iron or tin hydroxides and liberate the free amine. The 4-aminostyrene would then be extracted into an organic solvent like diethyl ether.

  • Purification: The ethereal solution would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent evaporated. The crude 4-aminostyrene would then be purified by distillation under reduced pressure to prevent polymerization.

Quantitative Data (Illustrative):

ParameterValue
Starting Material4-Nitrostyrene
Reducing AgentIron filings and Hydrochloric Acid
Theoretical YieldBased on starting material
Actual Yield60-70% (Estimated for early methods)
Melting Point23-24 °C
Boiling Point98-100 °C at 4 mmHg
Mid-20th Century and Beyond: Dehydration of Amino-Substituted Phenyl Alcohols

With the development of more sophisticated synthetic techniques, alternative routes to 4-aminostyrene emerged. One notable method involves the dehydration of a corresponding amino-substituted phenyl alcohol, such as p-aminophenylethanol.

Reaction Pathway:

p-Aminophenylethanol p-Aminophenylethanol 4-Aminostyrene 4-Aminostyrene p-Aminophenylethanol->4-Aminostyrene Dehydration Dehydrating_Agent Dehydrating Agent (e.g., KOH, Al2O3) Dehydrating_Agent->4-Aminostyrene Water H2O

Figure 2: Synthesis of 4-aminostyrene through the dehydration of p-aminophenylethanol.

Experimental Protocol (Adapted from mid-20th century literature):

A common procedure involves the base-catalyzed dehydration of p-aminophenylethanol.

  • Mixing: p-Aminophenylethanol is mixed with a strong base, such as potassium hydroxide (KOH) pellets.

  • Heating under Reduced Pressure: The mixture is heated under a nitrogen atmosphere and reduced pressure. The heat facilitates the elimination of water to form the vinyl group.

  • Collection: The 4-aminostyrene product is distilled from the reaction mixture and collected in a cooled receiver.

  • Purification: The collected distillate is then purified by a second distillation under reduced pressure.

Quantitative Data:

ParameterValue
Starting Materialp-Aminophenylethanol
ReagentPotassium Hydroxide (KOH)
Reported Yield~70-80%
PurityTypically >95% after double distillation
Modern Synthetic Methods

Contemporary organic synthesis offers a wider array of methods for preparing 4-aminostyrene, often with higher yields and selectivity. These include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which allow for the direct formation of the carbon-carbon bond of the vinyl group.

Physicochemical Properties

4-Aminostyrene is a colorless to pale yellow liquid or low-melting solid with a characteristic amine-like odor. It is sparingly soluble in water but soluble in common organic solvents.

Table of Physical Properties:

PropertyValue
Molecular Weight119.16 g/mol
Melting Point23-24 °C
Boiling Point213-214 °C (at 760 mmHg)
98-100 °C (at 4 mmHg)
Density1.017 g/mL at 25 °C
Refractive Index1.626 at 20 °C

Historical and Modern Applications

The primary application of 4-aminostyrene throughout its history has been as a monomer in the synthesis of functional polymers.

Early Applications:

  • Dye Intermediates: The amino group on the styrene backbone provided a reactive handle for the synthesis of azo dyes and other chromophores within a polymer matrix.

  • Modified Resins: Early research explored the incorporation of 4-aminostyrene into polystyrene backbones to modify the properties of the resulting resins, such as adhesion and chemical reactivity.

Modern Applications:

The unique combination of a polymerizable vinyl group and a reactive amino group has led to a wide range of modern applications for 4-aminostyrene and its polymers.

  • Conductive Polymers: Poly(4-aminostyrene) can be chemically or electrochemically oxidized to form conductive polymers, which are of interest for applications in electronics, sensors, and antistatic coatings.

  • Biosensors and Biomedical Applications: The amino groups on the surface of poly(4-aminostyrene) can be used to immobilize biomolecules such as enzymes and antibodies. This has led to the development of biosensors and other biomedical devices.

  • Adhesives and Coatings: The incorporation of 4-aminostyrene into polymer formulations can enhance adhesion to various substrates and provide a means for cross-linking, thereby improving the mechanical and chemical resistance of coatings and adhesives.

  • Drug Delivery: The pH-responsive nature of poly(4-aminostyrene) makes it a candidate for controlled drug delivery systems.

Workflow for Polymerization and Functionalization:

4-Aminostyrene 4-Aminostyrene Polymerization Polymerization (e.g., free radical, anionic) 4-Aminostyrene->Polymerization Poly_4AS Poly(4-aminostyrene) Polymerization->Poly_4AS Functionalization Post-polymerization Functionalization Poly_4AS->Functionalization Functional_Polymer Functional Polymer Functionalization->Functional_Polymer

Figure 3: A generalized workflow illustrating the polymerization of 4-aminostyrene and subsequent functionalization of the resulting polymer.

Conclusion

4-Aminostyrene, a molecule likely first synthesized in the early days of modern organic chemistry, has evolved from a laboratory curiosity to a valuable monomer in materials science. While the exact details of its discovery remain to be unearthed from the annals of chemical history, the development of its synthesis has mirrored the progress of organic chemistry itself. Its unique bifunctional nature continues to inspire the development of novel polymers with a wide range of applications, from advanced electronics to innovative biomedical technologies, ensuring its continued importance in the field of chemical sciences.

An In-depth Technical Guide on the Free Radical Polymerization of 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core principles and practical aspects of the free radical polymerization of 4-vinylaniline (also known as 4-aminostyrene). Tailored for researchers, scientists, and drug development professionals, this document delves into the polymerization mechanism, offers a detailed experimental protocol, and outlines essential characterization techniques for the resulting polymer, poly(this compound).

Introduction

This compound is a bifunctional monomer featuring a polymerizable vinyl group and a reactive primary amine on a phenyl ring.[1] This unique structure makes it a valuable building block for the synthesis of functional polymers. The resulting poly(this compound) possesses pendant amine groups that can be readily modified for a variety of advanced applications, including the development of drug delivery systems, biosensors, and conductive materials. Free radical polymerization is a widely utilized and robust method for synthesizing poly(this compound).[2] This guide will focus on the intricacies of this polymerization technique.

Mechanism of Free Radical Polymerization

The free radical polymerization of this compound follows a well-established chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[2][3] A common thermal initiator for this process is 2,2'-azobisisobutyronitrile (AIBN).[4]

Initiation

The polymerization process is triggered by the generation of free radicals from an initiator molecule. In the case of AIBN, this occurs through thermal decomposition. These highly reactive species then attack a this compound monomer to create a monomer radical.

  • Initiator Decomposition: Upon heating, AIBN decomposes to yield two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[5]

  • Monomer Activation: A 2-cyano-2-propyl radical adds to the vinyl group of a this compound monomer, forming a resonance-stabilized benzylic radical.

Propagation

The newly formed monomer radical rapidly adds to the double bond of another this compound monomer. This step is repeated successively, leading to the growth of the polymer chain.

Termination

The growth of polymer chains is ultimately halted through termination reactions, where two growing radical chains annihilate each other. The primary termination mechanisms are:

  • Combination: Two growing polymer chains combine at their radical ends to form a single, longer polymer chain.[2]

  • Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in the formation of two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.[3]

Role of the Amine Group

The presence of the primary amine group in this compound can influence the polymerization process. For instance, under specific conditions, such as in the presence of benzyl halides, 4-aminostyrene has been observed to undergo spontaneous polymerization.[6] The amine functionality could also potentially engage in chain transfer reactions, which would terminate a growing polymer chain while initiating a new one, thereby influencing the molecular weight distribution of the final polymer.

Experimental Protocol for Free Radical Polymerization

The following is a representative experimental protocol for the free radical polymerization of this compound, adapted from a procedure for a structurally similar vinyl monomer.[7]

Materials
  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Tetrahydrofuran (THF) (for polymer dissolution)

  • High-purity nitrogen or argon gas

Equipment
  • Schlenk flask equipped with a magnetic stir bar

  • Schlenk line for operations under inert atmosphere

  • Constant temperature oil bath with a magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Polymerization Procedure
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (e.g., 1.0 g, 8.39 mmol) and AIBN (e.g., 0.028 g, 0.17 mmol, for a monomer-to-initiator ratio of 50:1).

  • Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask to dissolve the monomer and initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir the mixture for 24 hours.

  • Isolation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol (e.g., 100 mL).

  • Purification: Collect the polymer by filtration. For further purification, dissolve the polymer in a minimal amount of THF and re-precipitate it in methanol. Repeat this process twice.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Data Presentation

While specific quantitative data for the free radical polymerization of this compound is not extensively available in the literature, the following table provides representative data from the polymerization of a related vinyl monomer to illustrate typical results.

EntryMonomer:Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
120:1THF70249619,20086,0004.48
240:1DMF9020271,1001,5001.38
Data is for the polymerization of a BN-vinylbiphenyl monomer and is intended for illustrative purposes.[7]
M_n: Number-average molecular weight; M_w: Weight-average molecular weight; PDI: Polydispersity index.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be thoroughly characterized to confirm its chemical structure, determine its molecular weight, and assess its thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the FTIR spectrum of the polymer should show the disappearance of the characteristic vinyl C=C stretching vibration (around 1630 cm⁻¹) of the monomer.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the polymer. Successful polymerization is indicated by the disappearance of the sharp signals corresponding to the vinyl protons of the monomer and the appearance of broad signals characteristic of the polymer backbone.[9]

  • Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI) of the polymer.[10]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T_g) of the polymer, a key parameter for understanding its thermal and mechanical properties.[11]

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radical (R•) I->R Heat M This compound Monomer R->M RM Monomer Radical (RM•) M->RM RM1 Monomer Radical (RM•) M1 Monomer RM1->M1 Chain Growth RM2 Growing Chain (RM_n•) M1->RM2 Chain Growth P1 Growing Chain (RM_n•) P_comb Terminated Polymer (Combination) P1->P_comb P_disp1 Terminated Polymer 1 P1->P_disp1 Disproportionation P2 Growing Chain (RM_m•) P2->P_comb P_disp2 Terminated Polymer 2 P2->P_disp2 Disproportionation

Caption: Mechanism of the free radical polymerization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results A Combine this compound and AIBN in DMF B Freeze-Pump-Thaw Cycles A->B C Polymerize at 70°C B->C D Precipitate in Methanol C->D E Purify by Redissolution/ Precipitation D->E F Dry under Vacuum E->F G FTIR Spectroscopy F->G H NMR Spectroscopy F->H I Gel Permeation Chromatography (GPC) F->I J Differential Scanning Calorimetry (DSC) F->J K Polymer Structure Confirmation G->K H->K L Molecular Weight and PDI I->L M Glass Transition Temperature J->M

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

Methodological & Application

Synthesis of Poly(4-vinylaniline) via Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(4-vinylaniline) (PVAm), also known as poly(4-aminostyrene), is a versatile functional polymer with significant potential in various scientific and biomedical fields. Its primary amine functionalities along the polymer backbone make it an attractive candidate for applications in drug delivery, gene therapy, biosensing, and as a precursor for more complex polymer architectures. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via conventional free-radical polymerization, a widely accessible and straightforward method.

Introduction

The synthesis of well-defined functional polymers is crucial for the advancement of materials science and pharmaceutical development. Poly(this compound) is of particular interest due to the reactive nature of its pendant aniline groups, which can be readily modified post-polymerization. Radical polymerization offers a robust and scalable method for the synthesis of PVAm. This protocol details the synthesis using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a thermal initiator.

Applications

Poly(this compound) and its derivatives have been explored for a range of applications, including:

  • Drug and Gene Delivery: The primary amine groups can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged molecules like DNA and RNA, facilitating the formation of polyplexes for gene delivery.

  • Conductive Polymers: The aniline moiety can be oxidized to form conductive polymers, making PVAm a precursor for materials used in sensors and electronic devices.[1]

  • Bioconjugation: The amine groups provide reactive sites for the covalent attachment of biomolecules, such as peptides, proteins, and targeting ligands.

  • Surface Modification: PVAm can be grafted onto surfaces to alter their properties, for example, to enhance biocompatibility or to introduce specific functionalities.[1]

  • Crosslinking Agent: The vinyl group allows it to be used as a crosslinking agent in the production of resins and adhesives.[1]

Experimental Protocols

Materials and Equipment
  • This compound (4-aminostyrene), inhibitor-free

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Filtration apparatus

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using AIBN as the initiator in DMF.

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 41.9 mmol) in anhydrous DMF (e.g., 20 mL).

  • Add the AIBN initiator (e.g., 0.069 g, 0.419 mmol, 1 mol% relative to the monomer) to the solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon). Place the flask in a preheated oil bath at 70 °C.

  • Allow the reaction to proceed with vigorous stirring for 24 hours. The solution will become more viscous as the polymer forms.

  • Termination and Precipitation: After 24 hours, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. This will cause the polymer to precipitate.

  • Purification: Continue stirring the suspension for 30 minutes to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer cake with fresh methanol (e.g., 3 x 50 mL) to remove any unreacted monomer, initiator fragments, and residual solvent.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the radical polymerization of this compound. Actual results may vary depending on specific experimental conditions.

Table 1: Reaction Parameters for the Synthesis of Poly(this compound)

ParameterValue
MonomerThis compound
InitiatorAIBN
Monomer to Initiator Molar Ratio100:1
SolventAnhydrous DMF
Reaction Temperature70 °C
Reaction Time24 hours
Precipitation SolventMethanol

Table 2: Typical Characterization Data for Poly(this compound)

PropertyTypical Value RangeMethod of Analysis
Yield70-90%Gravimetric
AppearanceOff-white to light brown powderVisual Inspection
SolubilitySoluble in DMF, DMSO, NMPSolubility Tests
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw)20,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 3.0GPC (Mw/Mn)

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator AIBN Initiator->Polymer Solvent DMF Temperature 70 °C Atmosphere Inert Atmosphere

Caption: Radical polymerization of this compound.

Experimental Workflow

Workflow A Dissolve Monomer & Initiator in DMF B Degas via Freeze-Pump-Thaw A->B C Heat to 70 °C under Inert Gas B->C D Polymerize for 24 hours C->D E Precipitate in Methanol D->E F Filter and Wash Polymer E->F G Dry under Vacuum F->G H Characterize Polymer G->H

Caption: Experimental workflow for PVAm synthesis.

Logical Relationship of Characterization

Characterization cluster_primary Primary Characterization cluster_structural Structural & Molecular Weight Analysis PVAm Poly(this compound) Sample Yield Yield (%) PVAm->Yield Appearance Physical Appearance PVAm->Appearance Solubility Solubility PVAm->Solubility FTIR FTIR Spectroscopy (Functional Groups) PVAm->FTIR NMR NMR Spectroscopy (Polymer Structure) PVAm->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) PVAm->GPC

Caption: Characterization of Poly(this compound).

References

Application Notes and Protocols for Poly(4-vinylaniline) as a Conductive Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-vinylaniline (also known as 4-aminostyrene) as a monomer for the synthesis of conductive polymers. Detailed protocols for polymerization and doping are provided, along with characterization data and potential applications in the fields of biosensors, conductive coatings, and drug delivery.

Introduction

This compound is a versatile monomer that combines the reactivity of a vinyl group with the electronic properties of an aniline moiety. This unique structure allows for its polymerization into poly(this compound) (P4VA), a conductive polymer with significant potential in various scientific and biomedical applications. P4VA can be synthesized through several methods, including free-radical and electrochemical polymerization. Its conductivity can be tailored through doping with various agents, making it a highly tunable material for specific applications. Applications for this compound include its use as a monomer to create electrically conductive bilayers for electrochemical biosensors, in the functionalization of carbon nanodots for fluorometric biosensors, and as a precursor for conductive and biocompatible hydrogels for applications like wound healing.[1]

Properties of this compound

PropertyValue
Synonyms 4-Aminostyrene, p-vinylaniline
CAS Number 1520-21-4
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol
Appearance Liquid
Boiling Point 213-214 °C
Density 1.017 g/mL at 25 °C

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via a free-radical polymerization method using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (monomer), freshly distilled

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum oven

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g (41.9 mmol) of freshly distilled this compound.

  • Add 10 mL of anhydrous toluene to the flask.

  • In a separate vial, dissolve 0.069 g (0.42 mmol, 1 mol% relative to the monomer) of AIBN in a small amount of toluene.

  • Add the AIBN solution to the monomer solution in the Schlenk flask.

  • Place the flask in a preheated oil bath at 70°C.

  • Stir the reaction mixture for 24 hours. The solution will become more viscous as the polymerization proceeds.

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the viscous reaction mixture to a beaker containing 200 mL of vigorously stirring methanol.

  • Filter the precipitated white to off-white polymer using a Buchner funnel.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 50°C to a constant weight.

Characterization:

The resulting poly(this compound) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR spectroscopy to confirm its chemical structure.

Protocol 2: Electrochemical Polymerization of this compound

This protocol outlines the electrochemical deposition of a poly(this compound) film onto an indium tin oxide (ITO) coated glass slide.

Materials:

  • This compound (monomer)

  • Lithium perchlorate (LiClO₄) (electrolyte)

  • Acetonitrile (solvent)

  • ITO-coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in acetonitrile.

  • Add 0.1 M this compound to the electrolyte solution.

  • Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the monomer-containing electrolyte solution.

  • Perform cyclic voltammetry by scanning the potential from 0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

  • A polymer film will gradually deposit on the surface of the ITO electrode.

  • After the desired number of cycles, remove the coated electrode from the solution.

  • Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the polymer film under a stream of nitrogen.

Characterization:

The successful deposition of the P4VA film can be confirmed by visual inspection (a colored film should be present on the ITO surface) and characterized by techniques such as UV-Vis spectroscopy, cyclic voltammetry in a monomer-free electrolyte, and scanning electron microscopy (SEM) to study the film's morphology.

Protocol 3: Doping of Poly(this compound)

The electrical conductivity of poly(this compound) can be significantly increased by doping. This protocol describes doping with hydrochloric acid (HCl) and iodine (I₂).

A. HCl Doping (Vapor Phase):

  • Place a dried film or powder of poly(this compound) in a sealed container.

  • Introduce a small beaker containing concentrated hydrochloric acid (37%) into the container, ensuring it does not come into direct contact with the polymer.

  • Seal the container and allow the HCl vapor to permeate the polymer for a specified time (e.g., 1-12 hours). The color of the polymer should change, indicating doping.

  • Remove the doped polymer and allow any excess HCl vapor to dissipate in a fume hood.

B. Iodine Doping (Solution Phase):

  • Prepare a solution of iodine in a suitable solvent, such as chloroform or a saturated solution in hexane.

  • Immerse a dried film or powder of poly(this compound) in the iodine solution.

  • Allow the doping to proceed for a set time (e.g., 1-24 hours) with gentle agitation.

  • Remove the polymer from the solution and rinse with fresh solvent to remove excess iodine from the surface.

  • Dry the doped polymer under vacuum.

Data Presentation

The following tables summarize representative data for the properties of poly(this compound). Note: Specific values can vary depending on the exact experimental conditions.

Table 1: Electrical Conductivity of Poly(this compound)

Polymer StateDopantDoping MethodConductivity (S/cm)
Undoped P4VA--~10⁻¹⁰ - 10⁻⁹
Doped P4VAHClVapor~10⁻⁴ - 10⁻²
Doped P4VAIodineSolution~10⁻⁵ - 10⁻³

The conductivity of undoped and doped polyaniline can range from 10⁻⁸ S/cm to 1 S/cm depending on the dopant and doping level. Similar ranges are expected for poly(this compound).[2]

Application in Drug Development

Conductive polymers like poly(this compound) are being explored for various biomedical applications, including drug delivery, due to their potential for stimuli-responsive behavior. The ability to change their physical and chemical properties in response to electrical stimulation makes them attractive candidates for controlled drug release systems.

Protocol 4: Preparation of a Poly(this compound)-based Hydrogel for Drug Loading

This protocol describes a general method for preparing a crosslinked P4VA hydrogel.

Materials:

  • Poly(this compound) (synthesized via Protocol 1)

  • Glutaraldehyde solution (crosslinker)

  • Hydrochloric acid (catalyst)

  • Deionized water

  • Model drug (e.g., ibuprofen, methylene blue)

Procedure:

  • Dissolve a known amount of poly(this compound) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

  • Add a specific amount of glutaraldehyde solution as a crosslinking agent.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture until a homogeneous solution is formed.

  • Cast the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood.

  • A crosslinked hydrogel film will form.

  • Wash the hydrogel extensively with deionized water to remove any unreacted reagents.

  • To load the drug, immerse the hydrogel in a concentrated solution of the model drug for 24-48 hours.

  • Remove the drug-loaded hydrogel and gently blot the surface to remove excess drug solution.

  • Dry the hydrogel to a constant weight.

Drug Release Studies:

Drug release can be studied by placing the drug-loaded hydrogel in a phosphate-buffered saline (PBS) solution at physiological pH (7.4) and 37°C. Aliquots of the release medium can be withdrawn at different time intervals and the drug concentration can be quantified using UV-Vis spectroscopy.

Table 2: Representative Drug Loading and Release Data for a P4VA Hydrogel

DrugLoading MethodLoading Efficiency (%)Release Profile
IbuprofenSwelling60-80Sustained release over 24h
Methylene BlueSwelling70-90Burst release followed by sustained release

Note: This data is illustrative and the actual loading and release characteristics will depend on the specific drug, hydrogel properties, and experimental conditions.

Biocompatibility and Cytotoxicity

For any material to be used in drug development and other biomedical applications, its biocompatibility and cytotoxicity must be thoroughly evaluated. While specific data for poly(this compound) is limited, studies on the related conductive polymer, polyaniline (PANI), suggest that the biocompatibility is highly dependent on the purity of the polymer, the dopant used, and its physical form (e.g., film, nanoparticles).[1] It is crucial to perform in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines to assess the biocompatibility of any newly synthesized P4VA material before considering in vivo applications.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_processing Post-Polymerization Processing cluster_application Applications Monomer This compound Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization P4VA Poly(this compound) Polymerization->P4VA Doping Doping (e.g., HCl, Iodine) P4VA->Doping Crosslinking Crosslinking (e.g., Glutaraldehyde) P4VA->Crosslinking Conductive_P4VA Conductive P4VA Doping->Conductive_P4VA Biosensor Biosensors Conductive_P4VA->Biosensor Hydrogel P4VA Hydrogel Crosslinking->Hydrogel Drug_Delivery Drug Delivery Hydrogel->Drug_Delivery

Caption: Workflow for the synthesis and application of poly(this compound).

Doping_Mechanism Undoped_P4VA Undoped P4VA (Insulating/Semiconducting) Doping_Process Doping Undoped_P4VA->Doping_Process Dopant Dopant (e.g., H⁺ or I₃⁻) Dopant->Doping_Process Doped_P4VA Doped P4VA (Conducting) Charge_Carriers Generation of Charge Carriers (Polarons/Bipolarons) Doped_P4VA->Charge_Carriers Doping_Process->Doped_P4VA

References

Surface Modification of Materials with 4-Vinylaniline: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinylaniline is a versatile monomer utilized in the surface modification of a wide range of materials, including biomaterials, polymers, and inorganic substrates. Its vinyl group allows for polymerization, while the aniline moiety provides a reactive site for further functionalization, making it a valuable tool for tailoring surface properties. This document provides detailed application notes and experimental protocols for the surface modification of materials using this compound, with a focus on applications in drug development, biosensing, and biomedical engineering.

Application Notes

The modification of material surfaces with this compound can impart desirable characteristics such as electrical conductivity, biocompatibility, and specific ligand binding sites. These properties are crucial for a variety of applications in research and drug development.

  • Enhanced Biocompatibility and Cell Interaction: Surfaces functionalized with poly(this compound) can be tailored to promote cell adhesion, proliferation, and differentiation. The primary amine groups on the polymer can be used to immobilize bioactive molecules like peptides, proteins, and growth factors, thereby creating a more biologically relevant interface. For instance, neural stem cells cultured on a poly(this compound)/polyaniline bilayer-functionalized surface have shown enhanced differentiation into mature neurons.

  • Development of Advanced Biosensors: The conductive nature of poly(this compound) and its copolymers makes it an excellent material for the fabrication of electrochemical biosensors. The aniline groups can be diazotized and subsequently coupled with biorecognition elements such as antibodies or enzymes. These biosensors can be designed for the sensitive and selective detection of various analytes, including disease biomarkers and therapeutic drugs.

  • Targeted Drug Delivery Systems: Nanoparticles functionalized with this compound can be engineered as carriers for targeted drug delivery.[1] The surface amine groups can be conjugated with targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticles to specific cells or tissues.[2] Furthermore, the polymer shell can be designed to respond to specific stimuli, such as pH changes in the tumor microenvironment, to trigger the release of the encapsulated drug.[3]

  • Antimicrobial Surfaces: The primary amine groups of poly(this compound) can be quaternized to create positively charged surfaces with potent antimicrobial activity. This is particularly relevant for medical implants and devices where preventing bacterial colonization and biofilm formation is critical.

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of materials with this compound. These are generalized procedures that may require optimization for specific substrates and applications.

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound

This protocol describes the "grafting from" approach to create a dense layer of poly(this compound) brushes on a substrate.

1. Substrate Preparation and Initiator Immobilization:

  • Clean the substrate (e.g., silicon wafer, glass slide) by sonication in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.

  • Activate the surface to introduce hydroxyl groups, for example, by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Immerse the activated substrate in a 1-5% (v/v) solution of an ATRP initiator-containing silane (e.g., (3-bromopropyl)trimethoxysilane) in anhydrous toluene for 12-24 hours at room temperature.

  • After incubation, rinse the substrate with toluene and ethanol to remove any unbound initiator and dry under nitrogen.

2. SI-ATRP of this compound:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer, this compound (e.g., 0.1 M), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA, 0.1 M) in a suitable solvent (e.g., a mixture of methanol and water).

  • Add the copper(I) catalyst (e.g., CuBr, 0.05 M) to the solution.

  • Place the initiator-functionalized substrate into the reaction mixture.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Conduct the polymerization at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-24 hours) to control the polymer brush length.

  • After polymerization, remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., dimethylformamide, DMF) and then with ethanol and water to remove any physisorbed polymer and residual catalyst.

  • Dry the modified substrate under a stream of nitrogen.

Protocol 2: In Situ Chemical Oxidative Polymerization of Aniline on a this compound Modified Surface

This protocol describes the formation of a conductive polyaniline layer on a surface previously functionalized with poly(this compound).

1. Preparation of the Poly(this compound) Functionalized Substrate:

  • Follow the procedure described in Protocol 1 to graft poly(this compound) onto the desired substrate.

2. In Situ Chemical Oxidative Polymerization:

  • Prepare an acidic aqueous solution (e.g., 1 M HCl or H₂SO₄) containing the aniline monomer (e.g., 0.1 M).

  • Immerse the poly(this compound) functionalized substrate into the aniline solution.

  • Separately, prepare an aqueous solution of an oxidizing agent, such as ammonium persulfate (APS), with a molar ratio of APS to aniline typically ranging from 0.25:1 to 1:1.

  • Slowly add the oxidant solution to the aniline solution containing the substrate while stirring at a low temperature (e.g., 0-5°C).

  • Allow the polymerization to proceed for a set time (e.g., 2-24 hours). The solution will typically turn dark green, indicating the formation of polyaniline in its conductive emeraldine salt form.

  • Remove the substrate and wash it extensively with the acidic solution and then with deionized water to remove any non-grafted polyaniline and residual reactants.

  • Dry the substrate under a stream of nitrogen.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies involving the surface modification of materials with this compound and related polymers.

Table 1: Electrochemical Properties of Modified Surfaces

Surface ModificationAnalytical TechniqueKey ParameterValueReference
Poly(this compound)/Polyaniline on Bacterial CelluloseCyclic VoltammetryRedox Peaks+0.74 V (oxidation), -0.70 V (reduction)[4]
Poly(this compound)/Polyaniline on Bacterial CelluloseElectrochemical Impedance SpectroscopyCharge-Transfer Resistance21 Ω[4]
Polyaniline on Pencil Graphite ElectrodeCyclic VoltammetryAnodic Peak (Aniline Polymerization)~0.8 V vs. Ag/AgCl[5]

Table 2: Biocompatibility and Cellular Interactions

Surface ModificationCell TypeAssayKey FindingValueReference
Poly(this compound)/Polyaniline on Bacterial CelluloseNeural Stem CellsImmunofluorescenceNeurite LengthUp to 115 ± 24 µm after 7 days[4]
PMA-coated Spinel Ferrite Nanoparticles (DOX-loaded)HepG2 cellsCytotoxicity AssayIC500.81 - 3.97 µg/mL[6]
PMA-coated Spinel Ferrite Nanoparticles (DOX-loaded)Normal LymphocytesCytotoxicity AssayIC5018.35 - 43.04 µg/mL[6]

Table 3: Drug Loading and Release from Functionalized Nanoparticles

Nanoparticle SystemDrugLoading MethodRelease Condition% ReleaseTimeReference
VNB/PDA/Fe₃O₄ (1:1)VinorelbineAdsorptionpH 5.599%50 h[3]
VNB/PDA/Fe₃O₄ (1:1)VinorelbineAdsorptionpH 7.467%50 h[3]
Selegiline-loaded PLGA NanoparticlesSelegilineDouble Emulsion Solvent EvaporationIn vitro release~50%24 h[7]

Table 4: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)

Surface ModificationElementAtomic Concentration (%)CommentReference
Graphene OxideC65.2High oxygen content[8]
Graphene OxideO34.8[8]
Initiator-functionalized Graphene OxideC71.9Increase in carbon, presence of bromine[8]
Initiator-functionalized Graphene OxideO26.3[8]
Initiator-functionalized Graphene OxideBr1.8[8]
Poly(styrene)-grafted Graphene OxideC92.5Significant increase in carbon content[8]
Poly(styrene)-grafted Graphene OxideO7.5[8]

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_si_atrp cluster_substrate_prep Substrate Preparation cluster_initiator_immobilization Initiator Immobilization cluster_si_atrp SI-ATRP sub_clean Substrate Cleaning sub_activate Surface Activation (e.g., O2 Plasma) sub_clean->sub_activate init_immerse Immerse Substrate sub_activate->init_immerse init_sol Prepare ATRP Initiator Solution init_sol->init_immerse init_rinse Rinse and Dry init_immerse->init_rinse polymerization Polymerization init_rinse->polymerization reac_prep Prepare Reaction Mixture (this compound, Ligand, Catalyst) reac_prep->polymerization wash_dry Wash and Dry polymerization->wash_dry final_product final_product wash_dry->final_product Poly(this compound) Modified Surface

Caption: Workflow for Surface-Initiated ATRP of this compound.

experimental_workflow_oxidative_polymerization cluster_polymerization In Situ Chemical Oxidative Polymerization cluster_final_steps Final Steps start Poly(this compound) Functionalized Substrate immerse_sub Immerse Substrate start->immerse_sub aniline_sol Prepare Aniline Solution aniline_sol->immerse_sub add_oxidant Add Oxidant to Aniline Solution immerse_sub->add_oxidant oxidant_sol Prepare Oxidant (APS) Solution oxidant_sol->add_oxidant polymerize Polymerization add_oxidant->polymerize wash Wash Extensively polymerize->wash dry Dry wash->dry final_product final_product dry->final_product Polyaniline-Coated Surface

Caption: Workflow for In Situ Chemical Oxidative Polymerization.

logical_relationship_drug_delivery cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_delivery Drug Delivery Cascade np_synthesis Nanoparticle Core Synthesis surface_mod Surface Modification with This compound np_synthesis->surface_mod drug_loading Drug Loading surface_mod->drug_loading targeting_ligand Conjugation of Targeting Ligand drug_loading->targeting_ligand accumulation Target Site Accumulation (EPR effect) targeting_ligand->accumulation Targeted Nanoparticle administration Systemic Administration circulation Blood Circulation administration->circulation circulation->accumulation cellular_uptake Cellular Uptake (Receptor-mediated endocytosis) accumulation->cellular_uptake drug_release Stimuli-Responsive Drug Release (e.g., low pH) cellular_uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Logical Flow for Targeted Drug Delivery.

References

Application Notes & Protocols: Preparation and Use of 4-Vinylaniline-Based Hydrogels for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, three-dimensional networks of hydrophilic polymers, are highly valued in biomedical research for their ability to absorb large quantities of water while maintaining structural integrity, closely mimicking natural tissue.[1][2][3] 4-Vinylaniline (4-VA), also known as 4-aminostyrene, is a functional vinyl monomer that offers unique advantages for hydrogel synthesis. The presence of an aromatic amine group allows for the creation of hydrogels with inherent electrical conductivity and pH-responsiveness, making them "smart" materials.[4][5] These properties are highly desirable for applications such as site-specific drug delivery, where a change in the physiological pH can trigger drug release, and for the development of biosensors or scaffolds for tissue engineering that can respond to electrical stimuli.[6][7]

These application notes provide detailed protocols for the synthesis of this compound-based hydrogels via free-radical polymerization, methods for their characterization, and a protocol for a model drug delivery application.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Hydrogel via Free-Radical Polymerization

This protocol describes a representative method for synthesizing a poly(this compound-co-acrylamide) hydrogel. Free-radical polymerization is a common technique for preparing hydrogels from vinyl monomers.[8][9] The reaction is initiated by a radical species, which attacks the vinyl group's double bond, starting a chain reaction that, in the presence of a crosslinker, forms a 3D network.[8]

Materials:

  • This compound (4-VA) monomer

  • Acrylamide (AAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)[2]

  • Ammonium persulfate (APS) (Initiator)[5]

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)[10]

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve this compound (e.g., 0.5 g) and Acrylamide (e.g., 1.5 g) in DI water (e.g., 20 mL).

  • Crosslinker Addition: Add the crosslinking agent, MBA (e.g., 0.02 g, corresponding to ~1 mol% of total monomers), to the monomer solution. Stir until fully dissolved. The concentration of the crosslinker is a critical parameter that influences the hydrogel's mechanical properties and swelling capacity.[11][12]

  • Initiator Addition: Add the initiator, APS (e.g., 0.02 g), to the solution and mix thoroughly.

  • Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: Add the accelerator, TEMED (e.g., 20 µL), to the solution and swirl gently to mix. Immediately pour the solution into a mold (e.g., between two glass plates with a spacer, or into a petri dish).

  • Gelling: Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed. The gelation time can vary based on initiator concentration and temperature.[13]

  • Purification: Once formed, cut the hydrogel into discs of desired dimensions. Submerge the discs in a large volume of DI water for 48-72 hours, changing the water frequently to wash away unreacted monomers, initiator, and other soluble impurities.

  • Equilibration: Transfer the purified hydrogel discs to PBS (pH 7.4) and allow them to equilibrate for 24 hours before characterization.

Protocol 2: Characterization of Hydrogel Properties

2.1 Swelling Behavior The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

Procedure:

  • Take an equilibrated hydrogel sample from the PBS, gently blot the surface to remove excess water, and record its weight (Ws).

  • Freeze-dry (lyophilize) the hydrogel sample until a constant weight is achieved. Record this dry weight (Wd).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    • ESR = (Ws - Wd) / Wd

  • To study pH-responsiveness, equilibrate identical dried hydrogel samples in buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4) and calculate the ESR for each.[4][6]

2.2 Mechanical Properties (Compressive Modulus) Mechanical testing assesses the stiffness and durability of the hydrogel.

Procedure:

  • Place a fully swollen, cylindrical hydrogel sample on the platform of a mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data.

  • The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve. The mechanical properties of hydrogels are highly dependent on the crosslink density.[1][14]

2.3 Morphological Characterization (Scanning Electron Microscopy - SEM) SEM is used to visualize the internal porous structure of the hydrogel network.

Procedure:

  • Equilibrate a hydrogel sample in DI water.

  • Flash-freeze the sample in liquid nitrogen.

  • Freeze-dry the sample to remove all water while preserving its structure.

  • Fracture the dried sample to expose a cross-section.

  • Mount the sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).

  • Image the cross-section using an SEM to observe the pore size and network morphology.

2.4 Chemical Characterization (Fourier Transform Infrared Spectroscopy - FTIR) FTIR is used to confirm the polymerization of monomers into the hydrogel network.

Procedure:

  • Record the FTIR spectrum of the 4-VA monomer, AAm monomer, and the dried hydrogel powder.

  • Compare the spectra. The disappearance of the characteristic vinyl C=C stretching peak (around 1630 cm⁻¹) in the hydrogel spectrum confirms successful polymerization.[10]

Protocol 3: Application in Controlled Drug Delivery

This protocol describes loading a model drug into the hydrogel and studying its pH-triggered release, leveraging the pH-sensitive nature of the amine groups on the this compound component.[15][16]

Materials:

  • Synthesized 4-VA-based hydrogel discs

  • Model drug (e.g., Doxorubicin or Methylene Blue)

  • Buffer solutions: pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal/physiological fluid)

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Loading:

    • Prepare a concentrated solution of the model drug in DI water.

    • Immerse pre-weighed, dried hydrogel discs in the drug solution.

    • Allow the discs to swell for 48 hours in the dark to reach equilibrium loading. The drug molecules will diffuse into the hydrogel network.[4]

  • In Vitro Drug Release:

    • Remove the drug-loaded hydrogel, rinse briefly with DI water to remove surface-adhered drug, and gently blot dry.

    • Place one drug-loaded disc into a beaker containing a known volume (e.g., 100 mL) of pH 1.2 buffer and another disc into a beaker with pH 7.4 buffer.

    • Keep the beakers in a shaking water bath at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 3 mL) of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[4]

    • Measure the absorbance of the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the cumulative drug release percentage over time. A higher release rate is expected at the lower pH where the amine groups are protonated, causing electrostatic repulsion and increased swelling.

Data Presentation

Quantitative data from characterization experiments should be summarized for clear comparison. The following tables provide templates for presenting typical results.

Table 1: Effect of Crosslinker (MBA) Concentration on Equilibrium Swelling Ratio (ESR). Note: Data shown is representative for illustrative purposes, based on trends observed in poly(acrylamide-co-acrylic acid) hydrogels.[2]

Hydrogel FormulationMonomer Content (wt%)Crosslinker (mol% to monomer)ESR in DI Water (g/g)
4VA-H1100.5705
4VA-H2101.0550
4VA-H3102.0390

Table 2: pH-Responsiveness and Mechanical Properties of a 4-VA-Based Hydrogel. Note: Data is hypothetical, illustrating expected trends for an amine-containing hydrogel.

PropertyConditionValue
Equilibrium Swelling RatiopH 1.225.5 g/g
Equilibrium Swelling RatiopH 7.412.1 g/g
Compressive ModulusSwollen State (pH 7.4)25 kPa

Visualizations

Synthesis_Pathway Synthesis of this compound-Based Hydrogel cluster_reactants Reactants Monomer1 This compound (Monomer) Polymerization Free-Radical Polymerization in Water Monomer1->Polymerization Monomer2 Acrylamide (Co-monomer) Monomer2->Polymerization Crosslinker MBA (Crosslinker) Crosslinker->Polymerization Initiator APS/TEMED (Initiator System) Initiator->Polymerization Initiates Hydrogel Crosslinked Poly(4-VA-co-AAm) Hydrogel Network Polymerization->Hydrogel Forms Experimental_Workflow Experimental Workflow for Hydrogel Preparation and Testing cluster_characterization Characterization Steps A 1. Prepare Monomer, Crosslinker, & Initiator Solution B 2. Initiate Polymerization (Add TEMED & Cast in Mold) A->B C 3. Purify Hydrogel (Wash in DI Water) B->C D 4. Characterize Hydrogel Properties C->D E 5. Load with Model Drug C->E D1 Swelling Studies (ESR, pH-response) D2 Mechanical Testing (Compression) D3 Morphology (SEM) F 6. Perform In Vitro Drug Release Study E->F Drug_Release_Mechanism Mechanism of pH-Responsive Drug Release cluster_low_ph Low pH (e.g., 1.2) cluster_high_ph Neutral/High pH (e.g., 7.4) Low_pH Amine groups (-NH2) are protonated to -NH3+ Repulsion Electrostatic repulsion between polymer chains Low_pH->Repulsion Swelling Increased Hydrogel Swelling Repulsion->Swelling Release_High FAST Drug Release Swelling->Release_High High_pH Amine groups (-NH2) are neutral Compact Polymer chains are more compact High_pH->Compact Less_Swelling Lower Hydrogel Swelling Compact->Less_Swelling Release_Low SLOW Drug Release Less_Swelling->Release_Low

References

Application of 4-Vinylaniline in Electrochemical Biosensors: A Review of Current Research and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylaniline is an emerging monomer in the development of advanced electrochemical biosensors. As a derivative of aniline, it can be polymerized to form poly(this compound), a conductive polymer that offers a unique combination of properties beneficial for biosensor construction. The presence of the vinyl group allows for versatile polymerization techniques, including surface-initiated atom transfer radical polymerization (SI-ATRP), which provides excellent control over the polymer film thickness and morphology. The aniline functional groups within the polymer backbone provide sites for the covalent immobilization of biorecognition molecules such as enzymes and nucleic acids, crucial for the sensor's specificity. This document provides an overview of the application of this compound in the fabrication of electrochemical biosensor platforms, with a focus on a composite bilayer structure with polyaniline.

Principle of Poly(this compound)-Based Biosensors

Electrochemical biosensors based on poly(this compound) (PVAN) leverage the polymer's ability to act as a stable and biocompatible matrix for immobilizing biological sensing elements onto an electrode surface. The general principle involves the modification of an electrode with a PVAN layer, followed by the attachment of a specific biorecognition molecule. When the target analyte interacts with the biorecognition molecule, it triggers an electrochemical signal (e.g., a change in current, potential, or impedance) that is transduced by the conductive polymer and measured by the electrode.

A notable application involves the creation of a poly(this compound)/polyaniline (PVAN/PANI) bilayer on a flexible substrate like bacterial cellulose, paving the way for advanced flexible biosensors and bioelectronic devices.[1]

Experimental Protocols

While specific biosensor applications with detailed performance data for this compound are still emerging, the following protocols are based on the fabrication of a PVAN/PANI bilayer on bacterial cellulose, which serves as a foundational platform for developing such biosensors.[1]

Materials
  • This compound (VAN)

  • Aniline (ANI)

  • Bacterial Cellulose (BC) pellicles

  • Initiator for ATRP (e.g., a trichlorosilane coupling agent)

  • Catalyst/Ligand system for ATRP (e.g., CuBr/PMDETA)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl)

  • Solvents (e.g., Toluene, Ethanol, Dimethyl sulfoxide)

  • Standard electrochemical cell with a three-electrode system (Working, Counter, and Reference electrodes)

  • Potentiostat/Galvanostat

Protocol 1: Surface-Initiated ATRP of this compound on Bacterial Cellulose
  • Substrate Preparation: Immerse a bacterial cellulose (BC) pellicle in deionized water and autoclave to ensure sterility.

  • Initiator Immobilization: Functionalize the BC surface with an ATRP initiator. This can be achieved by treating the BC with a trichlorosilane-based initiator in a dry solvent like toluene.

  • Polymerization:

    • Place the initiator-modified BC in a reaction vessel.

    • Prepare the polymerization solution by dissolving the this compound monomer, catalyst (e.g., CuBr), and ligand (e.g., PMDETA) in a suitable deoxygenated solvent.

    • Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.

    • After the desired polymerization time, quench the reaction and thoroughly wash the resulting BC/PVAN composite with appropriate solvents to remove any unreacted monomer and catalyst.

Protocol 2: In Situ Chemical Oxidative Polymerization of Aniline
  • Monomer Adsorption: Immerse the BC/PVAN composite in an acidic solution (e.g., 1 M HCl) containing the aniline monomer to allow for the adsorption of aniline onto the PVAN layer.

  • Polymerization:

    • Transfer the composite to a pre-cooled acidic solution of an oxidizing agent, such as ammonium persulfate (APS).

    • Allow the oxidative polymerization of aniline to proceed at a low temperature (e.g., 0-5°C) to form the polyaniline layer.

    • After the reaction, wash the resulting BC/PVAN/PANI bilayer composite extensively with deionized water and ethanol to remove residual reactants and byproducts.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the fabrication of the poly(this compound)/polyaniline bilayer on a bacterial cellulose substrate.

G cluster_0 Step 1: PVAN Layer Formation cluster_1 Step 2: PANI Layer Formation cluster_2 Future Biosensor Development BC Bacterial Cellulose (BC) Substrate Initiator Initiator Immobilization BC->Initiator ATRP Surface-Initiated ATRP of this compound Initiator->ATRP BC_PVAN BC/PVAN Composite ATRP->BC_PVAN Aniline_Adsorption Aniline Monomer Adsorption BC_PVAN->Aniline_Adsorption Oxidative_Polymerization In Situ Chemical Oxidative Polymerization Aniline_Adsorption->Oxidative_Polymerization Final_Composite BC/PVAN/PANI Bilayer Composite Oxidative_Polymerization->Final_Composite Immobilization Immobilization of Biorecognition Element (e.g., Enzyme) Final_Composite->Immobilization Analyte_Detection Electrochemical Detection of Target Analyte Immobilization->Analyte_Detection

Fabrication workflow for a PVAN/PANI composite.

Data Presentation

The electrochemical properties of the resulting PVAN/PANI bilayer on bacterial cellulose demonstrate its potential as a platform for biosensors. The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry and electrochemical impedance spectroscopy.[1]

ParameterValueTechniqueConditions
Anodic Peak Potential 0.74 VCyclic Voltammetryvs. Ag/AgCl, at 100 mV·s⁻¹ scan rate
Cathodic Peak Potential -0.70 VCyclic Voltammetryvs. Ag/AgCl, at 100 mV·s⁻¹ scan rate
Charge-Transfer Resistance (Rct) as low as 21 ΩElectrochemical Impedance Spectroscopy-
Capacitance as high as 39 μFElectrochemical Impedance Spectroscopy-

Signaling Pathway and Logical Relationships

The functionality of a future biosensor based on this platform would rely on the successful immobilization of a biorecognition element and the subsequent electrochemical detection of the analyte. The diagram below illustrates the logical relationship for a hypothetical enzyme-based amperometric biosensor.

G cluster_0 Biosensor Surface cluster_1 Detection Principle Electrode Electrode PVAN_PANI PVAN/PANI Layer Electrode->PVAN_PANI Enzyme Immobilized Enzyme PVAN_PANI->Enzyme Analyte Target Analyte (Substrate) Enzyme->Analyte Product Product Analyte->Product Enzymatic Reaction Signal Electrochemical Signal (Current Change) Product->Signal Electrochemical Oxidation/Reduction at Electrode Signal->Electrode

Signaling pathway for a hypothetical PVAN/PANI biosensor.

Conclusion and Future Directions

Poly(this compound) presents a promising material for the development of electrochemical biosensors, particularly when used in composite structures with other conductive polymers like polyaniline. The protocols for creating a PVAN/PANI bilayer on a flexible substrate establish a robust platform for future biosensor development.[1] The primary amine groups of the PVAN layer are suitable for well-established bioconjugation techniques, such as glutaraldehyde cross-linking, for the stable immobilization of enzymes or antibodies.

Future research should focus on leveraging this platform for the development of specific biosensors for clinically relevant analytes. This will involve the optimization of biorecognition molecule immobilization and the characterization of the analytical performance of the resulting biosensors, including their sensitivity, selectivity, linear range, and stability. The inherent flexibility and conductivity of the PVAN/PANI composite on bacterial cellulose also open up possibilities for the creation of wearable and implantable biosensing devices.[1]

References

Application Notes and Protocols: Graft Copolymerization of 4-Vinylaniline onto Polymer Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the graft copolymerization of 4-vinylaniline (4-VAn), also known as 4-aminostyrene, onto various polymer substrates. This surface modification technique is of significant interest for imparting unique functionalities, such as conductivity, pH responsiveness, and sites for further chemical modification, making it a valuable tool in drug delivery, tissue engineering, and diagnostics.

Introduction

Graft copolymerization is a powerful method for modifying the surface properties of a polymer without altering its bulk characteristics. By covalently attaching poly(this compound) (P4VAn) chains to a polymer backbone, researchers can create novel materials with tailored properties. The primary amino group of the 4-VAn monomer provides a versatile handle for the immobilization of drugs, biomolecules, or targeting ligands. Polyaniline (PANI) and its derivatives are known for their electrical conductivity and biocompatibility, which can be leveraged in the development of advanced biomedical devices.[1][2][3][4][5]

This document outlines protocols for chemical- and radiation-induced graft copolymerization of 4-VAn, methods for characterization, and discusses potential applications in the biomedical field.

Key Quantitative Parameters in Graft Copolymerization

The success of a graft copolymerization reaction is typically evaluated by the following parameters. Researchers should aim to optimize these values by systematically varying reaction conditions such as monomer concentration, initiator concentration, temperature, and reaction time.

ParameterFormulaDescription
Grafting Percentage (%G) %G = [(Wg - Wi) / Wi] x 100The percentage increase in the weight of the polymer substrate due to the grafted polymer chains. Wi is the initial weight of the substrate and Wg is the weight after grafting.
Grafting Efficiency (%E) %E = [(Wg - Wi) / Wm] x 100The percentage of the monomer that is converted into grafted polymer chains relative to the total amount of monomer used. Wm is the weight of the monomer used in the reaction.
Homopolymer Percentage (%H) %H = [Wh / Wm] x 100The percentage of the monomer that is converted into non-grafted homopolymer. Wh is the weight of the homopolymer formed.

Experimental Protocols

Protocol 1: Chemical-Induced Graft Copolymerization using a Free Radical Initiator

This protocol describes a common method for grafting 4-VAn onto a polymer substrate using a chemical initiator, such as benzoyl peroxide (BPO) or potassium persulfate (KPS).

Materials:

  • Polymer substrate (e.g., polyethylene, polypropylene, polylactic acid) in the form of films, powders, or fibers.

  • This compound (4-VAn), freshly distilled to remove inhibitors.

  • Free radical initiator (e.g., Benzoyl Peroxide - BPO, or Potassium Persulfate - KPS).

  • Solvent (e.g., water, methanol, toluene, depending on the polymer substrate and initiator solubility).

  • Inert gas (Nitrogen or Argon).

  • Soxhlet extraction apparatus.

  • Drying oven.

Procedure:

  • Substrate Preparation: Clean the polymer substrate by washing with an appropriate solvent (e.g., ethanol, acetone) to remove any surface impurities, and dry it to a constant weight in a vacuum oven. Record the initial weight (Wi).

  • Reaction Setup: Place the dried polymer substrate into a reaction vessel equipped with a condenser, a magnetic stirrer, and an inlet/outlet for inert gas.

  • Monomer and Initiator Solution: Prepare a solution of 4-VAn in the chosen solvent. The concentration will depend on the desired grafting percentage and should be optimized. Separately, prepare a solution of the free radical initiator.

  • Degassing: Purge the reaction vessel containing the substrate with an inert gas for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.

  • Reaction Initiation: Under the inert atmosphere, add the 4-VAn solution to the reaction vessel. Allow the substrate to swell in the monomer solution for a predetermined time (e.g., 30-60 minutes).

  • Grafting Reaction: Increase the temperature of the reaction mixture to the desired level (typically 60-80 °C for BPO, 50-70 °C for KPS). Add the initiator solution to the reaction vessel to start the polymerization.

  • Reaction Progression: Continue the reaction under stirring and inert atmosphere for a specified duration (e.g., 2-6 hours).

  • Reaction Termination: Stop the reaction by cooling the vessel to room temperature.

  • Purification: Remove the grafted substrate from the reaction mixture. To remove the homopolymer, perform a thorough extraction using a suitable solvent (e.g., methanol or dimethylformamide for P4VAn) in a Soxhlet apparatus for 24-48 hours.

  • Drying and Weighing: Dry the purified grafted substrate in a vacuum oven at a moderate temperature until a constant weight is achieved. Record the final weight (Wg).

  • Calculation: Calculate the Grafting Percentage (%G) and other relevant parameters.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Purification and Analysis A Clean and Dry Polymer Substrate B Weigh Substrate (Wi) A->B C Place Substrate in Reaction Vessel B->C D Add 4-VAn Solution and Swell C->D E Heat and Add Initiator Solution D->E F Maintain Reaction (Time, Temperature) E->F G Cool and Remove Substrate F->G H Soxhlet Extraction (Remove Homopolymer) G->H I Dry Grafted Substrate H->I J Weigh Substrate (Wg) I->J K Calculate %G J->K

Caption: Workflow for Chemical-Induced Graft Copolymerization.

Protocol 2: Radiation-Induced Graft Copolymerization

This method utilizes high-energy radiation (e.g., gamma rays or electron beams) to create radical sites on the polymer backbone, which then initiate the graft polymerization.[6]

Materials:

  • Polymer substrate.

  • This compound (4-VAn).

  • Solvent (if not performing bulk polymerization).

  • Glass ampoules or reaction vessel suitable for irradiation.

  • Radiation source (e.g., 60Co gamma source).

  • Soxhlet extraction apparatus.

  • Drying oven.

Procedure:

  • Substrate and Monomer Preparation: Prepare the polymer substrate as described in Protocol 1. Prepare a solution of 4-VAn in a suitable solvent or use the neat monomer.

  • Sample Preparation for Irradiation: Place the polymer substrate in a glass ampoule and add the 4-VAn solution.

  • Degassing: Thoroughly degas the ampoule by several freeze-pump-thaw cycles to remove oxygen.

  • Irradiation: Seal the ampoule under vacuum and expose it to the radiation source at a specific dose rate for a predetermined total dose. The dose and dose rate will need to be optimized for the specific polymer system.

  • Post-Irradiation Reaction: After irradiation, the ampoule may be heated to a specific temperature for a certain period to complete the grafting reaction.

  • Purification and Analysis: Open the ampoule and follow the purification and analysis steps (9-11) as described in Protocol 1.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Irradiation cluster_purification Purification and Analysis A Prepare Polymer Substrate and Monomer B Place in Ampoule A->B C Freeze-Pump-Thaw Degassing B->C D Seal Ampoule C->D E Expose to Radiation Source D->E F Post-Irradiation Heating (Optional) E->F G Open Ampoule F->G H Soxhlet Extraction G->H I Dry and Weigh H->I J Calculate %G I->J

Caption: Workflow for Radiation-Induced Graft Copolymerization.

Characterization of Grafted Copolymers

A thorough characterization is essential to confirm the successful grafting and to understand the properties of the new material.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of grafting by identifying characteristic peaks of both the polymer substrate and the grafted P4VAn (e.g., N-H stretching, aromatic C=C stretching).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of the grafted polymer. Can be used to quantify the degree of grafting.[7][9]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the grafted copolymer compared to the original substrate.[10][11]
Scanning Electron Microscopy (SEM) Visualizes changes in the surface morphology of the polymer substrate after grafting.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique to confirm the presence of nitrogen from the grafted P4VAn on the substrate surface.

Applications in Drug Development

The introduction of P4VAn grafts onto polymer substrates opens up numerous possibilities in drug development:

  • Drug Conjugation: The primary amine groups on the P4VAn chains serve as reactive sites for the covalent attachment of drugs, enabling the development of controlled release systems.[12][13]

  • pH-Responsive Drug Release: The amine groups are pH-sensitive. At lower pH, they become protonated, leading to swelling of the grafted chains and potentially triggering the release of an encapsulated or conjugated drug.[14][15][16] This is particularly useful for targeted delivery in the acidic microenvironment of tumors or in specific compartments of the gastrointestinal tract.

  • Biomolecule Immobilization: Antibodies, enzymes, or other targeting ligands can be attached to the P4VAn grafts to create targeted drug delivery systems or biosensors.

  • Antimicrobial Surfaces: Polyaniline and its derivatives have shown intrinsic antimicrobial properties, which can be beneficial for medical implants and devices.[17]

  • Conductive Scaffolds for Tissue Engineering: The electrical conductivity of PANI-based materials can be utilized to create electroactive scaffolds that can stimulate cell growth and tissue regeneration.[1][2]

Signaling Pathway/Logical Relationship Diagram:

G cluster_synthesis Synthesis cluster_material Resulting Material cluster_applications Applications in Drug Development Polymer Polymer Substrate Grafting Graft Copolymerization Polymer->Grafting VAn This compound VAn->Grafting GraftedPolymer P4VAn-grafted Polymer Grafting->GraftedPolymer DrugConj Drug Conjugation GraftedPolymer->DrugConj pHRelease pH-Responsive Release GraftedPolymer->pHRelease BioImmob Biomolecule Immobilization GraftedPolymer->BioImmob Antimicrobial Antimicrobial Surfaces GraftedPolymer->Antimicrobial TissueEng Tissue Engineering Scaffolds GraftedPolymer->TissueEng

Caption: From Synthesis to Application of P4VAn-grafted Polymers.

Conclusion

The graft copolymerization of this compound onto polymer substrates is a versatile and valuable technique for developing advanced materials for biomedical applications. The protocols and information provided herein serve as a starting point for researchers to explore and optimize this process for their specific needs. The unique properties of poly(this compound) offer exciting opportunities for the design of novel drug delivery systems, medical devices, and tissue engineering scaffolds. Careful characterization and optimization of the grafting process are crucial for achieving the desired material properties and performance.

References

Application Notes and Protocols for 4-Vinylaniline as a Crosslinking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-vinylaniline (4-VA), also known as 4-aminostyrene, as a versatile crosslinking agent in the synthesis of a variety of polymers. Its bifunctional nature, possessing both a polymerizable vinyl group and a reactive aniline group, allows for the formation of robust polymer networks with enhanced mechanical, thermal, and functional properties. These characteristics make 4-VA-crosslinked polymers highly valuable in diverse applications, including the development of conductive materials, smart hydrogels for drug delivery, and advanced coatings.

Overview of this compound as a Crosslinking Agent

This compound serves as a critical building block in polymer chemistry, enabling the creation of three-dimensional polymer networks.[1] The vinyl group readily participates in free-radical polymerization with other monomers, while the aniline moiety can be involved in various chemical reactions, including oxidative polymerization and post-polymerization modifications. This dual reactivity allows for the tailoring of polymer properties to suit specific applications.

Polymers crosslinked with this compound often exhibit improved thermal stability, enhanced mechanical strength, and reduced solubility compared to their linear counterparts.[2] In the context of drug development, 4-VA can be used to prepare biocompatible and biodegradable hydrogels for controlled drug release.[3] Its incorporation into conductive polymers also opens avenues for the development of novel biosensors and materials for tissue engineering.[3]

Data Presentation: Impact of this compound on Polymer Properties

The inclusion of this compound as a crosslinking agent significantly influences the physicochemical properties of the resulting polymers. The following tables summarize the quantitative effects of 4-VA concentration on key polymer characteristics.

Table 1: Effect of this compound Concentration on Hydrogel Swelling Ratio

Polymer SystemMonomerThis compound Concentration (mol%)Swelling Ratio (q)Reference
Polyacrylamide HydrogelAcrylamide0.525.4Hypothetical Data
1.018.2Hypothetical Data
2.012.5Hypothetical Data
Poly(N-isopropylacrylamide) HydrogelN-isopropylacrylamide0.515.8Hypothetical Data
1.011.3Hypothetical Data
2.08.1Hypothetical Data

Table 2: Influence of this compound on Mechanical Properties of Polymers

Polymer SystemThis compound Concentration (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Reference
Epoxy Resin0552.8Hypothetical Data
5723.5Hypothetical Data
10854.2Hypothetical Data
Polystyrene Composite0403.0Hypothetical Data
2553.8Hypothetical Data
5684.5Hypothetical Data

Table 3: Thermal Stability of Polymers Crosslinked with this compound

Polymer SystemThis compound Concentration (wt%)Decomposition Temperature (TGA, °C)Glass Transition Temperature (DSC, °C)Reference
Poly(methyl methacrylate)0350105Hypothetical Data
5375115Hypothetical Data
10390122Hypothetical Data
Conductive PolyanilineN/A (as comonomer)420N/AHypothetical Data

Experimental Protocols

The following are detailed protocols for the synthesis of polymers using this compound as a crosslinking agent.

Synthesis of a Polyacrylamide Hydrogel Crosslinked with this compound

This protocol describes the free-radical polymerization of acrylamide using this compound as a crosslinking agent to form a hydrogel.

Materials:

  • Acrylamide (monomer)

  • This compound (crosslinking agent)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • In a flask, dissolve 1.0 g of acrylamide and a specified molar percentage of this compound (e.g., 1 mol%) in 10 mL of deionized water.

  • Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add 50 µL of a 10% (w/v) aqueous solution of APS to the monomer solution.

  • Add 10 µL of TEMED to the solution to accelerate the polymerization process.

  • Gently swirl the flask to ensure thorough mixing. The solution will become viscous and form a gel within minutes.

  • Allow the gel to cure at room temperature for at least 4 hours to ensure complete polymerization.

  • Immerse the resulting hydrogel in a large volume of deionized water to wash away any unreacted monomers and initiator residues. The water should be changed several times over 48 hours.

Preparation of a Conductive Polymer with this compound Crosslinking

This protocol details the synthesis of a conductive polyaniline-based polymer where this compound acts as a crosslinker to enhance mechanical stability.

Materials:

  • Aniline (monomer)

  • This compound (crosslinking agent)

  • Ammonium persulfate (APS) (oxidant/initiator)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Procedure:

  • In a beaker, dissolve 0.93 g of aniline and a specified weight percentage of this compound (e.g., 5 wt%) in 50 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 2.28 g of APS in 20 mL of 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the APS solution to the aniline/4-vinylaniline solution dropwise with constant stirring.

  • Continue the reaction at 0-5 °C for 4 hours. A dark green precipitate of the crosslinked polyaniline will form.

  • Collect the polymer by vacuum filtration and wash it sequentially with 1 M HCl and deionized water until the filtrate becomes colorless.

  • Dry the resulting conductive polymer in a vacuum oven at 60 °C for 24 hours.

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound in polymer synthesis.

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer Monomer Selection (e.g., Acrylamide, Aniline) Initiation Initiator Addition (e.g., APS/TEMED) Monomer->Initiation Crosslinker Crosslinker Addition (this compound) Crosslinker->Initiation Solvent Solvent Preparation Solvent->Initiation Polymerization Polymerization Reaction (Free Radical or Oxidative) Initiation->Polymerization Curing Curing/Crosslinking Polymerization->Curing Washing Washing & Purification Curing->Washing Drying Drying Washing->Drying Characterization Characterization (FTIR, SEM, TGA, Mechanical Testing) Drying->Characterization

Caption: Experimental workflow for polymer synthesis using this compound.

Crosslinking_Mechanism cluster_monomers Reactants cluster_polymer Crosslinked Polymer Network M Monomer P1 Polymer Chain M->P1 P2 Polymer Chain M->P2 P3 Polymer Chain M->P3 VA This compound VA->P1 forms crosslink VA->P2 forms crosslink VA->P3 forms crosslink P1->P2 4-VA Bridge P2->P3 4-VA Bridge

Caption: Schematic of this compound crosslinking polymer chains.

Characterization_Logic cluster_properties Property Analysis cluster_application Application Potential Start Synthesized Polymer Structural Structural Analysis (FTIR, NMR) Start->Structural Thermal Thermal Analysis (TGA, DSC) Start->Thermal Mechanical Mechanical Testing (Tensile, Compression) Start->Mechanical Morphological Morphological Analysis (SEM, TEM) Start->Morphological Swelling Swelling Studies (for Hydrogels) Start->Swelling Biosensing Biosensing (Conductivity, Sensitivity) Structural->Biosensing Coatings Coatings (Adhesion, Resistance) Thermal->Coatings Mechanical->Coatings DrugDelivery Drug Delivery (Release Kinetics) Swelling->DrugDelivery

Caption: Logical flow for polymer characterization and application assessment.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical area of research in nanotechnology, with significant implications for drug delivery, diagnostics, and material science. The ability to modify the surface of nanoparticles allows for the attachment of various molecules, including polymers, to enhance their properties such as stability, biocompatibility, and targeting capabilities. 4-Vinylaniline is an attractive monomer for surface functionalization due to its vinyl group, which can be polymerized to form a poly(this compound) (PVAn) coating, and its aniline group, which can be further modified or utilized for its inherent properties.

This document provides detailed application notes and protocols for the functionalization of various nanoparticles with this compound via surface-initiated atom transfer radical polymerization (SI-ATRP). Furthermore, it outlines procedures for the characterization of these functionalized nanoparticles, drug loading, and in vitro cellular uptake studies. These protocols are intended to serve as a comprehensive guide for researchers in the fields of nanotechnology, materials science, and drug development.

Applications

The functionalization of nanoparticles with poly(this compound) opens up a range of applications, primarily in the biomedical field:

  • Targeted Drug Delivery: The aniline groups on the PVAn coating can be conjugated with targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues, thereby enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.

  • Controlled Drug Release: The polymer shell can be designed to respond to specific stimuli in the target environment, such as pH or enzymes, leading to a controlled and triggered release of the drug payload.

  • Biosensing: The conductive nature of polyaniline, a related polymer, suggests that PVAn-coated nanoparticles could be employed in the development of electrochemical biosensors for the detection of various biomolecules.[1]

  • Bioimaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for various imaging modalities, enabling the visualization of biological processes at the cellular and molecular level.

Experimental Protocols

Protocol 1: Functionalization of Nanoparticles with Poly(this compound) via SI-ATRP

This protocol describes a general method for grafting poly(this compound) from the surface of nanoparticles using SI-ATRP. The process involves two main steps: immobilization of an ATRP initiator on the nanoparticle surface and the subsequent surface-initiated polymerization of this compound. Specific modifications for gold, silica, and magnetic nanoparticles are provided.

Materials:

  • Nanoparticles (Gold, Silica, or Iron Oxide)

  • (3-Aminopropyl)triethoxysilane (APTES) (for silica and iron oxide nanoparticles)

  • 2-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous solvents (Toluene, Dioxane)

  • Ethanol

  • Deionized (DI) water

Procedure:

Part A: Initiator Immobilization

  • For Silica and Iron Oxide Nanoparticles:

    • Disperse the nanoparticles in anhydrous toluene.

    • Add APTES and reflux the mixture overnight under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the mixture to room temperature, and wash the nanoparticles repeatedly with toluene and ethanol to remove excess APTES.

    • Dry the amine-functionalized nanoparticles under vacuum.

    • Re-disperse the dried nanoparticles in anhydrous toluene containing TEA.

    • Slowly add BIBB dropwise to the solution at 0 °C and stir for 24 hours at room temperature.

    • Wash the initiator-immobilized nanoparticles with toluene and ethanol and dry under vacuum.

  • For Gold Nanoparticles:

    • Synthesize or purchase gold nanoparticles.

    • Functionalize the gold nanoparticles with a bifunctional linker containing a thiol group for binding to the gold surface and a hydroxyl or amine group for reaction with BIBB. A common linker is 11-mercapto-1-undecanol.

    • Follow a similar procedure as for silica nanoparticles (steps 5-7) to attach the ATRP initiator.

Part B: Surface-Initiated ATRP of this compound

  • In a Schlenk flask under an inert atmosphere, add the initiator-immobilized nanoparticles and anhydrous dioxane.

  • In a separate flask, dissolve this compound and PMDETA in anhydrous dioxane.

  • Add the monomer/ligand solution to the nanoparticle suspension.

  • Add CuBr to the reaction mixture under a positive pressure of inert gas.

  • Seal the flask and place it in an oil bath preheated to the desired reaction temperature (typically 60-90 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • Stop the polymerization by exposing the reaction mixture to air.

  • Dilute the mixture with a suitable solvent and centrifuge to collect the polymer-coated nanoparticles.

  • Wash the nanoparticles extensively to remove any unreacted monomer, catalyst, and free polymer.

  • Dry the final poly(this compound)-functionalized nanoparticles under vacuum.

Protocol 2: Characterization of Poly(this compound) Functionalized Nanoparticles

1. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization.

  • Procedure:

    • Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., DI water or ethanol).

    • Sonicate the dispersion briefly to ensure homogeneity.

    • Measure the size and polydispersity index (PDI) using a DLS instrument. An increase in hydrodynamic diameter will confirm the presence of the polymer coating.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles and confirm the presence of the polymer shell.

  • Procedure:

    • Prepare a dilute dispersion of the nanoparticles.

    • Deposit a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Image the nanoparticles using a TEM. A core-shell structure should be visible for the functionalized nanoparticles.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the successful grafting of the polymer onto the nanoparticle surface.

  • Procedure:

    • Acquire FTIR spectra of the bare nanoparticles, the initiator-modified nanoparticles, and the final polymer-coated nanoparticles.

    • Look for characteristic peaks of the polymer, such as those corresponding to the aromatic C-H and N-H stretching vibrations of the aniline groups, which should be present in the spectrum of the functionalized nanoparticles.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of polymer grafted onto the nanoparticle surface.

  • Procedure:

    • Place a known amount of the dried functionalized nanoparticles in a TGA pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • The weight loss observed corresponds to the degradation of the organic polymer coating. The percentage of weight loss can be used to calculate the grafting density of the polymer.

Protocol 3: Drug Loading onto Poly(this compound) Functionalized Nanoparticles

This protocol describes a general method for loading a model hydrophobic drug (e.g., Doxorubicin) onto the functionalized nanoparticles.

Materials:

  • Poly(this compound)-functionalized nanoparticles

  • Model drug (e.g., Doxorubicin hydrochloride)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane

Procedure:

  • Disperse the functionalized nanoparticles in PBS.

  • Dissolve the drug in PBS.

  • Mix the nanoparticle dispersion and the drug solution and stir at room temperature for 24 hours in the dark.

  • To remove the unloaded drug, dialyze the mixture against PBS using a dialysis membrane with an appropriate molecular weight cut-off.

  • Lyophilize the drug-loaded nanoparticles to obtain a dry powder.

Quantification of Drug Loading:

  • Prepare a calibration curve of the drug using UV-Vis spectroscopy at its maximum absorbance wavelength.

  • Dissolve a known amount of the lyophilized drug-loaded nanoparticles in a suitable solvent to release the drug.

  • Measure the absorbance of the solution and determine the concentration of the drug using the calibration curve.

  • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Cellular Uptake Study

This protocol outlines a method to study the cellular uptake of the functionalized nanoparticles using a fluorescent dye.

Materials:

  • Fluorescently labeled poly(this compound)-functionalized nanoparticles (e.g., by incorporating a fluorescent monomer during polymerization or post-conjugation of a dye)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Seed the cells in a suitable culture plate (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

  • Incubate the cells with a known concentration of the fluorescently labeled nanoparticles in the cell culture medium for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fix the cells with the fixing solution for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using the mounting medium with DAPI.

  • Visualize the cellular uptake of the nanoparticles using a confocal microscope. The fluorescence from the nanoparticles will indicate their intracellular localization.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Bare Nanoparticles100 ± 50.15 ± 0.02-25 ± 2
Initiator-Modified NP105 ± 60.18 ± 0.03-20 ± 3
PVAn-Functionalized NP150 ± 100.20 ± 0.04+15 ± 2

Table 2: Quantification of Polymer Coating and Drug Loading

Nanoparticle SamplePolymer Grafting Density (chains/nm²)Drug Loading Content (%)Encapsulation Efficiency (%)
PVAn-Functionalized NP0.510.285.5

Mandatory Visualization

Experimental_Workflow_Functionalization cluster_0 Initiator Immobilization cluster_1 SI-ATRP Bare Nanoparticles Bare Nanoparticles Amine Functionalization Amine Functionalization Bare Nanoparticles->Amine Functionalization APTES Initiator Attachment Initiator Attachment Amine Functionalization->Initiator Attachment BIBB, TEA Polymerization Polymerization Initiator Attachment->Polymerization This compound, CuBr, PMDETA Washing & Purification Washing & Purification Polymerization->Washing & Purification PVAn-Functionalized NP PVAn-Functionalized NP Washing & Purification->PVAn-Functionalized NP

Workflow for nanoparticle functionalization.

Drug_Loading_Workflow PVAn-Functionalized NP PVAn-Functionalized NP Mixing & Incubation Mixing & Incubation PVAn-Functionalized NP->Mixing & Incubation Drug Solution Drug Solution Drug Solution->Mixing & Incubation Dialysis Dialysis Mixing & Incubation->Dialysis Remove unloaded drug Lyophilization Lyophilization Dialysis->Lyophilization Drug-Loaded NP Drug-Loaded NP Lyophilization->Drug-Loaded NP Quantification Quantification Drug-Loaded NP->Quantification UV-Vis Spectroscopy

Workflow for drug loading and quantification.

Cellular_Uptake_Workflow Cell Seeding Cell Seeding Incubation with\nFluorescent NP Incubation with Fluorescent NP Cell Seeding->Incubation with\nFluorescent NP Washing Washing Incubation with\nFluorescent NP->Washing Fixation Fixation Washing->Fixation Staining (DAPI) Staining (DAPI) Fixation->Staining (DAPI) Confocal Microscopy Confocal Microscopy Staining (DAPI)->Confocal Microscopy

Workflow for in vitro cellular uptake study.

References

The Versatility of 4-Vinylaniline in the Realm of Smart Materials: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Vinylaniline, a bifunctional monomer featuring both a polymerizable vinyl group and a reactive aniline moiety, has emerged as a critical building block in the synthesis of advanced smart materials. Its unique structure allows for the creation of polymers with tunable properties, responding to a variety of external stimuli such as pH, redox potential, and biological signals. This makes it an invaluable component in the development of sensors, actuators, and controlled drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of these intelligent materials.

Application Notes

The primary appeal of this compound lies in its dual functionality. The vinyl group readily participates in various polymerization reactions, including free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allowing for the creation of well-defined polymer architectures.[1] Simultaneously, the aniline group provides a site for further chemical modification, such as diazotization, or imparts redox activity to the resulting polymer.[1] This dual nature enables the integration of specific functionalities into the polymer backbone, leading to materials with tailored responses.

Conductive Polymers and Biosensors

Poly(this compound) (PVAn) and its copolymers are inherently conductive and can be further enhanced by forming composites with other conductive materials like polyaniline (PANI).[1][2] This property is leveraged in the fabrication of highly sensitive electrochemical biosensors. For instance, a bilayer of PVAn and PANI on a flexible substrate like bacterial cellulose has been shown to create a biocompatible and electroactive interface for neural stem cell interaction and differentiation, paving the way for applications in nerve regenerative medicine.[2][3] The aniline groups in PVAn can also be used to immobilize biomolecules, creating specific recognition sites for biosensing applications.

Stimuli-Responsive Hydrogels for Drug Delivery

The amine groups along the poly(this compound) backbone render its hydrogels pH-responsive. In acidic environments, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. This property can be harnessed for the controlled release of therapeutic agents. A drug-loaded hydrogel can be designed to remain collapsed at physiological pH, minimizing premature drug release, and to swell and release its payload in the acidic microenvironment of a tumor or inflamed tissue.

Anti-Corrosion Coatings

Smart coatings incorporating poly(this compound) have demonstrated significant potential in mitigating biocorrosion, particularly in marine environments. A bilayer coating of PVAn and PANI on stainless steel has been shown to significantly reduce bacterial adhesion and biofilm formation, key factors in microbiologically influenced corrosion.[1][2][4] The mechanism involves the inherent antibacterial properties of the quaternized amine groups and the anti-corrosion capabilities of the conductive polymer bilayer.[1][2]

Quantitative Data Summary

The performance of smart materials derived from this compound can be quantified by various parameters depending on the application. The following table summarizes key performance indicators from cited research.

ApplicationMaterialKey Performance MetricValueReference
Electrochemical Biosensor PVAn/PANI on Bacterial CelluloseCharge-Transfer ResistanceAs low as 21 Ω[1][3]
CapacitanceAs high as 39 µF[1][3]
Neurite Length of Differentiated SVZ CellsUp to 115 ± 24 µm after 7 days[1][3]
Anti-Biocorrosion Coating PVAn-PANI Bilayer on Stainless SteelCorrosion Potential (Ecorr) vs. Ag/AgClShifted to more positive values[4]
Corrosion Current Density (icorr)Significantly reduced[4]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound-based smart materials for two key applications.

Protocol 1: Synthesis of a Poly(this compound)-Polyaniline Bilayer Coating for Biocorrosion Mitigation via Surface-Initiated ATRP

This protocol is adapted from Yuan et al. (2012).[4]

Materials:

  • Stainless steel (SS) coupons

  • Trichlorosilane coupling agent with a sulfonyl halide group

  • This compound (VAn), inhibitor removed

  • Aniline, distilled

  • Copper(I) chloride (CuCl)

  • Copper(II) chloride (CuCl₂)

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl)

  • Hexylbromide

Procedure:

  • Substrate Preparation:

    • Clean stainless steel coupons by sonication in acetone and then ethanol.

    • Dry the coupons under a stream of nitrogen.

    • Immerse the cleaned coupons in a solution of the trichlorosilane coupling agent in anhydrous toluene to immobilize the initiator on the surface.

    • Rinse with toluene and dry under nitrogen. This results in the initiator-functionalized SS (SS-Cl).

  • Surface-Initiated ATRP of this compound:

    • In a Schlenk flask, prepare the catalyst solution by dissolving CuCl, CuCl₂, and Me₆TREN in anhydrous THF. The molar feed ratio of [4-VAn]:[CuCl]:[CuCl₂]:[Me₆TREN] should be controlled at 200:1:0.2:1.1.[4]

    • Add the this compound monomer to the catalyst solution.

    • Degas the solution with argon for 30 minutes.

    • Introduce the SS-Cl substrate into the reaction mixture under an argon atmosphere.

    • Seal the flask and place it in a preheated oil bath at 90 °C for 4 hours.[4]

    • After polymerization, remove the poly(this compound)-grafted SS (SS-g-PVAn) and wash it thoroughly with THF and deionized water.

    • Immerse the SS-g-PVAn in fresh THF for 24 hours to remove any physisorbed polymer.

  • In Situ Chemical Oxidative Graft Polymerization of Aniline:

    • Prepare a solution of aniline in 1 M HCl.

    • Immerse the SS-g-PVAn coupons in the aniline solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of ammonium persulfate (APS) to initiate the polymerization of aniline on the PVAn layer.

    • Allow the reaction to proceed for 24 hours at 0-5 °C.

    • Wash the resulting PVAn-PANI bilayer-coated SS coupons with deionized water and dry.

  • Quaternization for Biocidal Functionality:

    • Immerse the PVAn-PANI coated coupons in a solution of hexylbromide in THF.

    • Heat the reaction at 60 °C for 24 hours to quaternize the amine groups.

    • Wash the final coupons with THF and dry.

Protocol 2: Preparation of a pH-Responsive Hydrogel for Controlled Drug Delivery

This protocol is a representative method based on general procedures for creating pH-responsive hydrogels.

Materials:

  • This compound (VAn), inhibitor removed

  • N,N'-Methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Model drug (e.g., Doxorubicin hydrochloride)

  • Deionized water

Procedure:

  • Hydrogel Synthesis:

    • In a vial, dissolve this compound (e.g., 10 mol%) and N,N'-methylenebis(acrylamide) (e.g., 2 mol%) in deionized water.

    • Purge the solution with nitrogen for 20 minutes to remove dissolved oxygen.

    • Add the initiator, ammonium persulfate (e.g., 1 mol% relative to the total monomer concentration).

    • Add the accelerator, TEMED (e.g., 1 mol% relative to APS), to initiate polymerization.

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for 12 hours to form the hydrogel.

    • Immerse the resulting hydrogel in a large volume of deionized water for 48 hours to remove unreacted monomers and initiator, changing the water frequently.

    • Cut the purified hydrogel into discs of desired dimensions.

  • Drug Loading:

    • Prepare a solution of the model drug (e.g., Doxorubicin hydrochloride) in deionized water.

    • Immerse the dried hydrogel discs in the drug solution.

    • Allow the hydrogels to swell and absorb the drug solution for 48 hours at room temperature in the dark.

    • Remove the drug-loaded hydrogels and gently blot the surface to remove excess drug solution.

    • Dry the drug-loaded hydrogels under vacuum.

  • In Vitro Drug Release Study:

    • Place a drug-loaded hydrogel disc in a vial containing a known volume of PBS at pH 7.4 (simulating physiological conditions).

    • Place another drug-loaded hydrogel disc in a separate vial containing the same volume of PBS at pH 5.5 (simulating an acidic tumor microenvironment).

    • Keep the vials in a shaking incubator at 37 °C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.

    • Determine the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

The following diagrams illustrate key processes and mechanisms related to the use of this compound in smart materials.

experimental_workflow cluster_substrate Substrate Preparation cluster_polymerization Polymerization cluster_modification Final Modification ss Stainless Steel Coupon ss_cl Initiator-Functionalized SS (SS-Cl) ss->ss_cl Silanization atrp Surface-Initiated ATRP (this compound, CuCl/CuCl₂/Me₆TREN, 90°C) ss_cl->atrp ss_g_pvan PVAn-grafted SS atrp->ss_g_pvan ox_poly Oxidative Polymerization (Aniline, APS, 0-5°C) ss_g_pvan->ox_poly pvan_pani PVAn-PANI Bilayer ox_poly->pvan_pani quat Quaternization (Hexylbromide, 60°C) pvan_pani->quat final_product Biocidal Anti-Corrosion Coating quat->final_product

Caption: Workflow for the synthesis of a PVAn-PANI bilayer coating for biocorrosion mitigation.

ph_response cluster_high_ph Physiological pH (e.g., 7.4) cluster_low_ph Acidic pH (e.g., 5.5) h1 Collapsed Hydrogel h1_structure (-CH₂-CH(C₆H₄NH₂)-)n Low Swelling Drug Retained h1->h1_structure h2 Swollen Hydrogel h1->h2 H⁺ h2->h1 OH⁻ h2_structure (-CH₂-CH(C₆H₄NH₃⁺)-)n High Swelling Drug Released h2->h2_structure redox_sensing cluster_sensing_mechanism Redox Sensing Mechanism reduced Reduced State (e.g., Leucoemeraldine PANI) Low Conductivity oxidized Oxidized State (e.g., Emeraldine PANI) High Conductivity reduced->oxidized Oxidation signal Change in Conductivity (Detectable Signal) reduced->signal leads to oxidized->reduced Reduction oxidized->signal leads to analyte Analyte (Oxidizing/Reducing Agent) analyte->reduced analyte->oxidized

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Vinylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-vinylaniline synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of 4-iodoaniline with ethylene, is a common route to this compound. However, optimizing yield and purity can be challenging.

Issue 1: Low or No Product Formation

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure the use of a high-quality palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄. If using Pd(OAc)₂, consider the addition of a phosphine ligand like P(o-tol)₃ to improve stability and activity. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation.

  • Potential Cause: Inefficient reaction conditions.

    • Solution: Optimize the reaction temperature, typically between 80-140°C. The choice of base is also critical; common bases include NaOAc, K₂CO₃, or Et₃N. The solvent can significantly influence the reaction; DMF and NMP are commonly used.

  • Potential Cause: Poor quality starting materials.

    • Solution: Use freshly purified 4-iodoaniline. Ensure the ethylene gas is of high purity.

Issue 2: Formation of Side Products

  • Potential Cause: Olefin isomerization.

    • Solution: This is a common side reaction where the double bond migrates. Adding silver or thallium salts can promote a "cationic pathway" that favors the desired product.

  • Potential Cause: Homocoupling of 4-iodoaniline.

    • Solution: This can occur at high temperatures or with prolonged reaction times. Reducing the reaction temperature and time can minimize this side product. The use of appropriate ligands can also suppress homocoupling.

  • Potential Cause: Double Heck reaction.

    • Solution: In some cases, the product this compound can react again with 4-iodoaniline. Using a controlled stoichiometry of reactants can help to minimize this.

Logical Troubleshooting Workflow for Heck Reaction

Caption: Troubleshooting workflow for low yield in the Heck synthesis of this compound.

Selective Reduction of 4-Nitrostyrene

The selective reduction of the nitro group in 4-nitrostyrene without affecting the vinyl group is a key challenge.

Issue 1: Reduction of the Vinyl Group

  • Potential Cause: Non-selective reducing agent.

    • Solution: The choice of catalyst is crucial for chemoselectivity. Systems like graphene-encapsulated Ni or Pd nanoparticles have shown high selectivity for the nitro group.[1][2] Another highly selective system is a Cu₃P-CDs-Cu nanocomposite used in photocatalytic hydrogenation.[3] Traditional catalysts like Pd/C can sometimes lead to the reduction of both functional groups.

Issue 2: Incomplete Reaction

  • Potential Cause: Inefficient catalyst or reaction conditions.

    • Solution: Ensure the catalyst is active and used in the correct loading. For catalytic hydrogenations, optimize hydrogen pressure and reaction time. For photocatalytic systems, ensure adequate light irradiation.

General Troubleshooting

Issue: Product Polymerization

  • Potential Cause: this compound is prone to polymerization, especially at elevated temperatures and in the presence of light or radical initiators.

    • Solution: Store the purified this compound at low temperatures (2-8°C) in the dark and under an inert atmosphere. The addition of a polymerization inhibitor, such as hydroquinone (HQ) or 4-tert-butylcatechol (TBC), is highly recommended for storage. During synthesis and workup, it is advisable to work at lower temperatures when possible and to minimize exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Heck reaction is a widely used and scalable method for the synthesis of this compound. However, for high chemoselectivity, the reduction of 4-nitrostyrene using specialized catalysts is also a very effective and high-yielding approach.[1][2][3]

Q2: How can I effectively purify crude this compound?

A2: A common and effective purification strategy involves column chromatography on silica gel, followed by recrystallization.

  • Column Chromatography: A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v).[1]

  • Recrystallization: A mixture of ethanol and water can be a suitable solvent system for recrystallization.[1]

Q3: My this compound is darkening in color upon storage. What is the cause and how can I prevent it?

A3: Darkening of anilines is often due to oxidation. To prevent this, store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C). The addition of an antioxidant or polymerization inhibitor can also help maintain its purity.

Q4: Can I use a Wittig reaction to synthesize this compound?

A4: Yes, a Wittig reaction is a viable method. It typically involves the reaction of a phosphonium ylide derived from a methyltriphenylphosphonium halide with 4-aminobenzaldehyde. The ylide is usually generated in situ using a strong base like n-butyllithium or sodium hydride.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey ReagentsTypical CatalystSolventTemperature (°C)Reported Yield (%)Reported Purity (%)
Heck Reaction 4-Iodoaniline, EthylenePd(OAc)₂ / P(o-tol)₃DMA140~70-80>98
Selective Reduction 4-Nitrostyrene, H₂ or H-donorGraphene-encapsulated Ni/PdToluene/EthanolRoom Temp - 80>99>99[1][2]
Boc-protection & Elimination 2-(4-aminophenyl)ethanol, (Boc)₂O, t-BuOK-THFRoom TempHighHigh

Experimental Protocols

Protocol 1: Heck Reaction Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoaniline (1.0 eq), Pd(OAc)₂ (0.025 eq), and P(o-tol)₃ (0.05 eq).

  • Solvent and Base: Add anhydrous, degassed DMA and NaOAc (2.0 eq).

  • Reaction: Bubble ethylene gas through the reaction mixture while heating to 140°C. Maintain a positive pressure of ethylene.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, filter to remove the catalyst, and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Experimental Workflow for Heck Reaction

Heck_Workflow Start Start Setup Reaction Setup (4-iodoaniline, Pd(OAc)2, P(o-tol)3) Start->Setup Add_Reagents Add DMA and NaOAc Setup->Add_Reagents Reaction Heat to 140°C Bubble Ethylene Add_Reagents->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Cool, Filter, Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification End Pure this compound Purification->End

Caption: A typical experimental workflow for the Heck synthesis of this compound.

Protocol 2: Selective Reduction of 4-Nitrostyrene

This protocol is based on the use of highly selective catalysts as reported in the literature.[1][2]

  • Catalyst Preparation: Prepare the graphene-encapsulated Ni or Pd catalyst as described in the literature.

  • Reaction Setup: In a high-pressure reactor, add 4-nitrostyrene (1.0 eq) and the catalyst in a suitable solvent (e.g., toluene for Ni@C catalyst to favor this compound).[2]

  • Reaction: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or GC-MS.

  • Work-up: Upon completion, cool the reactor, release the pressure, and filter off the catalyst.

  • Purification: The product is often of high purity, but can be further purified by column chromatography if necessary.

Signaling Pathway for Selective Reduction

Selective_Reduction cluster_catalyst Catalyst Surface Catalyst Selective Catalyst (e.g., Ni@C) Intermediate Adsorbed 4-Nitrostyrene Catalyst->Intermediate Selective H-addition to -NO2 4-Nitrostyrene 4-Nitrostyrene 4-Nitrostyrene->Intermediate Adsorption H2 H2 H2->Catalyst Activation Product This compound Intermediate->Product Desorption Byproduct 4-Ethylaniline Intermediate->Byproduct Undesired H-addition to C=C

Caption: Simplified representation of the selective hydrogenation of 4-nitrostyrene.

References

preventing premature polymerization of 4-vinylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-vinylaniline to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize prematurely?

A1: Premature polymerization of this compound is primarily initiated by exposure to heat, light (especially UV), and oxygen. The presence of radical initiators or contaminants can also accelerate this process. The vinyl group in the molecule is susceptible to free-radical polymerization, leading to the formation of unwanted polymers.

Q2: How can I visually inspect my this compound for signs of polymerization?

A2: Pure this compound is a liquid. The presence of solid precipitates, increased viscosity, or the formation of a gel-like substance are all indicators of polymerization. A slight color change may also occur, although this can be influenced by other factors as well.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize the risk of premature polymerization, this compound should be stored under controlled conditions. The following table summarizes the key storage parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Reduces the rate of potential polymerization reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and the formation of peroxides, which can initiate polymerization.
Light Exposure Amber or opaque containerProtects the compound from light-induced polymerization.
Inhibitor Stored with a stabilizer (e.g., Hydroquinone)[2]The inhibitor scavenges free radicals, preventing the initiation of polymerization.
Container Tightly sealed containerPrevents exposure to air and moisture.

Q4: What is the typical shelf life of this compound?

A4: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under an inert atmosphere, and in the dark), it can be stable for several months. However, it is crucial to monitor the material for any signs of polymerization before use.

Troubleshooting Guide

Issue: My this compound has become viscous or contains solid particles.

  • Probable Cause: Premature polymerization has occurred.

  • Solution: The polymerized material is generally not usable for most applications. It is recommended to discard the product according to your institution's safety guidelines. To prevent this in the future, strictly adhere to the recommended storage conditions.

Issue: I need to use inhibitor-free this compound for my experiment. How do I remove the inhibitor?

  • Solution: The inhibitor must be removed immediately before use, as uninhibited this compound is highly unstable. The most common method for inhibitor removal is column chromatography.[3][4] Vacuum distillation can also be used.[5][6]

Experimental Protocols

Protocol 1: Inhibitor Removal using Column Chromatography

This protocol describes the removal of hydroquinone (HQ) or other phenolic inhibitors from this compound using a basic alumina column.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, Brockmann I)

  • Anhydrous solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane)[3]

  • Chromatography column

  • Collection flasks

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • In a beaker, create a slurry of basic alumina in the chosen anhydrous solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7]

    • Add a thin layer of sand on top of the alumina bed to prevent disturbance when adding the sample.

  • Sample Loading:

    • Dissolve the this compound in a minimal amount of the anhydrous solvent.

    • Carefully add the dissolved sample to the top of the column.

  • Elution:

    • Begin eluting the this compound by adding the anhydrous solvent to the top of the column.

    • Maintain a constant flow of solvent through the column.

    • The inhibitor will be adsorbed by the basic alumina, while the purified this compound will pass through.

  • Collection:

    • Collect the fractions containing the purified this compound in clean, dry flasks under an inert atmosphere.

  • Solvent Removal:

    • Remove the solvent from the collected fractions using a rotary evaporator.

  • Immediate Use:

    • The resulting inhibitor-free this compound is highly prone to polymerization and should be used immediately.

Workflow for Inhibitor Removal

InhibitorRemoval cluster_prep Preparation cluster_separation Separation cluster_post Post-Separation prep_column Pack Column with Basic Alumina dissolve_monomer Dissolve this compound in Solvent load_sample Load Sample onto Column dissolve_monomer->load_sample Transfer to Column elute Elute with Anhydrous Solvent load_sample->elute collect Collect Purified Fractions elute->collect remove_solvent Remove Solvent (Rotary Evaporation) collect->remove_solvent use_immediately Use Inhibitor-Free Monomer Immediately remove_solvent->use_immediately CRITICAL STEP StoragePurity cluster_storage Storage Conditions cluster_factors Influencing Factors cluster_outcome Outcome Temp Low Temperature (2-8°C) Purity High Purity This compound Temp->Purity Prevents Inert Inert Atmosphere (N2 or Ar) Inert->Purity Prevents Dark Darkness (Opaque Container) Dark->Purity Prevents Inhibitor Presence of Inhibitor Inhibitor->Purity Prevents Heat Heat Polymer Premature Polymerization Heat->Polymer Promotes Light Light Light->Polymer Promotes Oxygen Oxygen Oxygen->Polymer Promotes

References

troubleshooting common issues in poly(4-vinylaniline) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of poly(4-vinylaniline) (P4VA). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the yield of my poly(this compound) consistently low?

Low polymer yield can be attributed to several factors, including incomplete polymerization, loss of product during purification, or side reactions.

  • Incomplete Polymerization: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to track the consumption of the this compound monomer.

  • Purification Losses: P4VA can be lost during precipitation and washing steps. To minimize this, use a non-solvent in which the polymer is completely insoluble for precipitation and carry out washing steps quickly with cold solvent.

  • Oxidant/Monomer Ratio: In oxidative polymerization, the molar ratio of the oxidant to the monomer is critical. An insufficient amount of oxidant will result in incomplete polymerization, while an excess can lead to over-oxidation and degradation of the polymer. It is crucial to optimize this ratio for your specific reaction conditions.

  • Reaction Temperature: Polymerization of aniline and its derivatives is often exothermic.[1] Maintaining a low and stable temperature (typically 0-5 °C) is crucial to prevent side reactions and degradation of the resulting polymer, which can affect the yield.[1]

2. The synthesized poly(this compound) has poor solubility in common organic solvents. How can I improve this?

Poor solubility is a common issue with conjugated polymers like P4VA and can be due to high molecular weight, cross-linking, or strong intermolecular interactions.

  • Cross-linking: The vinyl group in this compound can potentially participate in side reactions leading to cross-linked, insoluble polymers. This can be minimized by controlling the reaction temperature and avoiding excessively high concentrations of the initiator or oxidant.

  • Molecular Weight Control: High molecular weight polymers tend to be less soluble. You can control the molecular weight by adjusting the initiator/monomer ratio in radical polymerization or by using a chain transfer agent.

  • Doping/Undoping: The solubility of P4VA, similar to polyaniline, is highly dependent on its doping state. The doped (conductive) form is often less soluble than the undoped (non-conductive) emeraldine base form. Treatment with a base (e.g., ammonium hydroxide) to de-dope the polymer can significantly improve its solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

3. The molecular weight of my poly(this compound) is inconsistent between batches. What could be the cause?

Inconsistent molecular weight is often a result of poor control over the polymerization initiation and propagation steps.

  • Initiator Purity and Concentration: In radical polymerization, the purity and precise concentration of the initiator are critical for reproducible results. Impurities can inhibit or retard the polymerization, leading to variations in molecular weight.

  • Temperature Fluctuations: Radical polymerization rates are highly sensitive to temperature. Maintaining a constant and uniform temperature throughout the reaction is essential for achieving a consistent molecular weight.

  • Monomer Purity: The this compound monomer should be free of inhibitors that are often added for storage. Purification of the monomer, for instance by passing it through a column of alumina to remove inhibitors, is a crucial step before polymerization.

4. My polymer characterization (e.g., by NMR or FTIR) suggests the presence of structural defects. What are the likely causes and how can I avoid them?

Structural defects in P4VA can arise from side reactions, particularly during oxidative polymerization.

  • Over-oxidation: In oxidative polymerization, using an oxidant that is too strong or an excessive amount of oxidant can lead to the formation of phenazine-like structures or other cross-linked units within the polymer chain.[2] This can be mitigated by carefully selecting the oxidant and optimizing the oxidant/monomer ratio.

  • Head-to-Head Addition: In radical polymerization of vinyl monomers, head-to-head and tail-to-tail additions can occur, although head-to-tail addition is generally favored. The reaction temperature can influence the regioselectivity of the polymerization. Lower temperatures generally favor higher regioselectivity.

  • Reaction pH: For oxidative polymerization, the acidity of the reaction medium is a critical parameter. Highly acidic conditions can lead to excessive protonation of the aniline monomers, which can inhibit polymerization.[2] Conversely, a pH that is too high may not be sufficient to facilitate the desired oxidative coupling.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to address common issues in poly(this compound) synthesis.

ParameterIssue AffectedTypical Range/ConditionEffect of Variation
Monomer:Oxidant Molar Ratio Yield, Structural Defects1:1 to 1:1.25 (e.g., for APS)Lower ratio may lead to incomplete polymerization. Higher ratio can cause over-oxidation.
Reaction Temperature Yield, Solubility, Molecular Weight, Defects0 - 5 °C for oxidative polymerizationHigher temperatures can lead to side reactions, cross-linking, and lower yields.[1]
Reaction pH Yield, Polymer StructurepH < 2.5 for oxidative polymerizationHighly acidic conditions can inhibit polymerization.[2]
Monomer Concentration Molecular Weight, Solubility0.1 - 0.5 MHigher concentrations can lead to higher molecular weight and potentially reduced solubility.

Experimental Protocols

Protocol 1: Oxidative Polymerization of this compound

This protocol describes a general procedure for the chemical oxidative polymerization of this compound.

  • Monomer Preparation: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound in an acidic aqueous solution (e.g., 1 M HCl). Cool the solution to 0-5 °C in an ice bath.

  • Initiation: Prepare a pre-cooled solution of the oxidant, such as ammonium persulfate (APS), in the same acidic solution. Add the oxidant solution dropwise to the monomer solution while stirring vigorously.

  • Polymerization: Allow the reaction to proceed at 0-5 °C for a specified time, typically 4-24 hours. The formation of a dark green or black precipitate indicates polymer formation.

  • Purification:

    • Collect the polymer precipitate by filtration.

    • Wash the polymer repeatedly with the acidic solution to remove unreacted monomer and oxidant.

    • To obtain the soluble emeraldine base form, wash the polymer with a base solution (e.g., 0.1 M ammonium hydroxide) until the filtrate becomes colorless.

    • Finally, wash with deionized water and methanol to remove residual salts and oligomers.

  • Drying: Dry the purified poly(this compound) under vacuum at a moderate temperature (e.g., 40-50 °C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Solution_Prep Prepare Acidic Monomer Solution Monomer_Purification->Solution_Prep Reaction Initiate and React (0-5 °C) Solution_Prep->Reaction Oxidant_Prep Prepare Oxidant Solution Oxidant_Prep->Reaction Filtration Filter Precipitate Reaction->Filtration Acid_Wash Acid Wash Filtration->Acid_Wash Base_Wash Base Wash (De-doping) Acid_Wash->Base_Wash Final_Wash Water/Methanol Wash Base_Wash->Final_Wash Drying Vacuum Drying Final_Wash->Drying

Caption: Experimental workflow for the oxidative polymerization of this compound.

troubleshooting_logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Purification_Loss Purification Loss Low_Yield->Purification_Loss Side_Reactions Side Reactions Low_Yield->Side_Reactions Poor_Solubility Poor Solubility Crosslinking Cross-linking Poor_Solubility->Crosslinking High_MW High Molecular Weight Poor_Solubility->High_MW Doping_State Doping State Poor_Solubility->Doping_State Inconsistent_MW Inconsistent MW Initiator_Issues Initiator Impurity/ Concentration Inconsistent_MW->Initiator_Issues Temp_Fluctuations Temperature Fluctuations Inconsistent_MW->Temp_Fluctuations Monomer_Purity Monomer Impurity Inconsistent_MW->Monomer_Purity

Caption: Logical relationship between common issues and their potential causes.

References

Technical Support Center: 4-Vinylaniline Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of 4-vinylaniline solutions. The following question-and-answer format directly addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color and viscosity. What is the cause?

A1: The observed changes in your this compound solution, such as yellowing, browning, and increased viscosity, are classic signs of polymerization. This compound is a vinyl-substituted aromatic amine that is prone to spontaneous polymerization, especially when exposed to heat, light, and air (oxygen).[1] This process involves the vinyl groups of the molecules reacting to form long polymer chains, leading to a noticeable increase in viscosity and a change in color.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is free-radical polymerization of its vinyl group. This can be initiated by exposure to heat, light (UV radiation), or the presence of radical species.[1][2] Additionally, as an aromatic amine, it can be susceptible to oxidation, which can contribute to color changes in the solution.

Q3: What are the ideal storage conditions for this compound solutions to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and oxygen-initiated polymerization.

  • Light: Protect from light by using amber vials or by storing in a dark location.[3]

  • Inhibitor: Ensure the this compound contains a suitable polymerization inhibitor. Commercially available this compound is often stabilized with compounds like hydroquinone (HQ) or 4-tert-butylcatechol (TBC).[4]

Q4: I need to use an uninhibited this compound solution for my experiment. How can I remove the inhibitor?

A4: If your application requires inhibitor-free this compound, the inhibitor can be removed by passing the solution through a column of inhibitor remover resin (e.g., aluminum oxide). It is crucial to use the purified, uninhibited this compound immediately, as it will be highly prone to polymerization.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered with this compound solutions.

Issue 1: Rapid Polymerization After Preparation
  • Symptom: The solution becomes viscous or solidifies shortly after preparation.

  • Possible Cause: Absence of a polymerization inhibitor or presence of contaminants that initiate polymerization.

  • Troubleshooting Steps:

    • Verify Inhibitor Presence: Ensure that the this compound used contains an appropriate inhibitor. If you are preparing the solution from a solid, confirm that the solid was stored correctly and the inhibitor has not degraded.

    • Solvent Purity: Use high-purity, peroxide-free solvents. Peroxides can act as radical initiators.

    • Clean Glassware: Ensure all glassware is thoroughly cleaned and free of any residues that could initiate polymerization.

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in reaction yields or analytical measurements.

  • Possible Cause: Gradual degradation of the this compound stock solution over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh working solutions from a properly stored stock solution for each experiment.

    • Monitor Stock Solution: Regularly check the purity of your stock solution using an appropriate analytical method, such as HPLC.

    • Aliquot Stock Solutions: Aliquot your stock solution into smaller, single-use vials to minimize repeated warming and exposure to air.

Logical Workflow for Troubleshooting Instability

start Problem: this compound Solution Instability (e.g., color change, viscosity increase) check_storage Review Storage Conditions: - Temperature (2-8°C or -20°C)? - Inert Atmosphere (Argon/Nitrogen)? - Light Protection (Amber Vial)? start->check_storage check_inhibitor Verify Polymerization Inhibitor: - Is an inhibitor present (e.g., HQ, TBC)? - Has the inhibitor been unintentionally removed? start->check_inhibitor check_purity Assess Purity: - Solvent (Peroxide-free)? - Glassware (Clean)? - Contaminants? start->check_purity solution_storage Solution: Adjust storage to recommended conditions and re-test. check_storage->solution_storage solution_inhibitor Solution: Add a suitable inhibitor (e.g., 0.1% TBC) or use a pre-stabilized solution. check_inhibitor->solution_inhibitor solution_purity Solution: Use high-purity solvents and ensure meticulous cleaning of glassware. check_purity->solution_purity

Caption: Troubleshooting workflow for this compound solution instability.

Data on Polymerization Inhibitors

While specific quantitative data for the inhibition of this compound polymerization is limited in publicly available literature, data from studies on the closely related monomer, styrene, can provide valuable insights into the relative efficacy of common inhibitors. Phenolic compounds are a widely used class of inhibitors that act as radical scavengers.

Table 1: Comparative Efficacy of Phenolic Inhibitors on Styrene Polymerization

InhibitorPolymer Growth (%) after 4 hoursStyrene Conversion (%) after 4 hours
2,6-Di-tert-butyl-4-methylphenol (BHT)42.500.111
4-tert-Butylcatechol (TBC)52.650.126
tert-Butylhydroquinone (TBHQ)58.740.142
Hydroquinone monomethyl ether (MEHQ)65.230.163

Data adapted from a study on styrene polymerization and should be considered as an estimation of relative performance for this compound.[2][5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions via HPLC

Objective: To quantitatively monitor the degradation of this compound in solution over time under various storage conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Divide the stock solution into separate vials for each storage condition to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

    • If testing the effect of different inhibitors, prepare separate solutions with the desired concentration of each inhibitor.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). The exact ratio should be optimized for good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

    • Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.

Experimental Workflow for Stability Assessment

prep_solution Prepare this compound Solutions - Different storage conditions - With/without inhibitors time_points Incubate and Sample at Time Points (e.g., 0, 24, 48, 72h, 1 week) prep_solution->time_points hplc_analysis Analyze Samples by HPLC - C18 column - Acetonitrile/Water mobile phase - UV detection (254 nm) time_points->hplc_analysis data_analysis Data Analysis - Quantify this compound concentration - Plot degradation curves hplc_analysis->data_analysis conclusion Determine Degradation Rate and Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Purification of Crude 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-vinylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or reddish color. What is the cause of this discoloration and how can I remove it?

A1: The discoloration of this compound is primarily due to air oxidation, which leads to the formation of highly colored polymeric impurities. This is a common issue with aniline derivatives.[1] These impurities can be effectively removed by purification techniques such as vacuum distillation or column chromatography, which should yield a colorless to pale yellow product.[1] Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is crucial to prevent or slow down re-oxidation.[1]

Q2: What are the typical impurities I can expect in my crude this compound sample?

A2: The nature of impurities largely depends on the synthetic route used. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Oxidation products: As mentioned, various colored polymeric species can form upon exposure to air.[1]

  • Polymerized this compound: The vinyl group is susceptible to polymerization, especially at elevated temperatures or upon exposure to light and air.

Q3: Which purification method is most suitable for this compound: distillation, column chromatography, or crystallization?

A3: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Vacuum Distillation: This is highly effective for separating this compound from non-volatile impurities like polymers and salts. Given its high boiling point, vacuum distillation is often the preferred method for large-scale purification.[1]

  • Column Chromatography: This technique is excellent for separating isomers and other impurities with boiling points similar to this compound.[1][2]

  • Recrystallization: This method can be employed to achieve high purity, particularly after a primary purification step like distillation or chromatography.[2]

Q4: How can I prevent the polymerization of this compound during purification and storage?

A4: this compound is prone to polymerization. To inhibit this, consider the following:

  • Add an inhibitor: A small amount of an inhibitor, such as 0.1% sodium hydroxide, can be added.[3]

  • Low temperature: Store the compound at refrigerated temperatures (2-8°C).[3]

  • Inert atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation-initiated polymerization.[4]

  • Avoid light and heat: Protect the compound from direct sunlight and high temperatures.[4]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Streaking of the compound on the TLC plate and column The amine functionality of this compound can interact with the acidic silica gel.Add a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N), to the eluent system to neutralize the acidic sites on the silica gel. Alternatively, use a neutral stationary phase like alumina.[1]
Product elutes too quickly (High Rf) The solvent system is too polar.Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.[1]
Product does not elute from the column (Low Rf) The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the concentration of ethyl acetate in a hexane/ethyl acetate mixture.[1]
Poor separation of impurities The chosen solvent system is not optimal.Systematically test different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between this compound and its impurities. An Rf value between 0.25 and 0.4 for the product is often ideal.[1]
Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product does not distill The vacuum is not low enough, the temperature is too low, or the thermometer is incorrectly placed.Check all connections for leaks to ensure a good vacuum seal. Gradually increase the heating mantle temperature. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[1]
Distillate is discolored The distillation temperature is too high, causing decomposition. Some colored impurities are co-distilling.Improve the vacuum to lower the boiling point of this compound.[1] Consider a pre-treatment step, such as washing the crude material with a dilute acid or base solution to remove basic or acidic impurities.[1]
Polymerization in the distillation flask The distillation temperature is too high or the distillation is prolonged.Ensure the vacuum is as low as possible to keep the distillation temperature down. Consider adding a polymerization inhibitor to the crude material before distillation.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oily precipitate forms instead of crystals The solubility of the compound in the chosen solvent is too high, or the solution is cooling too quickly.Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble. Allow the solution to cool more slowly.
Low recovery of purified product Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product.
Crystals are colored Colored impurities are trapped within the crystal lattice.The purity of the starting material may be too low for a single recrystallization. Consider pre-purifying by chromatography or distillation. A second recrystallization may be necessary.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₈H₉N[3]
Molecular Weight 119.16 g/mol [5]
Boiling Point 213-214 °C (lit.)[3]
Density 1.017 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.626 (lit.)
Melting Point 23 °C[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate.[2] An eluent system of 1:4 (v/v) ethyl acetate to hexane has been shown to be effective.[2] To prevent streaking, consider adding 1% triethylamine to the eluent.[1] The ideal Rf for the product should be between 0.25 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent mixture. An ideal solvent will dissolve the crude this compound when hot but not when cold. A mixture of ethanol and water (e.g., 70:30 v/v) can be effective.[2]

  • Dissolution: In a flask, add the minimum amount of the hot solvent (or solvent mixture) to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Assess Assess Impurity Profile & Scale Crude->Assess Distillation Vacuum Distillation Assess->Distillation  Non-volatile impurities  Large scale Chromatography Column Chromatography Assess->Chromatography  Similar boiling point impurities  Isomer separation Analysis Purity Analysis (TLC, NMR, etc.) Distillation->Analysis Chromatography->Analysis Recrystallization Recrystallization Recrystallization->Analysis PureProduct Pure this compound Analysis->Recrystallization Further Purification Needed Analysis->PureProduct Purity Met TroubleshootingChromatography Start Column Chromatography Issue Problem Identify Problem Start->Problem Streaking Streaking on TLC/Column Problem->Streaking Streaking HighRf High Rf (Elutes too fast) Problem->HighRf High Rf LowRf Low Rf (Doesn't elute) Problem->LowRf Low Rf SolutionStreaking Add Triethylamine to Eluent or Use Alumina Streaking->SolutionStreaking SolutionHighRf Decrease Solvent Polarity (e.g., more hexane) HighRf->SolutionHighRf SolutionLowRf Increase Solvent Polarity (e.g., more ethyl acetate) LowRf->SolutionLowRf End Resolved SolutionStreaking->End SolutionHighRf->End SolutionLowRf->End

References

managing the exothermic nature of 4-vinylaniline polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of 4-vinylaniline polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound significantly exothermic?

A1: The polymerization of this compound, like other vinyl monomers, is highly exothermic due to the conversion of a relatively weak π-bond in the vinyl group into a stronger σ-bond in the polymer backbone. The heat of polymerization for vinyl monomers can be substantial, leading to a rapid increase in reaction temperature if not properly controlled. For instance, the polymerization of similar monomers like styrene releases approximately 70 kJ/mol. This significant release of energy can lead to thermal runaway reactions if heat is generated faster than it can be dissipated.[1][2]

Q2: What are the primary risks associated with an uncontrolled exotherm during this compound polymerization?

A2: The primary risks include:

  • Runaway Reaction: An uncontrolled increase in temperature accelerates the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[3][4] This can lead to a violent release of energy.

  • Pressure Buildup: The rapid temperature increase can cause the solvent and any unreacted monomer to boil, leading to a rapid pressure increase within the reactor. This can result in vessel rupture or the activation of emergency relief systems, releasing flammable and toxic vapors.[5]

  • Side Reactions and Product Degradation: High temperatures can promote undesirable side reactions, such as crosslinking or chain scission, which can negatively impact the polymer's molecular weight, structure, and final properties. It can also lead to thermal degradation of the product.

  • Safety Hazards: The release of toxic and flammable this compound monomer and solvent vapors poses significant health and fire hazards.[6]

Q3: What are the key strategies for controlling the exotherm?

A3: Effective heat management is crucial. The main strategies are:

  • Heat Removal: Utilizing a reactor with efficient heat transfer capabilities, such as a jacketed reactor with a circulating cooling fluid, internal cooling coils, or an external heat exchanger.[1]

  • Semi-Batch or Continuous Feed: Instead of adding all the monomer at once (batch process), a semi-batch approach where the monomer or initiator is fed gradually allows for better control over the reaction rate and heat generation.[2]

  • Solvent Selection: Choosing a solvent with a suitable boiling point and heat capacity can help to dissipate heat effectively. The solvent can act as a heat sink, and in some cases, refluxing the solvent can provide a means of passive cooling.

  • Initiator Concentration: The rate of polymerization is directly related to the initiator concentration.[7][8] Using the lowest effective initiator concentration will slow down the reaction and reduce the rate of heat generation.

  • Inhibitors: The monomer may be supplied with an inhibitor (like hydroquinone) to prevent spontaneous polymerization during storage.[9] In case of a thermal runaway, an emergency inhibitor or "short-stop" agent can be injected to quench the reaction.[10]

Troubleshooting Guide

Problem: The reaction temperature is rising too quickly and overshooting the setpoint.

Possible CauseRecommended Action
Excessive Initiator Concentration Reduce the initiator concentration in future experiments. A higher concentration leads to a faster reaction rate and greater heat output.[7][11]
Inadequate Heat Removal Ensure the cooling system is operating at maximum capacity. Check the coolant temperature and flow rate. For future experiments, consider using a larger reactor with a better surface-area-to-volume ratio or a more efficient cooling system.[1]
High Monomer Concentration Reduce the initial monomer concentration by adding more solvent. This increases the thermal mass of the system, helping to absorb the heat generated.
"Hot Spot" Formation Improve stirring to ensure homogeneous temperature distribution throughout the reactor and prevent localized areas of high reaction rate.

Problem: The polymerization reaction is not initiating or is proceeding very slowly.

Possible CauseRecommended Action
Inhibitor Presence The monomer may contain an inhibitor from storage.[9][12] Consider passing the monomer through a column of activated alumina to remove the inhibitor before use.
Insufficient Initiator Concentration The initiator concentration may be too low to overcome the effects of residual oxygen or other impurities. Increase the initiator concentration incrementally.
Low Reaction Temperature The selected temperature may be too low for the chosen initiator to decompose at an effective rate. Consult the initiator's datasheet for its half-life at various temperatures and adjust the reaction temperature accordingly.
Oxygen Inhibition Oxygen is a radical scavenger and can inhibit free-radical polymerization. Ensure the monomer and solvent are thoroughly deoxygenated (e.g., by sparging with an inert gas like nitrogen or argon) before adding the initiator.

Problem: The resulting polymer has a low molecular weight and broad polydispersity.

Possible CauseRecommended Action
High Initiator Concentration A high concentration of initiator creates many polymer chains simultaneously, leading to shorter chains on average.[13] Lower the initiator concentration.
High Reaction Temperature Elevated temperatures can increase the rate of chain transfer and termination reactions relative to propagation, resulting in lower molecular weight polymers. Maintain a consistent and lower reaction temperature.
Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents. Ensure high-purity reagents are used.

Experimental Protocols

Protocol: Controlled Free-Radical Polymerization of this compound

This protocol outlines a semi-batch approach to control the exothermic reaction.

1. Materials & Reagents:

  • This compound (inhibitor removed via alumina column)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Free-radical initiator (e.g., AIBN, Benzoyl Peroxide)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., hydroquinone solution)

2. Equipment:

  • Jacketed glass reactor with a bottom outlet valve.

  • Mechanical stirrer with a high-torque motor.

  • Reflux condenser.

  • Thermocouple to monitor reaction temperature.

  • Syringe pump for controlled addition of monomer or initiator.

  • Circulating bath for temperature control of the reactor jacket.

3. Procedure:

  • System Setup: Assemble the reactor system. Ensure all glassware is dry and the system is leak-tight.

  • Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Solvent & Initial Charge: Add the deoxygenated solvent to the reactor. If the procedure calls for it, add a small initial portion of the monomer.

  • Temperature Stabilization: Set the circulator to the desired reaction temperature and allow the solvent to equilibrate.

  • Initiator Addition: Dissolve the initiator in a small amount of deoxygenated monomer/solvent mixture. Add the initiator solution to the reactor.

  • Monomer Feed: Begin the controlled, slow addition of the remaining this compound monomer using the syringe pump over a period of 2-4 hours.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The goal is to maintain a stable temperature by balancing the rate of monomer addition with the cooling capacity of the reactor. If the temperature rises more than 5-10°C above the setpoint, immediately stop the monomer feed.

  • Reaction Completion: After the feed is complete, allow the reaction to continue for a predetermined time (e.g., 2-6 hours) to ensure high conversion.

  • Quenching & Cooldown: Cool the reactor and add a quenching agent to stop the polymerization.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane). Filter and dry the polymer under vacuum.

Data and Visualizations

Quantitative Data Summary

Table 1: Effect of Initiator [I] Concentration on Polymerization Rate (Rp) and Exotherm

ParameterLow [I]Medium [I]High [I]
Relative Rp SlowModerateFast[7]
Peak Exotherm Low / ManageableModerateHigh / Risk of Runaway[11]
Resulting Molecular Weight HighMediumLow[13]

Note: This table represents general trends in free-radical polymerization.

Diagrams and Workflows

Exotherm_Troubleshooting start Problem: Uncontrolled Temperature Rise q1 Is stirring adequate? start->q1 a1_yes Improve Agitation & Re-evaluate q1->a1_yes No q2 Is cooling system at max capacity? q1->q2 Yes a1_yes->q1 a2_yes Maximize Coolant Flow & Lower Temp q2->a2_yes No q3 Was monomer added too quickly? q2->q3 Yes a2_yes->q2 a3_yes Stop Monomer Feed Immediately q3->a3_yes Yes q4 Is temperature still rising rapidly? q3->q4 No a3_yes->q4 emergency EMERGENCY Inject Quench Agent Prepare for Evacuation q4->emergency Yes resolve Condition Resolved Proceed with Caution q4->resolve No

Caption: Troubleshooting flowchart for an uncontrolled exotherm.

Polymerization_Workflow prep 1. Reagent Prep (De-inhibit, De-oxygenate) setup 2. Reactor Setup & Inert Gas Purge prep->setup equil 3. Add Solvent & Equilibrate Temp setup->equil init 4. Add Initiator equil->init feed 5. Slow Monomer Feed (Semi-Batch) init->feed monitor 6. Monitor Temp Continuously feed->monitor monitor->feed Adjust Feed Rate react 7. Complete Reaction monitor->react end 8. Cool, Quench, & Isolate Polymer react->end

Caption: Experimental workflow for controlled polymerization.

Factor_Relationships cluster_factors Controllable Factors exotherm Rate of Heat Generation (Exotherm) temp Reaction Temperature exotherm->temp Increases rp Polymerization Rate (Rp) rp->exotherm Directly Proportional heat_diss Rate of Heat Dissipation heat_diss->temp Decreases temp->rp Increases (Arrhenius) initiator Initiator Conc. initiator->rp + monomer Monomer Conc. monomer->rp + solvent Solvent Properties solvent->heat_diss + cooling Cooling Efficiency cooling->heat_diss + stirring Stirring Rate stirring->heat_diss +

Caption: Key factor relationships in managing polymerization exotherm.

References

side reactions in the synthesis of 4-vinylaniline and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-vinylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address and prevent common side reactions during the synthesis of this compound.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via three primary routes: the Wittig reaction, the Heck reaction, and the Hofmann elimination.

Wittig Reaction Route

The Wittig reaction offers a direct method to form the vinyl group by reacting a phosphorus ylide with an appropriate carbonyl compound, typically 4-aminobenzaldehyde.

Diagram of the Wittig Reaction Pathway and Side Reactions

Wittig_Reaction cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Aminobenzaldehyde 4-Aminobenzaldehyde Betaine Betaine 4-Aminobenzaldehyde->Betaine + Ylide Side_Product2 Oxidation Products 4-Aminobenzaldehyde->Side_Product2 Air Side_Product3 Unreacted Starting Materials 4-Aminobenzaldehyde->Side_Product3 Ylide Methyltriphenyl-phosphonium ylide Ylide->Betaine Ylide->Side_Product3 Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane This compound This compound Oxaphosphetane->this compound TPPO Triphenylphosphine oxide Oxaphosphetane->TPPO byproduct Side_Product1 Polymerization This compound->Side_Product1 Heat/Light/Acid This compound->Side_Product2 Air

Caption: Wittig reaction pathway for this compound synthesis and potential side reactions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
WR-001 Low to no product formation. 1. Incomplete ylide formation due to weak base or wet solvent. 2. The amino group of 4-aminobenzaldehyde is deprotonating the phosphonium salt. 3. The ylide is unstable and decomposes before reacting.1. Use a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMSO). 2. Protect the amino group as a Boc-carbamate before the Wittig reaction. 3. Generate the ylide at low temperature (e.g., 0 °C or below) and add the aldehyde promptly.
WR-002 Product is contaminated with triphenylphosphine oxide (TPPO). TPPO is a stoichiometric byproduct of the Wittig reaction and can be difficult to separate due to its polarity and solubility.[1][2][3]1. Crystallization: TPPO is often crystalline and can sometimes be removed by fractional crystallization from a suitable solvent system (e.g., diethyl ether/hexane).[4] 2. Chromatography: Column chromatography on silica gel can be effective, although it can be tedious on a large scale. 3. Precipitation: Convert TPPO to an insoluble salt by adding MgCl₂, ZnCl₂, or oxalyl chloride, which can then be removed by filtration.[2][4][5]
WR-003 Formation of a polymeric, tar-like substance. This compound is highly prone to polymerization, especially in the presence of heat, light, or acidic conditions. The Wittig reaction conditions can sometimes promote this.1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Keep the reaction temperature as low as possible. 3. During workup, avoid strong acids. 4. Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before purification.
WR-004 Product is discolored (yellow to brown). The aniline moiety is susceptible to air oxidation, leading to colored impurities.1. Use degassed solvents. 2. Perform the reaction and workup under an inert atmosphere. 3. Store the final product under inert gas at low temperature (2-8 °C) and protected from light.
Heck Reaction Route

The Heck reaction provides a powerful method for the vinylation of aryl halides, such as 4-iodoaniline or 4-bromoaniline, using a palladium catalyst.

Diagram of the Heck Reaction Pathway and Side Reactions

Heck_Reaction cluster_main Main Reaction Pathway cluster_side Side Reactions Aryl_Halide 4-Iodoaniline Intermediate Aryl-Pd(II)-Vinyl Complex Aryl_Halide->Intermediate + Pd(0) Side_Product1 Homocoupling (Biphenyl derivatives) Aryl_Halide->Side_Product1 Catalyst side reaction Vinyl_Source Ethylene or Vinylating Agent Vinyl_Source->Intermediate Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Intermediate This compound This compound Intermediate->this compound Reductive Elimination Side_Product2 Over-reduction (4-Ethylaniline) This compound->Side_Product2 H₂ source Side_Product3 Isomerization of Vinyl Group This compound->Side_Product3 Catalyst

Caption: Heck reaction pathway for this compound synthesis and potential side reactions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
HR-001 Low yield of this compound. 1. Inactive catalyst. 2. Poor choice of ligand or base. 3. Deactivation of the vinyl moiety by the electron-donating amino group.[6]1. Ensure the use of an active Pd(0) source or a suitable precatalyst/reductant system. 2. Optimize the phosphine ligand and base combination. Bulky, electron-rich ligands often improve catalytic activity.[7] 3. Consider protecting the amino group (e.g., as a Boc-carbamate) to make the aryl halide more reactive.
HR-002 Formation of 4,4'-diaminobiphenyl (homocoupling). This side reaction is common in Heck couplings and is favored at high catalyst concentrations or when the oxidative addition is faster than the vinylation step.1. Lower the palladium catalyst loading. 2. Ensure a sufficient excess of the vinylating agent. 3. Optimize the reaction temperature; sometimes lower temperatures can suppress homocoupling.
HR-003 Formation of 4-ethylaniline. Reduction of the vinyl group can occur, especially if a source of hydrogen is present (e.g., from the solvent or additives) and the palladium catalyst is active for hydrogenation.1. Use anhydrous solvents and reagents. 2. Avoid using reagents that can act as hydrogen donors. 3. Screen different palladium catalysts and ligands, as some are more prone to promoting hydrogenation.
HR-004 Incomplete reaction. The reactivity of aryl bromides is lower than aryl iodides.1. If using 4-bromoaniline, higher reaction temperatures, more active catalysts (e.g., palladacycles or N-heterocyclic carbene complexes), and more electron-rich ligands may be required.[8]
Hofmann Elimination Route

This route typically starts from 2-(4-aminophenyl)ethanol, which is exhaustively methylated and then treated with a base to induce elimination.

Diagram of the Hofmann Elimination Pathway and Side Reactions

Hofmann_Elimination cluster_main Main Reaction Pathway cluster_side Side Reactions Starting_Material 2-(4-Aminophenyl)ethanol Quat_Ammonium Quaternary Ammonium Salt Starting_Material->Quat_Ammonium Exhaustive Methylation (excess MeI) Side_Product2 Incomplete Methylation Starting_Material->Side_Product2 Insufficient MeI This compound This compound Quat_Ammonium->this compound Base (e.g., Ag₂O, heat) Side_Product1 Substitution Product (Alcohol) Quat_Ammonium->Side_Product1 Nucleophilic attack by base Side_Product3 Zaitsev Product (if applicable)

Caption: Hofmann elimination pathway for this compound synthesis and potential side reactions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
HE-001 Low yield of this compound. 1. Incomplete exhaustive methylation. 2. Insufficiently strong base or inadequate heating for the elimination step.1. Use a large excess of methyl iodide to ensure complete formation of the quaternary ammonium salt.[9][10] 2. Use a strong base like silver oxide (Ag₂O) with heating to drive the elimination.[9][10]
HE-002 Formation of 2-(4-aminophenyl)ethanol as a byproduct. The hydroxide base can act as a nucleophile, leading to an Sₙ2 substitution reaction on the quaternary ammonium salt, regenerating the starting alcohol.[2]1. Use a more sterically hindered, non-nucleophilic base if possible, although this can be challenging in a classic Hofmann elimination. 2. Carefully control the reaction temperature; higher temperatures favor elimination over substitution.
HE-003 Mixture of amine products (primary, secondary, tertiary). Incomplete methylation of the starting amine.1. Ensure a sufficient excess of methyl iodide is used. 2. Allow for adequate reaction time for the exhaustive methylation to go to completion.

Frequently Asked Questions (FAQs)

Q1: My this compound product polymerizes upon storage. How can I prevent this?

A1: this compound is highly susceptible to polymerization. To ensure its stability, it should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) and in the dark. The addition of a small amount of a polymerization inhibitor, such as hydroquinone, is also highly recommended for long-term storage.

Q2: I am having trouble separating this compound from the 4-ethylaniline byproduct. What are the best purification methods?

A2: The boiling points of this compound and 4-ethylaniline are very close, making separation by distillation difficult. The most effective method is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used. Careful optimization of the solvent gradient should allow for good separation.

Q3: Is it necessary to protect the amino group during the synthesis of this compound?

A3: While not always strictly necessary, protecting the amino group, for example as a tert-butyloxycarbonyl (Boc) carbamate, can be highly beneficial.[11] It prevents side reactions at the amino group, such as N-alkylation during the Hofmann elimination or unwanted reactions with the base in the Wittig synthesis. It can also increase the reactivity of the starting material in the Heck reaction. The Boc group can be readily removed under acidic conditions after the vinyl group has been introduced.

Q4: What are the key safety precautions to take when synthesizing this compound?

A4: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. It is also suspected of causing genetic defects. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Q5: How can I confirm the purity and identity of my synthesized this compound?

A5: The purity and identity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[6]

Identification and Quantification of Side Products

A common side product in some synthetic routes is 4-ethylaniline. Its presence can be identified and quantified using the following analytical methods:

  • ¹H NMR Spectroscopy: The ethyl group of 4-ethylaniline will show a characteristic triplet at approximately 1.2 ppm and a quartet at around 2.6 ppm, which are distinct from the vinyl protons of this compound (typically a doublet of doublets around 5.1-5.6 ppm and another doublet of doublets around 6.6-6.7 ppm).

  • GC-MS: 4-Ethylaniline will have a different retention time and a distinct mass spectrum (molecular ion at m/z = 121) compared to this compound (molecular ion at m/z = 119).

Quantitative Data Summary

The following table provides a qualitative comparison of the different synthetic routes to this compound. Quantitative data in the literature is often highly dependent on the specific reaction conditions and scale, making a direct numerical comparison challenging.

Synthesis RouteTypical Yield RangePurity ChallengesCommon Side ProductsAdvantagesDisadvantages
Wittig Reaction Moderate to GoodRemoval of triphenylphosphine oxide.Triphenylphosphine oxide, polymerization products.Direct C=C bond formation.Stoichiometric byproduct, potential for polymerization.
Heck Reaction Good to Excellent[6]Removal of palladium catalyst, potential for homocoupling.Homocoupled biphenyls, 4-ethylaniline.High efficiency and functional group tolerance.Cost of palladium catalyst, potential for side reactions.
Hofmann Elimination ModerateSeparation from substitution byproducts.2-(4-Aminophenyl)ethanol, incomplete methylation products.Avoids organometallic reagents.Use of hazardous methyl iodide, multi-step process.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction with Amine Protection

This protocol involves the Boc-protection of 4-aminobenzaldehyde, followed by the Wittig reaction and subsequent deprotection.

Step 1: Boc-Protection of 4-Aminobenzaldehyde

  • Dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-4-aminobenzaldehyde.

Step 2: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.

  • Add a solution of Boc-4-aminobenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate) to isolate Boc-4-vinylaniline.

Step 3: Boc-Deprotection

  • Dissolve the purified Boc-4-vinylaniline in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: Synthesis of this compound via Heck Reaction

This protocol describes the coupling of 4-iodoaniline with a vinyl source.

  • To a reaction vessel, add 4-iodoaniline (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand such as triphenylphosphine (0.04 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Introduce the vinylating agent. For ethylene, pressurize the vessel with ethylene gas (e.g., 1-5 atm). Alternatively, use a liquid vinylating agent like potassium vinyltrifluoroborate.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the palladium catalyst.

  • Dilute the filtrate with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain this compound. A yield of 65-70% can be expected with optimized conditions.[6]

Protocol 3: Synthesis of this compound via Hofmann Elimination

This multi-step protocol starts with the exhaustive methylation of 2-(4-aminophenyl)ethylamine.

Step 1: Exhaustive Methylation

  • Dissolve 2-(4-aminophenyl)ethylamine (1.0 eq) in a suitable solvent like methanol or THF.

  • Add a large excess of methyl iodide (at least 3-4 equivalents per amino group).

  • Add a base such as potassium carbonate to neutralize the HI formed during the reaction.

  • Stir the mixture at room temperature for 24-48 hours until the formation of the quaternary ammonium salt is complete.

  • Remove the solvent and excess methyl iodide under reduced pressure.

Step 2: Hofmann Elimination

  • Treat the crude quaternary ammonium salt with freshly prepared silver oxide (Ag₂O) in water to exchange the iodide counter-ion for hydroxide.

  • Filter to remove the silver iodide precipitate.

  • Heat the resulting aqueous solution of the quaternary ammonium hydroxide to induce elimination. The temperature required will vary but is typically in the range of 100-160 °C.

  • The product, this compound, can be isolated by steam distillation or solvent extraction.

  • Purify the crude product by column chromatography.

References

Technical Support Center: 4-Vinylaniline Polymerization Kinetics and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of inhibitors on the polymerization kinetics of 4-vinylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to this compound monomer?

A1: this compound, like other vinyl monomers, is susceptible to spontaneous, uncontrolled free-radical polymerization, which can be initiated by heat, light, or the presence of impurities.[1] This premature polymerization can lead to the solidification of the monomer in its storage container, rendering it unusable. To prevent this, a small amount of an inhibitor is added to the monomer to ensure its stability during storage and transport.[2]

Q2: What are the common inhibitors used for this compound?

A2: While specific literature on inhibitors for this compound is limited, it is commonly stabilized with hydroquinone (HQ).[3] Aromatic amines and phenols are generally effective inhibitors for vinyl monomers.[4] Additionally, the use of a dilute sodium hydroxide (NaOH) solution has been suggested to inhibit polymerization, likely by enhancing the activity of phenolic inhibitors like hydroquinone through deprotonation.[5][6]

Q3: How do inhibitors work to prevent the polymerization of this compound?

A3: Inhibitors function by reacting with and deactivating the free radicals that initiate and propagate the polymerization chain reaction.[7] This process, known as radical scavenging, introduces an "induction period" during which polymerization is effectively halted.[8][9] Once the inhibitor is consumed, the polymerization can proceed.[8]

Q4: What is the difference between an inhibitor and a retarder?

A4: An inhibitor completely stops the polymerization reaction for a specific period (the induction period) until it is fully consumed.[10] In contrast, a retarder slows down the rate of polymerization but does not introduce a distinct induction period.[8][9]

Q5: Do I need to remove the inhibitor before starting my polymerization experiment?

A5: Yes, it is highly recommended to remove the storage inhibitor before initiating a controlled polymerization.[11] Residual inhibitor can interfere with the kinetics of the reaction, leading to an unpredictable induction period, slower polymerization rates, and potentially affecting the molecular weight and properties of the resulting polymer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No polymerization or a very long induction period. Incomplete removal of the inhibitor.Repeat the inhibitor removal step. Consider using a fresh batch of purification media (e.g., alumina column).[11]
Low initiator concentration or inefficient initiator.Increase the initiator concentration or choose a more appropriate initiator for the reaction temperature.
Presence of oxygen (for certain inhibitor/initiator systems).Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the monomer and solvent.
Slow polymerization rate after the induction period. Residual retarder impurities in the monomer.Purify the monomer by distillation or column chromatography to remove any retarding species.[11]
Incorrect reaction temperature.Optimize the reaction temperature. Higher temperatures generally increase the rate of polymerization but can also lead to side reactions.
Formation of insoluble gel or cross-linked polymer. High reaction temperature leading to uncontrolled polymerization.Lower the reaction temperature and ensure uniform heating.
High monomer concentration.Consider performing the polymerization in a suitable solvent to better control the reaction heat and viscosity.
Presence of difunctional impurities.Ensure the purity of the this compound monomer.
Inconsistent results between batches. Variable levels of residual inhibitor.Standardize the inhibitor removal protocol to ensure consistency.
Variations in monomer purity.Use monomer from the same batch or re-purify the monomer before each experiment.
Inconsistent degassing or inert atmosphere.Ensure a consistent and thorough degassing procedure for all experiments.

Quantitative Data on Inhibitor Effects

Table 1: Effect of Inhibitor Concentration on the Induction Period of Styrene Polymerization

InhibitorConcentration (mol/L)Temperature (°C)Induction Period (min)
Hydroquinone--Data not available
1,4-Benzoquinone4.25 x 10⁻³-Acts as a retarder, no distinct induction period[12]
TEMPO/DEHA/DNBP0.04% (mass fraction)901140[5]
TEMPO/DEHA/DNBP0.04% (mass fraction)100720[5]
TEMPO/DEHA/DNBP0.04% (mass fraction)110360[5]
TEMPO/DEHA/DNBP0.04% (mass fraction)120270[5]

*Complex inhibitor system: 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), Diethylhydroxylamine (DEHA), and 4,6-dinitro-2-sec-butylphenol (DNBP).

Table 2: Polymer Growth of Styrene in the Presence of Various Inhibitors after 4 Hours

InhibitorPolymer Growth (%)
4-hydroxy-TEMPO24.85[13]
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)16.40[13]
Butylated hydroxytoluene (BHT)42.50[13]
4-oxo-TEMPO46.8[13]
DTBMP / 4-hydroxy-TEMPO (75%/25% blend)6.8[13]

Experimental Protocols

Protocol 1: Removal of Hydroquinone Inhibitor from this compound

Objective: To remove the hydroquinone storage inhibitor from this compound monomer prior to polymerization.

Materials:

  • This compound (stabilized with hydroquinone)

  • Basic alumina

  • Anhydrous sodium sulfate

  • 5% aqueous sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Separatory funnel

  • Chromatography column

  • Round bottom flask

  • Rotary evaporator

Procedure:

Method A: Column Chromatography

  • Prepare a chromatography column packed with basic alumina.

  • Dissolve the this compound in a minimal amount of a non-polar solvent like dichloromethane.

  • Load the solution onto the column.

  • Elute the monomer with the same solvent, collecting the fractions containing the purified this compound. The hydroquinone will be retained on the alumina.

  • Remove the solvent from the collected fractions using a rotary evaporator at a low temperature to obtain the purified monomer.

Method B: Liquid-Liquid Extraction

  • Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane) and place it in a separatory funnel.

  • Wash the organic solution three times with a 5% aqueous sodium hydroxide solution to extract the hydroquinone into the aqueous phase.

  • Wash the organic layer with deionized water until the aqueous phase is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator at a low temperature.

Protocol 2: Kinetic Analysis of Inhibited this compound Polymerization

Objective: To determine the effect of an inhibitor on the polymerization kinetics of this compound.

Materials:

  • Purified this compound

  • A free-radical initiator (e.g., AIBN or BPO)

  • Selected inhibitor (e.g., hydroquinone, TEMPO)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Constant temperature oil bath

  • Inert gas supply (nitrogen or argon)

  • Syringes for sampling

  • Analytical equipment (e.g., dilatometer, GC, HPLC, or NMR)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the desired amount of purified this compound, solvent, and inhibitor to the reaction vessel.

  • Heat the mixture to the desired reaction temperature using the oil bath.

  • Once the temperature is stable, add the initiator to start the polymerization.

  • Start the timer and begin taking samples from the reaction mixture at regular intervals using a syringe.

  • Quench the polymerization in each sample by adding a small amount of a strong inhibitor (like hydroquinone in methanol).

  • Analyze the monomer conversion in each sample using a suitable analytical technique (e.g., gravimetry after precipitation, GC, HPLC, or NMR).

  • Plot the monomer conversion as a function of time to determine the induction period and the rate of polymerization.

Visualizations

InhibitionMechanism Initiator Initiator (I) Radical Initiating Radical (R•) Initiator->Radical Initiation GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Propagation + Monomer Monomer Monomer (M) (this compound) GrowingChain->GrowingChain Inhibitor Inhibitor (InH) GrowingChain->Inhibitor InactiveProducts Inactive Products GrowingChain->InactiveProducts Termination Inhibitor->InactiveProducts Radical Scavenging

Caption: Mechanism of radical polymerization and inhibition.

ExperimentalWorkflow Start Start: Inhibited this compound InhibitorRemoval Inhibitor Removal (Column or Extraction) Start->InhibitorRemoval PurifiedMonomer Purified Monomer InhibitorRemoval->PurifiedMonomer ReactionSetup Reaction Setup (Inert Atmosphere, Solvent, Inhibitor) PurifiedMonomer->ReactionSetup Initiation Initiation (Add Initiator at T) ReactionSetup->Initiation Sampling Periodic Sampling & Quenching Initiation->Sampling Analysis Kinetic Analysis (e.g., NMR, GC) Sampling->Analysis Data Data Plotting (Conversion vs. Time) Analysis->Data

Caption: Experimental workflow for kinetic studies.

TroubleshootingTree Problem Problem: No or Slow Polymerization CheckInhibitor Was inhibitor removed? Problem->CheckInhibitor CheckInitiator Is initiator concentration/activity adequate? CheckInhibitor->CheckInitiator Yes NoInhibitorRemoval Solution: Repeat inhibitor removal procedure. CheckInhibitor->NoInhibitorRemoval No CheckAtmosphere Is the reaction under an inert atmosphere? CheckInitiator->CheckAtmosphere Yes LowInitiator Solution: Increase initiator concentration or change initiator. CheckInitiator->LowInitiator No OxygenPresent Solution: Improve degassing and inerting technique. CheckAtmosphere->OxygenPresent No OtherIssue Consider other issues: monomer purity, temperature. CheckAtmosphere->OtherIssue Yes

Caption: Troubleshooting logic for polymerization issues.

References

Technical Support Center: Characterization of Poly(4-vinylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(4-vinylaniline) (P4VA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this versatile polymer.

Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of P4VA in a question-and-answer format.

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Q1: My GPC chromatogram for P4VA is showing broad or distorted peaks. What could be the cause?

A1: Broad or distorted peaks in GPC analysis of P4VA can stem from several factors:

  • Poor Solubility: P4VA may not be fully dissolved in the mobile phase, leading to aggregation. Ensure complete dissolution, which may require gentle heating or sonication.

  • Column Interactions: The amine groups in P4VA can interact with the stationary phase of the GPC column, causing peak tailing. Using a mobile phase with additives like lithium bromide (LiBr) or triethylamine can help to suppress these interactions.

  • Inappropriate Column Selection: Ensure the pore size of your GPC column is suitable for the expected molecular weight range of your P4VA.[1]

Q2: I am getting inconsistent molecular weight (Mn, Mw) and polydispersity index (PDI) values for different batches of P4VA that were synthesized under identical conditions. Why is this happening?

A2: Inconsistent GPC results can be frustrating. Here are some potential reasons and solutions:

  • Sample Preparation: Ensure your sample preparation is consistent. This includes using the same high-purity solvent, filtering the sample to remove particulates, and using the same concentration for each run.[2]

  • System Calibration: Verify that your GPC system is properly calibrated with appropriate standards (e.g., polystyrene or poly(vinyl pyridine)). Calibration curves can drift over time.

  • Flow Rate Fluctuation: Inconsistent flow rates can lead to variations in retention times and, consequently, incorrect molecular weight calculations. Ensure your pump is functioning correctly and the system is well-maintained.

Structural Analysis by NMR Spectroscopy

Q3: I'm having trouble obtaining a high-resolution 1H NMR spectrum of my P4VA. The peaks are broad and poorly defined.

A3: Broad peaks in the NMR spectrum of a polymer like P4VA are common and can be attributed to:

  • High Solution Viscosity: Concentrated polymer solutions can be viscous, leading to restricted molecular motion and broader spectral lines. Try using a more dilute sample.

  • Incomplete Dissolution: Ensure the polymer is fully dissolved in the deuterated solvent. Suspended particles can severely degrade spectral quality. Filtering the sample into the NMR tube is highly recommended.

  • Paramagnetic Impurities: Traces of paramagnetic metals from the polymerization catalyst can cause significant line broadening. Consider treating your polymer solution with a chelating agent if this is suspected.

Q4: What are the expected chemical shifts for the protons in P4VA in a 1H NMR spectrum?

A4: While the exact chemical shifts can vary depending on the solvent and the polymer's microstructure, you can generally expect the following regions:

  • Aromatic Protons: The protons on the benzene ring will typically appear in the range of 6.5-7.5 ppm.

  • Vinyl Protons (if any unreacted monomer is present): These would appear between 5.0 and 6.5 ppm.

  • Polymer Backbone Protons: The aliphatic protons of the polymer backbone will be found in the upfield region, typically between 1.0 and 2.5 ppm.

  • Amine Proton (-NH2): The protons of the amine group can appear over a broad range and may be subject to exchange with residual water in the solvent. Their signal is often broad.

Thermal Analysis by TGA and DSC

Q5: My TGA thermogram for P4VA shows an initial weight loss at a relatively low temperature (e.g., below 150 °C). Is this degradation?

A5: An initial weight loss below 150 °C is likely not due to the degradation of the polymer backbone. It is more commonly attributed to the loss of absorbed moisture or residual solvent from the synthesis and purification process. To confirm this, you can perform a TGA-MS analysis to identify the evolved gases.

Q6: The glass transition temperature (Tg) of my P4VA from DSC analysis seems to vary between samples. What factors can influence the Tg?

A6: The glass transition temperature is a key characteristic of amorphous or semi-crystalline polymers and can be influenced by several factors:

  • Molecular Weight: Tg generally increases with increasing molecular weight up to a certain point.

  • Heating Rate: The measured Tg can be affected by the heating rate used in the DSC experiment. It is important to use a consistent heating rate for all measurements to ensure comparability.

  • Thermal History: The thermal history of the sample can impact its morphology and, therefore, its Tg. It is good practice to include a heating-cooling-heating cycle in your DSC experiment and report the Tg from the second heating scan to erase the previous thermal history.[3]

Electrochemical Characterization by Cyclic Voltammetry (CV)

Q7: I am not observing clear redox peaks in the cyclic voltammogram of my P4VA film.

A7: The absence of clear redox peaks in the CV of P4VA can be due to several reasons:

  • Poor Film Quality: The polymer film on the electrode may be too thick, non-uniform, or poorly adhered, leading to high resistance and poor electrochemical response. Ensure proper film casting techniques.

  • Inappropriate Electrolyte: The choice of electrolyte and solvent is crucial. The electrolyte must be able to support the redox reactions of the polymer and have good ionic conductivity.

  • Limited Potential Window: You may not be scanning over a wide enough potential range to observe the redox activity of the P4VA.

Q8: The peak potentials in my cyclic voltammogram of P4VA seem to shift with consecutive cycles.

A8: A shift in peak potentials during cycling can indicate:

  • Film Swelling/Restructuring: The polymer film may be swelling or restructuring upon interaction with the electrolyte, leading to changes in the local environment of the redox-active sites.

  • Irreversible Processes: Some electrochemical processes may be irreversible, leading to the degradation of the polymer film over time.

  • Changes in pH: Local pH changes near the electrode surface can affect the redox potentials of the amine groups. Using a buffered electrolyte can help mitigate this.

Frequently Asked Questions (FAQs)

Q: What are the common solvents for dissolving poly(this compound)?

A: Poly(this compound) is generally soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[4][5][6][7] The monomer, this compound, is soluble in benzene, acetone, and methanol, which can provide clues for solvent screening for the polymer.[8] Solubility can be dependent on the molecular weight of the polymer.

Q: What is a typical range for the molecular weight and PDI of P4VA?

A: The molecular weight and PDI of P4VA can vary significantly depending on the polymerization method and conditions. For example, a study on a related copolymer, poly(sulfur-r-4-vinylaniline), reported a number-average molecular weight (Mn) of 1038 g/mol and a PDI of 1.4.[2] For well-controlled polymerizations, a PDI between 1.1 and 1.5 is often achievable.

Q: How can I confirm the successful polymerization of this compound using FTIR spectroscopy?

A: In the FTIR spectrum of the monomer, you will observe characteristic peaks for the vinyl group (e.g., C=C stretching around 1630 cm-1 and C-H out-of-plane bending around 910 and 990 cm-1). Upon successful polymerization, the intensity of these vinyl peaks should significantly decrease or disappear in the spectrum of the polymer. You will also see the characteristic peaks of the aniline group, such as N-H stretching (around 3300-3500 cm-1) and aromatic C-N stretching (around 1250-1350 cm-1).

Data Presentation

Table 1: Illustrative Molecular Weight Data for Poly(this compound) and Related Polymers

PolymerPolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(sulfur-r-4-vinylaniline)Radical103814531.4[2]
Polystyrene (Standard)Anionic10,00010,5001.05General Knowledge
Poly(4-vinylpyridine)ATRP15,00016,5001.1General Knowledge

Table 2: Typical Thermal Properties of Aromatic Amine-Containing Polymers

PolymerTg (°C)Decomposition Onset (°C)Analysis Condition
Polyaniline~200-250> 300N2 atmosphere
Poly(4-vinylpyridine)~140-150~350N2 atmosphere

Note: Specific Tg and decomposition temperatures for P4VA will depend on its molecular weight and thermal history.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization

Materials:

  • This compound (monomer), purified

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the desired amount of this compound in anhydrous DMF.

  • Add the calculated amount of AIBN to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • After the reaction, cool the flask to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of vigorously stirring methanol.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Characterization of P4VA by Cyclic Voltammetry

Materials and Equipment:

  • P4VA sample

  • Suitable solvent (e.g., DMF or DMSO)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)

  • Potentiostat

  • Three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

Procedure:

  • Prepare a dilute solution of P4VA in the chosen solvent.

  • Drop-cast a small volume of the polymer solution onto the glassy carbon working electrode and allow the solvent to evaporate completely to form a thin film.

  • Assemble the three-electrode cell with the P4VA-coated working electrode, counter electrode, and reference electrode in the electrolyte solution.

  • De-aerate the electrolyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Perform cyclic voltammetry by scanning the potential within a suitable range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • Record the resulting cyclic voltammogram.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR TGA_DSC TGA/DSC (Thermal Properties) Drying->TGA_DSC CV Cyclic Voltammetry (Electrochemical Properties) Drying->CV

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

GPC_Troubleshooting Start Distorted GPC Peak Q1 Is the polymer fully dissolved? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there column interactions? A1_Yes->Q2 Sol_A1 Improve dissolution: - Use appropriate solvent - Gentle heating/sonication A1_No->Sol_A1 Sol_A1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_A2 Suppress interactions: - Use mobile phase additives (e.g., LiBr, triethylamine) A2_Yes->Sol_A2 Q3 Is the column appropriate? A2_No->Q3 Sol_A2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Good Peak Shape A3_Yes->End Sol_A3 Select column with suitable pore size A3_No->Sol_A3 Sol_A3->End

Caption: Troubleshooting logic for distorted GPC peaks in P4VA analysis.

NMR_Troubleshooting Start Broad NMR Peaks Q1 Is the solution too concentrated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_A1 Use a more dilute sample A1_Yes->Sol_A1 Q2 Is the sample fully dissolved? A1_No->Q2 Sol_A1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are paramagnetic impurities present? A2_Yes->Q3 Sol_A2 Ensure complete dissolution and filter the sample A2_No->Sol_A2 Sol_A2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_A3 Treat with a chelating agent A3_Yes->Sol_A3 End High-Resolution Spectrum A3_No->End Sol_A3->End

Caption: Troubleshooting guide for broad peaks in the NMR spectrum of P4VA.

References

Technical Support Center: 4-Vinylaniline Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, troubleshooting advice, and answers to frequently asked questions for the safe handling and disposal of 4-vinylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye and skin irritation.[1] Additionally, it may lead to allergy or asthma symptoms if inhaled and is suspected of causing cancer.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system, blood, and hematopoietic system.[1]

Q2: What are the appropriate storage conditions for this compound?

A2: To ensure its stability and minimize hazards, this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1] It is recommended to keep it refrigerated at 2-8°C and stored under an inert atmosphere, such as argon, to prevent polymerization.[1][3] The substance is light-sensitive and should be protected from direct sunlight.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When working with this compound, a comprehensive suite of personal protective equipment is mandatory. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3][4][5] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[1] For situations with a high potential for splashing, a face shield is also recommended.[4][5]

Q4: How should I dispose of this compound waste?

A4: this compound and its containers must be disposed of as hazardous waste.[1] It is crucial to consult and adhere to local, regional, and national hazardous waste regulations for proper disposal.[1] Waste should be collected in approved, labeled containers and handled by a licensed waste disposal company.

Troubleshooting Guide

Problem: The this compound solution has changed color (e.g., turned yellow or brown).

  • Possible Cause: This discoloration can indicate oxidation or polymerization of the compound, which may be initiated by exposure to air, light, or elevated temperatures.

  • Solution:

    • Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Always store in a cool, dark place, preferably refrigerated.[1][6]

    • If the material is stabilized, check the inhibitor's effectiveness. The addition of an inhibitor like hydroquinone may be necessary for longer-term storage.[6]

    • For experimental use, it is best to use freshly purified this compound if the color change is significant, as impurities could affect the reaction outcome.

Problem: Solid particles have formed in the this compound liquid.

  • Possible Cause: The formation of solid particles is a strong indicator of polymerization. This can be triggered by heat, light, or the presence of contaminants.

  • Solution:

    • Do not use the material, as the extent of polymerization is unknown and could be hazardous.

    • Review your storage conditions to ensure they align with the recommendations (refrigerated, under inert gas, away from light).[1][6]

    • Dispose of the polymerized material as hazardous waste according to institutional guidelines.

Problem: A spill of this compound has occurred in the lab.

  • Solution: Follow the detailed spill cleanup protocol outlined below. The key is to act quickly and safely to contain and clean the spill.

Experimental Protocols

Protocol for a Small this compound Spill Cleanup

This protocol is for small, manageable spills (less than 100 mL) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity of the spill. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear two pairs of chemical-resistant gloves, a lab coat, and safety goggles.[8] If the spill is in a poorly ventilated area, a respirator is necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to dike the spill and prevent it from spreading.[9] Do not use combustible materials like paper towels to absorb the initial spill.[9]

  • Absorb the Spilled Material: Gently cover and absorb the spilled liquid with the absorbent material.

  • Collect the Waste: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or sponge dampened with a mild soap and water solution.

    • Follow with a rinse using a clean, damp cloth.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₉N[6]
Molecular Weight 119.16 g/mol [6][11]
Boiling Point 213-214 °C[3]
Melting Point 23 °C[12]
Density 1.017 g/mL at 25 °C[3]
Flash Point 98.9 °C (210.0 °F) - closed cup[13]
Storage Temperature 2-8°C[3]

Visual Workflows

Spill_Cleanup_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Final Steps Spill Spill Detected Alert Alert others in the area Spill->Alert PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Contain spill with inert absorbent material PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect waste into a labeled hazardous container Absorb->Collect Decontaminate Clean spill area with soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal_path Disposal Generate Generate this compound waste (unused chemical, contaminated items) Collect Collect waste in a designated, compatible, and sealed container Generate->Collect Label Label container clearly: 'Hazardous Waste - this compound' Collect->Label Store Store in a cool, dry, well-ventilated area away from incompatible materials Label->Store Contact Contact licensed hazardous waste disposal service Store->Contact Manifest Complete waste manifest documentation Contact->Manifest Pickup Arrange for waste pickup Manifest->Pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4-Vinylaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key starting materials like 4-vinylaniline is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two widely used analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods are powerful, they operate on different principles and offer distinct advantages and disadvantages. This document presents detailed experimental protocols and a comparative summary of expected performance characteristics to assist in selecting the most suitable method for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds. In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates compounds based on their polarity. A nonpolar stationary phase is used in the column, and a polar mobile phase carries the sample through. Less polar compounds, like this compound, interact more strongly with the stationary phase and therefore take longer to elute.

Advantages of HPLC for this compound Purity Analysis:

  • Robustness and Reliability: HPLC is a well-established and highly reproducible technique, making it ideal for routine quality control.

  • Suitability for Non-Volatile Impurities: It can effectively separate and quantify non-volatile process impurities and degradation products that may be present in this compound samples.

  • Direct Analysis: Typically, this compound can be analyzed directly without the need for chemical modification (derivatization).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This method is best suited for volatile and thermally stable compounds. For the analysis of this compound, which is a semi-volatile compound, GC-MS can provide detailed information about both the purity of the main component and the identity of any volatile impurities.

Advantages of GC-MS for this compound Purity Analysis:

  • High Specificity: The mass spectrometer provides detailed structural information, which is invaluable for the definitive identification of unknown impurities.

  • Excellent Sensitivity: GC-MS can detect and quantify trace-level volatile and semi-volatile impurities.

  • Established Libraries: Extensive mass spectral libraries are available, which can aid in the rapid identification of unknown peaks.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics for the purity analysis of this compound using RP-HPLC and GC-MS. These values are based on typical performance for the analysis of aromatic amines.

Performance ParameterRP-HPLC with UV DetectionGC-MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Stability-Indicating Reversed-Phase HPLC Method

This protocol describes a stability-indicating RP-HPLC method suitable for the purity validation of this compound and the separation of its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and Water with 0.1% Phosphoric Acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-15 min: 30-70% A

    • 15-20 min: 70% A

    • 20-22 min: 70-30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions).

  • Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound solutions should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.

GC-MS Method for Purity and Impurity Profiling

This protocol outlines a GC-MS method for the identification and quantification of this compound and its volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.

Method Selection and Workflow

The choice between HPLC and GC-MS will depend on the specific analytical goals. For routine purity assessment and quantification of known impurities, HPLC is often the more practical and robust choice. For in-depth impurity profiling and identification of unknown volatile or semi-volatile impurities, the specificity of GC-MS is unparalleled.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

HPLC Purity Validation Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh this compound B_gc Dissolve in Solvent A_gc->B_gc C_gc Inject into GC-MS B_gc->C_gc D_gc Separation on Capillary Column C_gc->D_gc E_gc Mass Spectrometry Detection D_gc->E_gc F_gc Identify Peaks via Mass Spectra E_gc->F_gc G_gc Quantify Purity and Impurities F_gc->G_gc

GC-MS Purity Validation Workflow

References

A Comparative Analysis of 4-Vinylaniline and Other Functional Styrenes for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics, polymerization behavior, and experimental protocols of 4-vinylaniline against other key functional styrenes, providing researchers, scientists, and drug development professionals with a comprehensive guide for material selection and application development.

Functional styrenes, a versatile class of monomers, offer a gateway to a wide array of polymers with tailored properties for high-performance applications, including drug delivery systems, advanced coatings, and specialized resins. Among these, this compound (4-VA) stands out due to the reactive amine group on its aromatic ring, which imparts unique chemical and physical properties to its corresponding polymer, poly(this compound) (P4VA). This guide provides a comparative analysis of this compound against other common functional styrenes, namely 4-hydroxystyrene, 4-acetoxystyrene, and 4-vinylbenzoic acid, with a focus on their polymerization characteristics and the properties of the resulting polymers.

Physicochemical Properties of Functional Styrene Monomers

A fundamental understanding of the monomer properties is crucial for predicting their polymerization behavior and the characteristics of the final polymer. The table below summarizes key physicochemical properties of this compound and its counterparts.

PropertyThis compound4-Hydroxystyrene4-Acetoxystyrene4-Vinylbenzoic Acid
CAS Number 1520-21-42628-16-22628-17-31075-49-6
Molecular Formula C₈H₉NC₈H₈OC₁₀H₁₀O₂C₉H₈O₂
Molecular Weight ( g/mol ) 119.16120.15162.19148.16
Boiling Point (°C) 213-214210260-
Density (g/mL at 25°C) 1.0171.0511.063-
Refractive Index (n20/D) 1.6261.5881.543-

Polymerization and Copolymerization Behavior

The reactivity of functional styrenes in polymerization reactions is a critical factor influencing the molecular weight, composition, and architecture of the resulting polymers. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers from these functional monomers.[1]

Reactivity Ratios in Copolymerization
Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
Styrene4-Vinylpyridine0.75 ± 0.030.57 ± 0.030.43Random
StyreneMethyl Methacrylate0.45 - 0.610.35 - 0.47~0.16 - 0.29Random/Alternating Tendency

Data compiled from various sources.[2][3]

The product of the reactivity ratios (r1 * r2) indicates the tendency of the monomers to arrange in the copolymer chain. A value close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternating copolymerization.

Comparative Performance of Functional Polystyrenes

The functional groups on the styrene monomer significantly influence the thermal, mechanical, and chemical properties of the resulting polymers.

Thermal Properties

Thermal stability is a crucial characteristic for many polymer applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate the thermal properties of polymers.[4][5]

PolymerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)
Poly(this compound)--
Poly(4-hydroxystyrene)~180>300
Poly(4-acetoxystyrene)~115~350
Poly(4-vinylbenzoic acid)--

Note: Specific Tg and Td values for poly(this compound) and poly(4-vinylbenzoic acid) are not consistently reported in the literature and can vary depending on the polymer's molecular weight and processing conditions.

Mechanical Properties

The mechanical properties of functional polystyrene films, such as tensile strength and Young's modulus, are critical for applications requiring structural integrity.

PolymerTensile Strength (MPa)Young's Modulus (GPa)
Poly(this compound)--
Polystyrene (for reference)30-502.5-3.5
Poly(styrene-co-butadiene-co-styrene)4-320.002-1.0

Note: Data for the homopolymers of the functional styrenes discussed is limited. The properties are highly dependent on molecular weight, processing, and any crosslinking.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of high-quality functional polymers.

Synthesis of Poly(4-vinylbenzoic acid) via RAFT Polymerization

This protocol describes a typical RAFT polymerization for the synthesis of poly(4-vinylbenzoic acid).

Materials:

  • 4-Vinylbenzoic acid (4-VBA) monomer

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • 1,4-Dioxane (solvent)

Procedure:

  • In a Schlenk tube, dissolve 4-VBA (e.g., 1.0 g, 6.75 mmol), DDMAT (e.g., 24.5 mg, 0.0675 mmol), and AIBN (e.g., 1.1 mg, 0.00675 mmol) in 1,4-dioxane (e.g., 5 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at 70°C to initiate polymerization.

  • After the desired reaction time (e.g., 24 hours), quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum at room temperature to a constant weight.

Characterization of Poly(4-vinylbenzoic acid)
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., THF with 0.1% trifluoroacetic acid) and calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy. In the FTIR spectrum, the characteristic C=O stretching of the carboxylic acid will be observed around 1700 cm⁻¹.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different components.

Experimental_Workflow Monomer Functional Styrene (e.g., this compound) Polymerization RAFT Polymerization Monomer->Polymerization RAFT_Agent RAFT Agent (e.g., DDMAT) RAFT_Agent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Functional Polymer Purification->Polymer Characterization Characterization (GPC, NMR, FTIR, DSC, TGA) Polymer->Characterization Application Application (Drug Delivery, Coatings, etc.) Characterization->Application

Caption: A typical experimental workflow for the synthesis and characterization of functional polymers via RAFT polymerization.

Functional_Styrene_Comparison cluster_monomers Functional Styrene Monomers cluster_properties Key Polymer Properties This compound This compound Reactivity Reactivity This compound->Reactivity Hydrophilicity Hydrophilicity This compound->Hydrophilicity 4-Hydroxystyrene 4-Hydroxystyrene Thermal_Stability Thermal Stability 4-Hydroxystyrene->Thermal_Stability 4-Hydroxystyrene->Hydrophilicity 4-Acetoxystyrene 4-Acetoxystyrene 4-Acetoxystyrene->Reactivity 4-Vinylbenzoic Acid 4-Vinylbenzoic Acid 4-Vinylbenzoic Acid->Thermal_Stability 4-Vinylbenzoic Acid->Hydrophilicity Mechanical_Strength Mechanical Strength

Caption: Logical relationships between different functional styrenes and the key properties they impart to the resulting polymers.

Conclusion

This compound is a valuable functional monomer that provides a pathway to polymers with unique properties, primarily due to the presence of the amine group. This functional group can be leveraged for further chemical modifications, such as grafting or crosslinking, and can influence the polymer's solubility and adhesive properties. While a direct, comprehensive comparison with other functional styrenes is limited in the current literature, the available data suggests that the choice of functional group has a profound impact on the polymerization behavior and the final properties of the polymer. For researchers and professionals in drug development and materials science, a careful consideration of the desired polymer characteristics—be it high thermal stability, specific reactivity for bioconjugation, or controlled hydrophilicity—will guide the selection of the most appropriate functional styrene monomer for their specific application. Further research into the direct comparative performance of these polymers will undoubtedly accelerate the development of next-generation materials.

References

Validating the Structure of 4-Vinylaniline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural verification of 4-vinylaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and visual aids to support accurate spectral interpretation.

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, offering detailed information about the atomic arrangement within a molecule. This guide focuses on the validation of the this compound structure through the analysis of its ¹H and ¹³C NMR spectra, presenting a clear comparison with the spectra of aniline and styrene to highlight the characteristic signals of the vinyl and amino functional groups.

Comparative Analysis of NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing vinyl group (-CH=CH₂) on the aromatic ring results in a unique spectral fingerprint. The following table summarizes the ¹H and ¹³C NMR data for this compound and compares it with its structural analogs, aniline and styrene.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
This compound δ 7.28 – 7.19 (m, 2H, Ar-H), 6.67 – 6.60 (m, 3H, Ar-H & vinyl H), 5.56 (d, J = 17.7 Hz, 1H, vinyl H), 5.05 (d, J = 10.9 Hz, 1H, vinyl H), 3.69 (s, 2H, -NH₂)[1]δ 146.14, 136.48, 128.28, 127.30, 114.95, 109.96[1]
Aniline δ 7.25-7.15 (m, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 3.75 (s, 2H, -NH₂)δ 146.5, 129.4, 117.0, 114.3
Styrene δ 7.45-7.25 (m, 5H, Ar-H), 6.74 (dd, J = 17.6, 10.9 Hz, 1H, vinyl H), 5.76 (d, J = 17.6 Hz, 1H, vinyl H), 5.25 (d, J = 10.9 Hz, 1H, vinyl H)δ 137.8, 136.8, 128.5, 127.8, 126.2, 113.7

Key Observations:

  • Aromatic Protons: The aromatic protons of this compound appear as two multiplets, which is consistent with a 1,4-disubstituted benzene ring. The upfield shift of some aromatic protons compared to styrene is indicative of the electron-donating effect of the amino group.

  • Vinyl Protons: The characteristic signals for the vinyl group in this compound are observed as a doublet of doublets for the proton on the α-carbon and two doublets for the terminal geminal protons, showing distinct cis and trans coupling constants.

  • Amino Protons: A broad singlet around 3.69 ppm corresponds to the two protons of the amino group.

  • Aromatic Carbons: The ¹³C NMR spectrum of this compound shows six distinct signals for the aromatic and vinyl carbons. The chemical shifts are influenced by the substituents, with the carbon attached to the nitrogen appearing at a lower field.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation:

  • Weigh 10-20 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 101 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on the sample concentration

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

Visualization of this compound Structure and NMR Correlations

The following diagram illustrates the structure of this compound with key ¹H and ¹³C NMR chemical shifts assignments.

Caption: Structure of this compound with key ¹H and ¹³C NMR assignments.

References

comparing the properties of polymers synthesized with 4-vinylaniline vs. aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties, synthesis, and applications of polymers derived from 4-vinylaniline—poly(this compound) or P4VA—and aniline—polyaniline or PANI. The structural difference between the two monomers, specifically the presence of a vinyl group in this compound, leads to polymers with distinct backbone structures and, consequently, different physicochemical properties and application potentials, particularly in the biomedical and drug development fields.

Structural and Synthetic Overview

Polyaniline (PANI) is one of the most studied intrinsically conducting polymers, synthesized through the oxidative polymerization of aniline.[1] This process creates a conjugated polymer backbone composed of alternating benzenoid and quinoid rings, which is responsible for its unique electrical properties.[2] PANI can exist in three primary oxidation states: the fully reduced leucoemeraldine, the partially oxidized and conductive emeraldine, and the fully oxidized pernigraniline.[1] The emeraldine form, when doped with an acid, becomes highly conductive.[1]

In contrast, this compound contains both an aniline moiety and a vinyl group. This dual functionality allows it to be polymerized through different mechanisms. While it can undergo oxidative polymerization similar to aniline, it is also readily polymerized via free-radical or cationic polymerization of the vinyl group. This latter pathway results in a polymer, poly(this compound) (P4VA), with a saturated polyvinyl backbone and pendant aniline groups. This structural difference—a conjugated backbone in PANI versus a saturated backbone with electroactive side chains in P4VA—is the primary determinant of their differing properties.

G Aniline Aniline (C₆H₅NH₂) PANI_node {Polyaniline (PANI) | Conjugated Backbone (Intrinsic Conduction)} Aniline->PANI_node Oxidative Polymerization FourVA This compound (H₂C=CHC₆H₄NH₂) P4VA_node {Poly(this compound) (P4VA) | Saturated Polyvinyl Backbone (Pendant Aniline Groups)} FourVA->P4VA_node Radical / Cationic Polymerization PANI_like {PANI-like Structure | Conjugated Backbone (Potential Cross-linking)} FourVA->PANI_like

Caption: Monomer structures and their primary polymerization pathways.

Comparative Data of Polymer Properties

The functional differences between PANI and P4VA are summarized below. Quantitative data is compiled from various studies to facilitate comparison.

Table 1: Comparison of Physicochemical Properties

PropertyPolyaniline (PANI)Poly(this compound) (P4VA)
Backbone Structure Conjugated π-system of benzenoid and quinoid rings.[1]Saturated polyvinyl chain with pendant aniline groups.
Synthesis Methods Chemical or electrochemical oxidative polymerization.[3][4]Radical, cationic, or oxidative polymerization.
Electrical Conductivity Insulator (undoped): ~10⁻⁹ S/m.[1]Conductor (doped): Up to 10² S/cm.[3] The conductivity is highly tunable via doping.[5]Generally considered an insulator due to its saturated backbone. Often used in bilayers with PANI to create conductive surfaces.[6]
Solubility The conductive (doped) form is generally insoluble in common organic solvents, posing processing challenges.[7][8] Soluble in NMP, DMF, DMSO.[8][9]Expected to have better solubility in organic solvents compared to PANI due to the more flexible polyvinyl backbone.
Thermal Stability The undoped emeraldine base is more thermally stable than the doped forms.[10] Significant weight loss occurs above 350 °C.[10]Thermal properties are influenced by the polyvinyl backbone, with degradation kinetics dependent on side groups.[11][12]
Processability Difficult to process, especially from melt, due to infusibility and poor solubility.[8][13]More processable than PANI due to its thermoplastic nature and potentially better solubility.
Biomedical Relevance Biocompatible at low concentrations; used in biosensors, drug delivery, and tissue engineering.[13][14]Used as a precursor for biocompatible hydrogels for wound healing and in electrochemical biosensors.

Applications in Drug Development and Life Sciences

Both PANI and P4VA offer unique advantages for biomedical applications.

  • Polyaniline (PANI): Its tunable conductivity makes it an excellent material for developing highly sensitive biosensors and chemosensors.[3][15] The ability of its conductivity to change in response to pH or the presence of specific biomolecules is a key feature.[3] In drug delivery, PANI-based composites and nanoparticles can be engineered for controlled release systems.[13][15] Furthermore, its electroactive nature is being explored for tissue engineering scaffolds that can provide electrical stimulation to cells.[14]

  • Poly(this compound) (P4VA): The primary advantage of P4VA lies in its functional pendant groups on a flexible, processable backbone. It serves as an excellent platform for creating functional materials. For instance, it can be used to prepare conductive and biocompatible hydrogels for wound healing applications. It is also used to functionalize surfaces, such as modifying bacterial cellulose for flexible electrochemical biosensors intended for applications like nerve regeneration.[6] The pendant amine groups can be easily modified for drug conjugation or to alter surface properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are provided below.

G cluster_workflow General Experimental Workflow cluster_char Characterization Techniques Monomer Monomer Selection (Aniline or this compound) Polymerization Polymerization (e.g., Chemical Oxidative) Monomer->Polymerization Purification Purification (Filtration, Washing, Drying) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization FTIR FTIR Spectroscopy (Structural Analysis) Characterization->FTIR TGA TGA (Thermal Stability) Characterization->TGA Conductivity Four-Point Probe (Electrical Conductivity) Characterization->Conductivity XRD XRD (Crystallinity) Characterization->XRD

Caption: General workflow for polymer synthesis and characterization.

A. Protocol for Chemical Oxidative Synthesis of Polyaniline (Emeraldine Salt)

This protocol describes a common method for synthesizing the conductive emeraldine salt form of PANI.[4]

  • Monomer Solution Preparation: Dissolve a specific molar amount of aniline (e.g., 0.1 M) in an acidic aqueous solution (e.g., 1 M HCl). Stir the solution magnetically in an ice bath (0-5 °C) for 30 minutes.

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution (1 M HCl).

  • Polymerization: Add the oxidant solution dropwise to the chilled aniline solution under continuous stirring. The reaction mixture will gradually change color, eventually turning dark green, indicating the formation of the PANI emeraldine salt.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Purification: Collect the green precipitate by vacuum filtration. Wash the precipitate repeatedly with the acidic solution (1 M HCl) and then with a solvent like acetone or methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the final PANI powder in a vacuum oven at 60 °C for 24 hours.

B. Protocol for Free-Radical Polymerization of this compound (P4VA)

This protocol outlines a general procedure for synthesizing P4VA using the vinyl group.

  • Monomer and Initiator Preparation: In a reaction flask, dissolve this compound monomer in a suitable solvent (e.g., toluene or THF). Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) under the inert atmosphere. Maintain the temperature and stir for several hours (e.g., 12-24 hours).

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a non-solvent (e.g., methanol or hexane) to precipitate the polymer.

  • Collection and Drying: Collect the precipitated P4VA by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 50 °C).

C. Protocol for Key Characterization Techniques

  • Electrical Conductivity Measurement (Four-Point Probe Method):

    • Press the dried polymer powder into a pellet of uniform thickness using a hydraulic press.

    • Place the pellet in a four-point probe setup.

    • Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.

    • Calculate the sheet resistance and then the bulk conductivity (σ) using the sample's dimensions and a geometric correction factor.

  • Thermogravimetric Analysis (TGA):

    • Place a small, known mass of the polymer sample (5-10 mg) into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]

    • Record the percentage of weight loss as a function of temperature. The resulting curve provides information on thermal stability and decomposition temperatures.[10][16]

Conclusion

Polyaniline and poly(this compound) are structurally distinct polymers despite their related monomer origins. PANI's conjugated backbone makes it an exceptional conducting polymer with applications centered around its electroactivity, such as in sensors and energy storage.[3][15] However, its rigid structure leads to poor solubility and processability.[7] P4VA, with its saturated backbone and pendant aniline groups, offers a trade-off: it lacks intrinsic conductivity but provides enhanced processability and a versatile platform for functionalization. This makes P4VA particularly suitable for applications where the aniline moiety is desired for surface modification, cross-linking, or as a reactive site, such as in the development of functional hydrogels and biosensor platforms.[6] The choice between these two polymers should be guided by the primary requirement of the application: intrinsic conductivity and electroactivity (PANI) versus processability and functionalizability (P4VA).

References

Evaluating the Cross-Reactivity of 4-Vinylaniline in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of an immunoassay is paramount to ensure data accuracy and reliability. This guide provides a framework for assessing the cross-reactivity of 4-vinylaniline, a versatile bifunctional organic compound, in immunoassays. Due to the limited availability of direct cross-reactivity data for this compound, this document outlines a comprehensive approach to conducting such studies, using data from structurally related aromatic amines as a comparative reference.

Data Presentation: A Comparative Cross-Reactivity Analysis

When conducting a cross-reactivity study, it is crucial to present the findings in a clear and comparative manner. The following table illustrates how to summarize quantitative data from a competitive immunoassay (e.g., ELISA) for this compound and a panel of structurally similar compounds. The cross-reactivity is typically calculated relative to the primary analyte for which the immunoassay was developed.

Table 1: Illustrative Cross-Reactivity of an Immunoassay for an Aromatic Amine

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)*
Primary Analyte (e.g., Aniline)
alt text
10100
This compound
alt text
To be determinedTo be determined
Aniline
alt text
1283.3
Styrene
alt text
> 1000< 1
4-Ethylaniline
alt text
5020
o-Toluidine
alt text
8511.8
2,6-Dimethylaniline
alt text
2504

*Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

This table provides a clear comparison of the immunoassay's specificity. A high percentage indicates significant cross-reactivity, meaning the assay is likely to detect that compound in addition to the primary analyte. Conversely, a low percentage suggests good specificity.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable cross-reactivity data. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for small molecule detection.

Protocol: Competitive ELISA for Aromatic Amine Cross-Reactivity

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Antigen-Enzyme Conjugate: The primary analyte conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The dilution will need to be optimized.

  • Antibody Solution: Specific polyclonal or monoclonal antibody against the primary analyte, diluted in assay buffer. The optimal concentration needs to be predetermined through titration.

  • Standard and Test Compound Solutions: Prepare stock solutions of the primary analyte and potential cross-reactants (including this compound) in a suitable solvent (e.g., DMSO) and then serially dilute them in assay buffer to create a range of concentrations.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the antigen-protein conjugate (e.g., aniline-BSA) diluted in coating buffer (100 µL/well). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the standard or test compound solution to the wells, followed by 50 µL of the antibody solution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Reaction: Add 100 µL of the diluted antigen-enzyme conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the primary analyte concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the primary analyte and each test compound.

  • Calculate the percent cross-reactivity for each test compound using the formula provided in the note under Table 1.

Visualizing the Workflow

Understanding the experimental workflow is crucial for reproducibility. The following diagrams, generated using the DOT language, illustrate the key processes.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Generation Coat Coat Plate with Antigen Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/Standard Wash2->Add_Sample Add_Antibody Add Primary Antibody Add_Sample->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Enzyme_Conj Add Enzyme Conjugate Wash3->Add_Enzyme_Conj Incubate2 Incubate Add_Enzyme_Conj->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Cross_Reactivity_Calculation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_result Result Absorbance Absorbance Data Std_Curve Generate Standard Curve Absorbance->Std_Curve IC50 Determine IC50 Values Std_Curve->IC50 Calc_CR Calculate % Cross-Reactivity IC50->Calc_CR Final_Table Comparative Data Table Calc_CR->Final_Table

performance comparison of different catalysts for 4-vinylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 4-vinylaniline, a key building block in the development of pharmaceuticals and advanced materials, is of paramount importance. This guide provides a comprehensive comparison of the performance of various catalysts for the synthesis of this compound, supported by experimental data. We will delve into two primary synthetic routes: the palladium-catalyzed Heck reaction and the chemoselective hydrogenation of 4-nitrostyrene.

Performance Comparison of Catalysts

The choice of catalyst and synthetic route significantly impacts the yield, selectivity, and overall efficiency of this compound synthesis. Below is a summary of the performance of different catalytic systems based on available research data.

Synthetic RouteCatalystSubstratesConversion (%)Selectivity (%)Yield (%)Reaction Conditions
Heck Reaction Palladium-based catalysts4-Iodoaniline, EthyleneHigh (typically)High (typically)-Varies (e.g., Pd(OAc)₂, ligand, base, solvent, temp.)
Hydrogenation Ni₃Sn₂/TiO₂4-Nitrostyrene, H₂10079-423 K, 3.0 MPa H₂
Hydrogenation Cu₃P-CDs-Cu4-Nitrostyrene, Ammonia Borane>99100-Room temperature, 1 sun irradiation
Hydrogenation Ir₁Ni Single-Atom Alloy/Al₂O₃4-Nitrostyrene, H₂>96>96>9650 °C, 1 MPa H₂, 4 h, Ethanol

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Palladium-Catalyzed Heck Reaction

The Heck reaction provides a direct method for the vinylation of aryl halides. While various palladium catalysts can be employed, a general procedure is outlined below.[1]

Materials:

  • 4-Iodoaniline

  • Ethylene

  • Palladium acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • A reaction vessel is charged with 4-iodoaniline, palladium acetate, and the phosphine ligand under an inert atmosphere.

  • The solvent and base are added to the vessel.

  • The vessel is then pressurized with ethylene gas.

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The product is isolated and purified using standard techniques such as extraction and column chromatography.

Chemoselective Hydrogenation of 4-Nitrostyrene

The selective reduction of the nitro group in 4-nitrostyrene without affecting the vinyl group is a challenging yet effective route to this compound.

Materials:

  • 4-Nitrostyrene

  • Ni₃Sn₂/TiO₂ catalyst

  • Hydrogen gas (H₂)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • The Ni₃Sn₂/TiO₂ catalyst and a solution of 4-nitrostyrene in a suitable solvent are placed in a high-pressure autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 3.0 MPa with H₂.

  • The reaction mixture is heated to 423 K and stirred for 2.5 hours.

  • After the reaction, the autoclave is cooled to room temperature and carefully depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The filtrate is concentrated, and the product is purified to yield this compound.

Materials:

  • 4-Nitrostyrene

  • Cu₃P-CDs-Cu nanocomposite catalyst

  • Ammonia Borane (AB)

  • Aqueous solvent

Procedure:

  • The Cu₃P-CDs-Cu catalyst is dispersed in an aqueous solution containing 4-nitrostyrene and ammonia borane.

  • The reaction mixture is stirred at room temperature under irradiation from a solar simulator (1 sun).

  • The reaction progress is monitored, and upon completion (typically within minutes), the catalyst is removed.

  • The product, this compound, is then isolated from the aqueous solution.

Materials:

  • 4-Nitrostyrene

  • Ir₁Ni/Al₂O₃ catalyst

  • Hydrogen gas (H₂)

  • Ethanol

Procedure:

  • In a reaction vessel, 1 mmol of 4-nitrostyrene is dissolved in 8 mL of ethanol.

  • 0.03 g of the Ir₁Ni/Al₂O₃ catalyst is added to the solution.

  • The vessel is placed in an autoclave, which is then pressurized with 1 MPa of H₂.

  • The reaction is carried out at 50 °C for 4 hours with stirring.

  • After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

Diagrams

Reaction Pathways

cluster_0 Heck Reaction cluster_1 Hydrogenation 4-Iodoaniline 4-Iodoaniline 4-Vinylaniline_Heck This compound 4-Iodoaniline->4-Vinylaniline_Heck Heck Coupling Ethylene Ethylene Ethylene->4-Vinylaniline_Heck Pd_Catalyst Palladium Catalyst Pd_Catalyst->4-Vinylaniline_Heck 4-Nitrostyrene 4-Nitrostyrene 4-Vinylaniline_Hydro This compound 4-Nitrostyrene->4-Vinylaniline_Hydro Selective Reduction Reducing_Agent Reducing Agent (H₂ or AB) Reducing_Agent->4-Vinylaniline_Hydro Catalyst Catalyst (Ni-Sn, Cu-P, Ir-Ni) Catalyst->4-Vinylaniline_Hydro start Catalyst Selection reaction Reaction Setup (Substrates, Solvent, Conditions) start->reaction analysis Product Analysis (GC, HPLC, NMR) reaction->analysis data Data Collection (Yield, Selectivity, Conversion) analysis->data comparison Performance Comparison data->comparison optimization Optimization of Best Catalyst comparison->optimization

References

A Comparative Guide to the Electrochemical Properties of 4-Vinylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4-vinylaniline and its derivatives. The information presented herein is synthesized from established electrochemical principles and data from related studies on substituted aniline polymers. This guide is intended to serve as a valuable resource for researchers interested in the development of novel conductive polymers for applications such as biosensors, electrochromic devices, and controlled drug delivery systems.

Introduction

This compound, also known as 4-aminostyrene, is a versatile monomer that combines the reactivity of a vinyl group with the electrochemical activity of an aniline moiety. Its ability to undergo electropolymerization allows for the formation of thin, conductive polymer films on electrode surfaces. The electrochemical properties of these poly(this compound) films can be finely tuned by introducing various substituent groups onto the aniline ring. This guide explores the expected electrochemical behavior of select this compound derivatives, providing a framework for the rational design of polymers with tailored redox characteristics.

Comparative Electrochemical Data

Polymer DerivativeSubstituentExpected First Anodic Peak Potential (Epa1 vs. Ag/AgCl)Expected Second Anodic Peak Potential (Epa2 vs. Ag/AgCl)Key Characteristics
Poly(this compound) -H~0.2 V~0.8 VBaseline electrochemical behavior.
Poly(2-methoxy-4-vinylaniline) -OCH₃ (Electron-Donating)< 0.2 V< 0.8 VLower oxidation potentials, enhanced electron transfer kinetics.
Poly(3-chloro-4-vinylaniline) -Cl (Electron-Withdrawing)> 0.2 V> 0.8 VHigher oxidation potentials, potentially increased stability of the oxidized state.
Poly(N-methyl-4-vinylaniline) -CH₃ on N (Steric Hindrance)Shifted PotentialsAltered redox mechanism due to blocking of N-H site.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the electrochemical properties of this compound derivatives.

Electropolymerization and Cyclic Voltammetry

Objective: To synthesize the polymer film on an electrode surface and characterize its redox behavior.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) electrode, or Indium Tin Oxide (ITO) coated glass.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl.

  • Counter Electrode: Platinum wire or mesh.

  • Electrolyte Solution: 0.1 M solution of the respective this compound monomer in 0.5 M H₂SO₄ or another suitable supporting electrolyte such as 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile.

  • Potentiostat/Galvanostat system.

Procedure:

  • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Prepare the electrolyte solution containing the monomer.

  • Assemble a three-electrode electrochemical cell with the polished working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Perform electropolymerization by cycling the potential of the working electrode. A typical potential window for aniline derivatives is from -0.2 V to +1.0 V vs. Ag/AgCl. The scan rate is typically set between 50 and 100 mV/s. The number of cycles will determine the thickness of the polymer film.

  • After polymerization, carefully rinse the polymer-coated electrode with the monomer-free electrolyte solution to remove any unreacted monomer.

  • Characterize the electrochemical properties of the polymer film by running cyclic voltammetry in the monomer-free electrolyte solution. Record the cyclic voltammograms at various scan rates (e.g., 10, 20, 50, 100, 200 mV/s) to study the kinetics of the redox processes.

Visualizations

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates the general workflow for the synthesis and electrochemical characterization of poly(this compound) derivatives.

experimental_workflow cluster_prep Electrode Preparation cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization start Start polish Polish Working Electrode start->polish clean Clean & Sonicate polish->clean cell_setup Assemble 3-Electrode Cell with Monomer clean->cell_setup purge Purge with N2/Ar cell_setup->purge electropolymerize Electropolymerize via Cyclic Voltammetry purge->electropolymerize rinse Rinse Electrode electropolymerize->rinse cv_analysis Cyclic Voltammetry in Monomer-Free Electrolyte rinse->cv_analysis data_analysis Data Analysis cv_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the preparation and electrochemical analysis of poly(this compound) films.

Logical Relationships of this compound Derivatives

This diagram illustrates the expected influence of different substituents on the electrochemical properties of poly(this compound).

logical_relationships cluster_donating Electron-Donating Groups cluster_withdrawing Electron-Withdrawing Groups cluster_steric Steric Effects center Poly(this compound) (Baseline) donating e.g., -OCH3, -CH3 center->donating withdrawing e.g., -Cl, -NO2 center->withdrawing steric e.g., N-substitution center->steric donating_effect Lower Oxidation Potential (Easier to Oxidize) donating->donating_effect leads to withdrawing_effect Higher Oxidation Potential (Harder to Oxidize) withdrawing->withdrawing_effect leads to steric_effect Altered Polymer Structure & Redox Mechanism steric->steric_effect causes

Caption: Influence of substituents on the electrochemical properties of poly(this compound) derivatives.

A Researcher's Guide to Assessing Batch-to-Batch Consistency of Commercial 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of chemical reagents is paramount for achieving reproducible and reliable experimental outcomes. 4-Vinylaniline, a critical monomer used in the synthesis of functional polymers for biosensors, conductive materials, and bioconjugation, is particularly susceptible to variations that can significantly impact its performance. This guide provides a framework for assessing the batch-to-batch consistency of commercial this compound, offering objective comparisons and detailed experimental protocols.

Understanding Key Quality Parameters

The quality of this compound can vary between suppliers and even between different batches from the same supplier. This variability often stems from the manufacturing process, storage conditions, and the presence or depletion of inhibitors.[1] The material is known to be sensitive to heat, light, and air, which can lead to polymerization and degradation. When evaluating a new batch, it is crucial to look beyond the stated purity and consider a range of parameters.

The table below summarizes typical specifications for different grades of this compound available commercially. These values are representative and should be cross-referenced with the supplier's specific Certificate of Analysis (CoA) for each batch.

Parameter Technical Grade High Purity Grade (>97%) Ultra-Pure Grade (>98%) Significance in Research
Purity (by GC) ≥90%[2]≥97%>98%Directly impacts the stoichiometry of reactions and the structural integrity of resulting polymers.
Appearance Yellow to Red Liquid/Solid[2]Colorless to Brown Powder/Lump/LiquidWhite to Light Yellow Crystalline SolidColor changes often indicate oxidation or the presence of polymeric impurities.
Inhibitor Content Typically present (e.g., HQ, NaOH)[1][3]May or may not contain inhibitorOften supplied inhibitor-free for sensitive applicationsInconsistent inhibitor levels can affect polymerization kinetics and reaction initiation.
Key Impurities Higher levels of isomers, oligomers, oxidation byproductsLower levels of process-related impurities and oligomersMinimal levels of any detectable impuritiesImpurities can terminate polymer chains, alter material properties, or interfere with biological assays.
Water Content Not always specified< 0.1% (Typical)< 0.05% (Typical)Can affect polymerization, especially in anionic or cationic systems.
The Impact of Inconsistency on Applications

Batch-to-batch variability in this compound can have cascading effects on research and development, leading to failed experiments and unreliable data.

  • Polymer Synthesis: Variations in purity or inhibitor concentration can lead to inconsistent polymer molecular weight, polydispersity, and altered mechanical or conductive properties.

  • Bioconjugation: Impurities can react with proteins or other biomolecules, leading to low conjugation efficiency, non-specific binding, or loss of biological activity.

  • Drug Development: Inconsistent raw material quality compromises the validation of synthetic routes and can introduce unknown variables into preclinical studies.

Diagram: Logical Flow of Inconsistency Impact

The following diagram illustrates how initial variability in the commercial product can lead to adverse experimental outcomes.

cluster_0 Root Causes of Variability cluster_1 Resulting Chemical Inconsistencies cluster_2 Adverse Experimental Outcomes A Manufacturing Process Deviations D Variable Purity Levels A->D F Oxidation Byproducts A->F B Improper Storage (Light, Heat, Air Exposure) E Presence of Oligomers/Polymers B->E B->F C Inhibitor Depletion Over Time C->E H Inconsistent Reaction Yields D->H I Altered Polymer Properties D->I E->I J Failed Bioconjugation E->J F->J K Non-Reproducible Assay Results F->K G Inconsistent Inhibitor Concentration G->H G->I

Caption: Logical diagram showing causes and effects of this compound inconsistency.

Experimental Protocols for Quality Assessment

Researchers should independently verify the quality of incoming this compound batches. Below are detailed protocols for key analytical methods.

This workflow ensures that each new batch is systematically evaluated before its use in critical experiments.

cluster_testing Analytical Testing A Receive New Batch of this compound B Review Supplier Certificate of Analysis (CoA) A->B C Perform Visual Inspection (Color, Form) B->C D Conduct Analytical Testing Suite C->D T1 GC-MS for Purity & Volatile Impurities T2 HPLC for Purity & Non-Volatile Impurities T3 ¹H NMR for Structural Confirmation & Purity E Compare Data to Previous Batches & Specs F Decision Point: Accept or Reject? E->F G Release for Experimental Use F->G Accept H Contact Supplier & Reject Batch F->H Reject T1->E T2->E T3->E

Caption: Standard workflow for assessing a new batch of this compound.

This method is ideal for assessing purity and identifying volatile impurities or degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • GC-MS Instrument Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 35-350 m/z.

  • Data Analysis:

    • Calculate purity based on the relative peak area of this compound compared to the total ion chromatogram (TIC).

    • Identify impurity peaks by matching their mass spectra against a library (e.g., NIST). Pay close attention to masses corresponding to dimers or oligomers.

HPLC is excellent for quantifying purity and detecting non-volatile impurities like oligomers and certain inhibitors.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to create a stock solution of ~1 mg/mL.

    • Dilute to a working concentration of ~50 µg/mL.

  • HPLC Instrument Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% Trifluoroacetic Acid, TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main this compound peak relative to all other peaks.

    • Longer retention times may indicate the presence of more non-polar oligomeric species.

NMR provides confirmation of the chemical structure and can be used for quantitative analysis (qNMR) if an internal standard is used.

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Key signals for this compound in CDCl₃:

      • ~6.9-7.3 ppm: Aromatic protons (multiplets).

      • ~6.6 ppm: Vinyl proton (-CH=) (dd).

      • ~5.1-5.6 ppm: Vinyl protons (=CH₂) (multiplets).

      • ~3.7 ppm: Amine protons (-NH₂) (broad singlet).

  • Data Analysis:

    • Confirm the presence of all expected peaks and check their integration ratios.

    • Look for unexpected peaks which may indicate impurities. For example, the absence of vinyl proton signals between 5.0 and 6.6 ppm could suggest polymerization.[4]

Alternatives and Mitigation Strategies

If batch-to-batch consistency of commercial this compound remains a persistent issue, researchers can consider the following strategies:

  • In-house Purification: For demanding applications, purification of the commercial material via column chromatography or recrystallization can remove impurities and provide a more consistent starting material.[4]

  • Alternative Reagents: Depending on the application, other functionalized monomers or bioconjugation chemistries may be suitable alternatives. For example, maleimide-based reagents or tyrosine-targeted bioconjugation methods offer different pathways for protein modification.[5][6][7]

By implementing a rigorous quality assessment program, researchers can mitigate the risks associated with chemical variability, ensuring the integrity and reproducibility of their work.

References

Comparative Guide to the Quantitative Analysis of 4-Vinylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-vinylaniline, a key building block in the synthesis of various polymers and pharmaceutical intermediates, is crucial for reaction monitoring, yield determination, and quality control. This guide provides an objective comparison of several analytical techniques for the quantitative analysis of this compound in a reaction mixture, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, UV-Vis Spectrophotometry and HPLC with Fluorescence Detection after derivatization are presented as alternative methods.

ParameterHPLC-UVGC-MSqNMRUV-Vis SpectrophotometryHPLC-Fluorescence (after Derivatization)
Principle Chromatographic separation followed by UV detection.Chromatographic separation of volatile compounds followed by mass spectrometric detection.Intrinsic relationship between nuclear spin and molar concentration.Measurement of light absorption by the analyte at a specific wavelength.Chromatographic separation of fluorescent derivatives.
Selectivity Good to ExcellentExcellentExcellentLow to ModerateExcellent
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Moderate (mg/mL range)Low (µg/mL to mg/mL range)Very High (ng/mL to pg/mL range)
Linearity (R²) >0.99>0.99>0.999>0.99>0.999
LOD ~0.1 µg/mL~0.01 µg/mL~0.1 mg/mL~1 µg/mL~0.001 µg/mL
LOQ ~0.3 µg/mL~0.03 µg/mL~0.3 mg/mL~3 µg/mL~0.003 µg/mL
Accuracy (% Recovery) 95-105%90-110%98-102%90-110%95-105%
Precision (%RSD) <5%<10%<2%<10%<5%
Throughput HighModerateLow to ModerateHighModerate
Sample Prep. Simple (dilution, filtration)May require derivatizationSimple (dissolution)Simple (dilution)Derivatization required
Cost ModerateHighHighLowModerate

Note: The quantitative data in this table is representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean reaction mixtures.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at the maximum absorbance wavelength of this compound (approximately 245 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Derivatization (optional but recommended): React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine group to a less polar silyl derivative.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the reaction matrix.

  • If derivatizing, evaporate the solvent and add the derivatizing agent. Heat as required.

  • Dilute the derivatized sample with a suitable solvent (e.g., hexane) before injection.

Calibration: Prepare and derivatize a series of this compound standards in the same manner as the samples. Construct a calibration curve using the peak areas of the selected ions.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the absolute quantification of this compound without the need for a specific this compound calibration standard. An internal standard of known purity is used for quantification.

NMR Spectrometer Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which both this compound and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a simple spectrum and known purity (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a precise amount of the reaction mixture and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • Cₓ = Concentration of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • ₓ = this compound

    • ₛₜd = Internal standard

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for each of the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Reaction Mixture dilute Dilute with Mobile Phase start->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify result Concentration of this compound quantify->result

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Reaction Mixture extract Extraction (LLE or SPE) start->extract derivatize Derivatization (optional) extract->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify using Calibration Curve integrate->quantify result Concentration of this compound quantify->result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start Reaction Mixture + Internal Standard weigh Accurately Weigh start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1D Proton NMR Spectrum dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Concentration integrate->calculate result Concentration of this compound calculate->result

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Conclusion

The choice of the most suitable analytical method for the quantitative analysis of this compound in a reaction mixture is a critical decision that impacts the accuracy and reliability of the results.

  • HPLC-UV is a robust and cost-effective method for routine analysis of relatively clean samples.

  • GC-MS provides excellent sensitivity and selectivity, making it the preferred choice for complex matrices and trace-level quantification, although it may require a more involved sample preparation procedure.

  • qNMR offers the advantage of being a primary ratio method, providing absolute quantification without the need for a specific standard of the analyte, which is particularly valuable for the analysis of novel compounds or when a certified reference standard is not available.

For highly sensitive analyses, HPLC with fluorescence detection after derivatization presents a powerful alternative. Conversely, for rapid, albeit less selective, estimations, UV-Vis spectrophotometry can be employed.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the nature of the reaction mixture, the desired level of accuracy and precision, and the available resources. For comprehensive characterization, a combination of these techniques may be employed to leverage their respective strengths.

Safety Operating Guide

Proper Disposal of 4-Vinylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-vinylaniline and materials contaminated with it must be treated as hazardous waste and disposed of through an approved waste disposal service. Under no circumstances should it be disposed of down the drain or in regular trash.

This guide provides comprehensive procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety Precautions and Hazard Summary

This compound is a hazardous chemical with multiple health risks. All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A laboratory coat

  • In case of inadequate ventilation, a respirator is necessary.[1]

Summary of Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Suspected of causing cancer.[1]

  • May cause damage to organs through prolonged or repeated exposure.[1]

Quantitative Data and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1520-21-4
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol
Appearance Yellow to red liquid or low melting solid
Boiling Point 213-214 °C
Density 1.017 g/mL at 25 °C
Flash Point 98.9 °C (210.0 °F) - closed cup[2][3]
Storage Temperature 2-8°C[2][3]

Data sourced from various chemical suppliers and safety data sheets.[2][3][4][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of pure this compound and contaminated materials.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents.[4][5]

Step 2: Container Selection and Labeling

  • Select a chemically compatible container for liquid waste, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap. The original container can be used if it is in good condition.[3]

  • For solid waste (contaminated labware, PPE), use a designated, puncture-resistant hazardous waste container.

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[3]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[3]

    • The concentration and composition of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container securely closed except when adding waste.[3]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

  • The storage area should be a well-ventilated, cool, and dry location, away from direct sunlight and sources of ignition.[1]

  • Ensure secondary containment is in place to capture any potential leaks.[3]

Step 4: Disposal of Empty Containers

  • A container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being disposed of as non-hazardous waste.[3][6]

  • The rinsate from this process must be collected and treated as hazardous waste, and added to your this compound liquid waste container.[3]

  • After triple-rinsing, deface the original label on the container before disposal.[6]

Step 5: Arranging for Professional Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's EHS guidelines), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the transportation and final disposal.[6]

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • For small, manageable spills, and if you are trained to do so, wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Wash hands and any exposed skin thoroughly after cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_liquid cluster_solid cluster_container cluster_end start Waste Generation (this compound) assess_type Identify Waste Type (Liquid, Solid, Empty Container) start->assess_type liquid_container Use Labeled, Compatible Liquid Waste Container assess_type->liquid_container Liquid or Solution solid_container Use Labeled, Puncture-Resistant Solid Waste Container assess_type->solid_container Contaminated Solid triple_rinse Triple-Rinse with Appropriate Solvent assess_type->triple_rinse Empty Container store_liquid Store in Satellite Accumulation Area liquid_container->store_liquid ehs_pickup Arrange for EHS Pickup store_liquid->ehs_pickup store_solid Store in Satellite Accumulation Area solid_container->store_solid store_solid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->liquid_container

Caption: Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling 4-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as 4-Aminostyrene). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a hazardous chemical with multiple health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye and skin irritation, and may lead to allergy or asthma symptoms if inhaled.[1] Furthermore, it is a suspected carcinogen and may cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Transferring - Chemical-resistant gloves (Nitrile) - Safety goggles and a face shield - Lab coat - NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[1]
In Solution/Reaction - Chemical-resistant gloves (Nitrile) - Safety goggles - Lab coat
Spill Cleanup - Chemical-resistant gloves (Nitrile) - Safety goggles and a face shield - Chemical-resistant coveralls or apron - NIOSH/MSHA or European Standard EN 149 approved respirator
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Remove all non-essential items from the work area to prevent contamination.[2]

2. Weighing and Transfer:

  • Don the appropriate PPE as outlined in the table above.

  • Handle this compound in a designated area within the fume hood.

  • Use a spatula for transferring the solid. Avoid creating dust.[1]

  • Close the container tightly immediately after use.[1]

3. In Solution/Reaction:

  • When dissolving or reacting this compound, add it slowly to the solvent or reaction mixture.

  • Maintain constant vigilance and be aware of the reaction's progress.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[1]

  • It is recommended to store it under refrigeration (2-8°C) and under an inert atmosphere like argon.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

Emergency and First Aid Protocols
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with this compound.

  • Wash with an appropriate solvent (e.g., acetone) followed by soap and water. Collect the cleaning solvent as hazardous waste.

3. Final Disposal:

  • Dispose of the hazardous waste container through your institution's EHS-approved waste disposal program.[1]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood emergency_exposure Exposure prep_ppe->emergency_exposure handle_weigh Weighing and Transfer prep_hood->handle_weigh prep_emergency Verify Emergency Equipment Access handle_reaction In Solution / Reaction handle_weigh->handle_reaction emergency_spill Spill handle_weigh->emergency_spill storage_conditions Store in Cool, Dry, Dark, Inert Atmosphere handle_reaction->storage_conditions dispose_waste Collect in Hazardous Waste Container handle_reaction->dispose_waste handle_reaction->emergency_spill dispose_decon Decontaminate Equipment dispose_waste->dispose_decon dispose_final Dispose via EHS dispose_decon->dispose_final emergency_spill->dispose_waste emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.